3-Bromo-1H-pyrazolo[4,3-b]pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDNKFXWUFUOBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2N=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671930 | |
| Record name | 3-Bromo-2H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633328-33-3 | |
| Record name | 3-Bromo-2H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Synthesis of 3-Bromo-1H-pyrazolo[4,3-b]pyridine: A Technical Guide
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Core
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. As a structural bioisostere of purine, this bicyclic system is a cornerstone in the design of compounds targeting a wide array of biological targets, including various kinases. The introduction of a bromine atom at the C3 position creates 3-Bromo-1H-pyrazolo[4,3-b]pyridine, a highly versatile intermediate. This bromine atom serves as a crucial synthetic handle, enabling a diverse range of downstream functionalization reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), which are instrumental in the exploration of chemical space during drug discovery campaigns.
This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, strategic considerations, and detailed experimental protocols. The discussion is tailored for researchers and drug development professionals, emphasizing both theoretical rationale and practical execution.
Strategic Overview: Key Approaches to Synthesis
The synthesis of this compound can be logically approached via two distinct strategies:
-
Late-Stage Electrophilic Bromination: This strategy involves the initial construction of the parent 1H-pyrazolo[4,3-b]pyridine core, followed by the regioselective introduction of the bromine atom at the C3 position. This approach is often favored for its convergence and efficiency.
-
Convergent Synthesis from a Brominated Precursor: This method relies on the cyclization of a carefully chosen pyridine-based starting material that already contains the requisite bromine atom. This pathway offers excellent control over regiochemistry.
A visual representation of these divergent strategies is outlined below.
Caption: Divergent synthetic strategies for this compound.
Strategy 1: Late-Stage Regioselective C3 Bromination
This approach prioritizes the construction of the heterocyclic core, followed by a targeted functionalization. The success of this strategy hinges on the intrinsic electronic properties of the pyrazolo[4,3-b]pyridine system, which direct electrophilic substitution.
Mechanistic Rationale for C3 Selectivity
The 1H-pyrazolo[4,3-b]pyridine ring system is an analogue of indazole. In electrophilic substitution reactions of pyrazoles, the C4 position is generally the most activated.[1] However, in the fused indazole-like system, the C3 position of the pyrazole ring is particularly susceptible to electrophilic attack. This reactivity is analogous to the observed C3 halogenation of other pyrazolo[1,5-a]pyrimidines and azaindazoles.[2] The reaction proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism, where the pyrazole ring acts as the nucleophile. The C3 position is favored due to the stability of the resulting sigma complex (Wheland intermediate), which effectively delocalizes the positive charge without disrupting the aromaticity of the adjacent pyridine ring.
Synthesis of the 1H-pyrazolo[4,3-b]pyridine Core
Before bromination, the parent heterocycle must be synthesized. A robust and efficient method involves a modified Japp-Klingemann reaction, starting from readily available 2-chloro-3-nitropyridine.[3][4] This multi-step, one-pot procedure offers operational simplicity and good yields.
Caption: Workflow for synthesizing the pyrazolo[4,3-b]pyridine core.
A subsequent reduction of the nitro group and de-carboxylation (if necessary) would yield the parent 1H-pyrazolo[4,3-b]pyridine.
Recommended Bromination Protocol
N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its mild nature and high selectivity, minimizing over-bromination and side reactions often seen with elemental bromine.[5][6]
Experimental Protocol: C3 Bromination using NBS
-
Dissolution: Dissolve 1H-pyrazolo[4,3-b]pyridine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane (DMF can also be used but complicates workup).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 - 1.1 eq) portion-wise to the solution at room temperature. The slight excess of NBS ensures complete consumption of the starting material.[7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.
-
Extraction: Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
| Parameter | Condition | Rationale / Field Insight |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of electrophilic bromine, enhancing regioselectivity and preventing di-bromination.[8] |
| Solvent | Acetonitrile (MeCN) | A polar aprotic solvent that effectively dissolves the reactants without participating in the reaction. |
| Stoichiometry | 1.05 - 1.1 eq NBS | A slight excess ensures the reaction goes to completion without significant risk of side product formation. |
| Temperature | Room Temperature | The activation of the pyrazole ring is sufficient for the reaction to proceed without heating, which minimizes potential degradation. |
| Workup | Na₂S₂O₃ quench | Safely neutralizes excess NBS, preventing unwanted bromination during the extraction and concentration steps. |
Strategy 2: Convergent Synthesis from a Brominated Pyridine Precursor
This strategy builds the pyrazole ring onto a pyridine scaffold that already contains the necessary bromine atom. This approach provides an unambiguous route to the desired regioisomer, as the position of the bromine is fixed from the start.
Rationale and Precursor Design
The core concept is to utilize a pyridine derivative with vicinal amino and carbonyl (or a precursor) functionalities, which can then be cyclized with a hydrazine source to form the pyrazole ring. A logical starting material is a 3-amino-2-acylpyridine derivative. To obtain the target molecule, we would need to start from a 3-amino-4-bromo-2-acylpyridine .
Proposed Synthetic Pathway
A plausible pathway involves the diazotization of a suitable aminopyridine, followed by cyclization. This is conceptually similar to syntheses reported for related brominated pyrazolopyridines.[9]
Caption: Proposed workflow for the convergent synthesis strategy.
Illustrative Experimental Protocol
This protocol is adapted from established procedures for pyrazolopyridine synthesis via intramolecular cyclization.[9]
-
Precursor Synthesis: The key starting material, 3-amino-2-acyl-4-bromopyridine, would first need to be synthesized. This can be a multi-step process in itself, often involving directed ortho-metalation or other regioselective functionalization techniques on a bromopyridine starting material.
-
Diazotization: Dissolve the 3-amino-2-acyl-4-bromopyridine precursor (1.0 eq) in an aqueous acidic solution (e.g., 25% H₂SO₄) and cool the mixture to between -5 °C and 0 °C in an ice-salt bath.
-
Cyclization Trigger: Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the internal temperature below 0 °C. The diazotization of the amino group is the key step that initiates the cyclization cascade.
-
Reaction and Workup: After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours. The reaction mixture is then carefully neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are dried, concentrated, and purified by column chromatography as described in Strategy 1 to afford the final product.
| Parameter | Condition | Rationale / Field Insight |
| Key Reaction | Diazotization-Cyclization | A classic and reliable method for forming a pyrazole ring from an ortho-amino-acyl aromatic precursor. |
| Reagents | NaNO₂, H₂SO₄ | Standard conditions for generating the reactive diazonium salt intermediate in situ. |
| Temperature | -5 to 0 °C | Low temperature is critical to control the stability of the diazonium salt and prevent side reactions. |
| Advantage | Regiochemical Control | The position of the bromine is predetermined by the starting material, eliminating the possibility of isomeric byproducts. |
| Disadvantage | Precursor Availability | The synthesis of the required substituted pyridine precursor can be lengthy and challenging. |
Conclusion and Strategic Comparison
Both pathways presented offer viable routes to this compound.
-
Strategy 1 (Late-Stage Bromination) is generally more efficient and practical if the parent 1H-pyrazolo[4,3-b]pyridine is readily available or can be synthesized in high yield. Its main challenge lies in ensuring high regioselectivity, although the use of mild reagents like NBS typically provides excellent C3 selectivity.
-
Strategy 2 (Convergent Synthesis) provides absolute control over the bromine's position. It is the preferred method when regioselectivity in the bromination step is a concern or when a specific, highly functionalized precursor is accessible. However, the overall synthesis may be longer due to the steps required to prepare the brominated pyridine starting material.
The choice of strategy will ultimately depend on the specific project goals, timeline, and the availability of starting materials in the laboratory. For rapid library synthesis and lead optimization, the late-stage functionalization approach is often the most pragmatic choice.
References
- 1. scribd.com [scribd.com]
- 2. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. aichat.physics.ucla.edu [aichat.physics.ucla.edu]
- 9. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
A Technical Guide to the Physicochemical Properties of 3-Bromo-1H-pyrazolo[4,3-b]pyridine
Introduction: The Significance of the Pyrazolopyridine Scaffold
The pyrazolopyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. As a bioisostere of purine, this fused ring system is a cornerstone in the design of molecules that interact with a wide array of biological targets. Specifically, derivatives of pyrazolo[3,4-b]pyridine, a close isomer of the title compound, have demonstrated significant pharmacological activities, including the inhibition of critical cellular kinases like GSK-3, CDKs, and TRK.[1][2] These compounds are instrumental in the development of therapeutics for oncology, neurological disorders, and infectious diseases.[3][4]
3-Bromo-1H-pyrazolo[4,3-b]pyridine is a key heterocyclic building block that offers medicinal chemists a strategic entry point for developing novel therapeutics.[5] The bromine atom at the 3-position serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions. Understanding the fundamental physicochemical properties of this molecule is therefore paramount for its effective utilization in rational drug design, process development, and material science.
This technical guide provides a comprehensive, in-depth overview of the core physicochemical properties of this compound, offering practical insights for researchers, chemists, and drug development professionals.
Core Molecular Profile and Physicochemical Data
This compound is a solid at room temperature.[6] Its core structure consists of a pyridine ring fused to a pyrazole ring, with a bromine substituent on the pyrazole moiety. The key identifiers and physicochemical parameters are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 633328-33-3 | [7][8] |
| Molecular Formula | C₆H₄BrN₃ | [8] |
| Molecular Weight | 198.02 g/mol | [8] |
| Appearance | Solid | [6] |
| Boiling Point | 366.9°C at 760 mmHg (Predicted) | [6] |
| Calculated XLogP3 | 1.6 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
Synthesis and Purification Strategies
While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, its synthesis can be approached through established methods for creating fused heterocyclic systems. A plausible route involves the cyclization of a functionalized pyridine precursor. For its isomers, such as 7-bromo-1H-pyrazolo[4,3-b]pyridine, synthesis has been achieved by treating an N-acyl aminopyridine with a diazotizing agent like isopentyl nitrite, followed by an intramolecular cyclization.[9]
A generalized workflow for the synthesis and purification of a halopyrazolopyridine is outlined below. The choice of this pathway is based on its robustness in forming the pyrazole ring onto a pre-existing, functionalized pyridine core, a common strategy in heterocyclic chemistry.[10]
Caption: Generalized workflow for synthesis and purification.
Exemplary Purification Protocol (Self-Validating System)
This protocol is based on standard procedures for purifying similar heterocyclic compounds.[1][9]
-
Reaction Quenching & Neutralization: The crude reaction mixture is cooled to ambient temperature and slowly poured into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Causality: This step is crucial to neutralize any residual acids from the reaction (e.g., acetic anhydride, mineral acids) and to quench reactive intermediates. The effervescence of CO₂ serves as a visual confirmation of neutralization.
-
-
Liquid-Liquid Extraction: The aqueous mixture is transferred to a separatory funnel and extracted multiple times with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Causality: this compound, being a moderately polar organic molecule, will preferentially partition into the organic phase, separating it from inorganic salts and water-soluble impurities. Multiple extractions ensure maximum recovery of the product.
-
-
Drying: The combined organic layers are dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Causality: This removes residual water from the organic solvent, which is critical for preventing product degradation during concentration and for obtaining accurate yields. The drying agent is then removed by filtration.
-
-
Concentration: The solvent is removed from the dried organic phase under reduced pressure using a rotary evaporator.
-
Causality: This yields the crude solid product by efficiently removing the volatile extraction solvent at a temperature low enough to prevent thermal degradation.
-
-
Chromatographic Purification: The resulting crude solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Causality: This is the definitive purification step. Silica gel is a polar stationary phase. By starting with a non-polar eluent (hexanes) and gradually increasing the polarity (adding ethyl acetate), compounds are separated based on their polarity. The desired product will elute at a specific solvent ratio, separating it from unreacted starting materials and byproducts. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound.
-
Spectroscopic and Analytical Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. A standard workflow involves a combination of spectroscopic techniques.
Caption: Standard workflow for chemical structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR):
-
Solvent Choice: A deuterated polar aprotic solvent like DMSO-d₆ is ideal. It readily dissolves the compound and allows for the observation of the exchangeable N-H proton of the pyrazole ring.
-
Expected Signals:
-
N-H Proton: A broad singlet is expected at a downfield chemical shift (>13 ppm), characteristic of pyrazole N-H protons.[9]
-
Aromatic Protons: Three distinct signals are expected in the aromatic region (typically 7.0-9.0 ppm) corresponding to the three protons on the pyridine ring. The precise chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) will depend on their positions relative to the nitrogen atom and the fused pyrazole ring.
-
-
-
¹³C NMR (Carbon NMR):
-
Expected Signals: Six signals are expected for the six unique carbon atoms in the bicyclic core. The carbon atom bonded to bromine (C3) would appear at a distinct chemical shift, and its intensity may be lower due to the quadrupolar effect of the bromine atom.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition.
-
Expected Molecular Ion: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of ~198 g/mol .
-
Characteristic Isotopic Pattern: A key validation feature is the isotopic signature of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion: one for [C₆H₄⁷⁹BrN₃]⁺ and another at two mass units higher for [C₆H₄⁸¹BrN₃]⁺. This M and M+2 pattern is definitive proof of a monobrominated compound.
Solubility and Lipophilicity
-
Qualitative Solubility Profile: Based on typical purification protocols, this compound is expected to be soluble in polar aprotic organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It likely exhibits moderate solubility in solvents like ethyl acetate and dichloromethane and poor solubility in non-polar solvents (e.g., hexanes) and water.
-
Lipophilicity (LogP): The partition coefficient (LogP) is a critical parameter in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties. While an experimental LogP value is not available, a calculated value (XLogP3) of 1.6 suggests the molecule has moderate lipophilicity.[6] This value indicates a reasonable balance between aqueous solubility and lipid membrane permeability, a desirable starting point for many drug discovery programs.[12]
Chemical Reactivity and Stability
-
Reactivity at the Bromine Position: The C-Br bond at the 3-position is the most significant site for synthetic elaboration. The bromine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with boronic acids to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[2]
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds. This reactivity allows for the systematic exploration of the structure-activity relationship (SAR) by attaching diverse functional groups at this position, a common strategy in lead optimization.[13]
-
-
Tautomerism: The pyrazole ring can exist in two tautomeric forms. For the parent pyrazolo[3,4-b]pyridine system, quantum mechanical calculations have shown the 1H-tautomer (where the hydrogen is on the nitrogen at position 1) to be significantly more stable than the 2H-tautomer.[14]
-
Stability and Storage: The compound is generally stable under standard laboratory conditions. However, as is prudent for many nitrogen-containing heterocycles, it should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture or oxidation.[6][7]
Conclusion
This compound is a valuable heterocyclic building block with physicochemical properties well-suited for applications in medicinal chemistry and materials science. Its moderate lipophilicity, combined with the synthetically versatile bromine handle, provides a robust platform for the generation of diverse chemical libraries. The characterization data, though partly predictive, aligns with established principles of spectroscopy for this class of compounds. A thorough understanding of its properties, from solubility to reactivity, is the foundation for leveraging this scaffold to its full potential in the discovery of novel and potent bioactive agents.
References
- 1. Page loading... [guidechem.com]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 633328-33-3 | MFCD11518974 | this compound [aaronchem.com]
- 6. aablocks.com [aablocks.com]
- 7. 633328-33-3|this compound|BLD Pharm [bldpharm.com]
- 8. scbt.com [scbt.com]
- 9. 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dau.url.edu [dau.url.edu]
Spectroscopic Blueprint of a Key Heterocycle: A Technical Guide to 3-Bromo-1H-pyrazolo[4,3-b]pyridine
Introduction: The Significance of 3-Bromo-1H-pyrazolo[4,3-b]pyridine in Drug Discovery
In the landscape of medicinal chemistry and drug development, nitrogen-containing heterocyclic scaffolds are of paramount importance. Among these, the pyrazolopyridine core stands out due to its structural resemblance to endogenous purines, allowing it to interact with a wide array of biological targets. Specifically, the pyrazolo[4,3-b]pyridine isomer has garnered significant attention as a key building block in the synthesis of potent and selective inhibitors for various kinases and other enzymes implicated in oncology, inflammatory diseases, and neurodegenerative disorders.
This compound (CAS No. 633328-33-3) is a pivotal intermediate, offering a strategic handle for medicinal chemists to introduce molecular diversity through cross-coupling reactions. The bromine atom at the 3-position allows for the facile introduction of various substituents, enabling the exploration of the chemical space around the pyrazolopyridine scaffold to optimize potency, selectivity, and pharmacokinetic properties.
A thorough and unambiguous characterization of this key intermediate is the bedrock of any successful drug discovery campaign. This technical guide provides an in-depth analysis of the spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for this compound. The causality behind the experimental choices and the interpretation of the resulting data are explained to provide a comprehensive understanding for researchers, scientists, and drug development professionals. While experimental data for this specific compound is not widely published, this guide presents a robust, predictive analysis based on the well-established principles of spectroscopy and data from closely related analogues.
Molecular Structure and Isomerism
This compound is a bicyclic heteroaromatic compound with the molecular formula C₆H₄BrN₃ and a molecular weight of approximately 198.02 g/mol [1][2]. It is crucial to recognize the potential for tautomerism in this system. However, theoretical calculations on the parent pyrazolo[3,4-b]pyridine system have shown the 1H-tautomer to be significantly more stable, and this preference is expected to hold for the 3-bromo derivative[3].
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation patterns.
Predicted Mass Spectrum Data
For this compound, the most informative data will come from a high-resolution mass spectrometer (HRMS) using a soft ionization technique like Electrospray Ionization (ESI).
| Parameter | Predicted Value | Rationale |
| Molecular Formula | C₆H₄BrN₃ | Confirmed by various chemical suppliers[1][2]. |
| Monoisotopic Mass | 197.9643 u | Calculated for C₆H₄⁷⁹BrN₃. |
| [M+H]⁺ Ion | m/z 198.9721 | The protonated molecular ion is expected to be the base peak in positive ion mode ESI-MS. The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio will result in a characteristic M and M+2 isotopic pattern[4][5]. |
| [M+H]⁺ Isotopic Peak | m/z 200.9698 | This peak corresponds to the protonated molecule containing the ⁸¹Br isotope and will have a relative intensity of approximately 98% of the m/z 198.9721 peak. |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol outlines a general procedure for obtaining a high-resolution mass spectrum. The choice of solvent and instrument parameters are critical for achieving optimal results.
-
Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of approximately 10-50 µg/mL in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.
-
-
Instrument Setup (Typical Parameters for a Q-TOF Mass Spectrometer):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV. This high voltage is applied to the capillary needle to generate a fine mist of charged droplets[6].
-
Sampling Cone Voltage: 20 - 40 V.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 300 - 400 °C. The heated nitrogen gas aids in the evaporation of the solvent from the charged droplets[7].
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Mass Range: m/z 50 - 500.
-
Acquisition Mode: High-resolution mode (e.g., W-mode on a Waters instrument) to obtain accurate mass measurements.
-
-
Data Acquisition and Analysis:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum and observe the characteristic isotopic pattern for a monobrominated compound.
-
The accurate mass of the [M+H]⁺ ion can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Predicted Infrared Absorption Bands
The IR spectrum of this compound is expected to be dominated by absorptions from the aromatic rings and the N-H bond.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3150 - 3000 | Medium | Aromatic C-H stretch | Characteristic for C-H bonds on aromatic rings. |
| ~3100 | Medium, Broad | N-H stretch | The N-H stretching vibration of the pyrazole ring. Broadening is due to hydrogen bonding in the solid state. |
| 1610 - 1580 | Medium-Strong | C=C and C=N stretching | Vibrations of the fused aromatic ring system. The pyridine ring typically shows characteristic bands in this region[8]. |
| 1500 - 1400 | Medium-Strong | Aromatic ring skeletal vibrations | Further confirmation of the aromatic core. |
| 1100 - 1000 | Medium | C-N stretching | Vibrations associated with the pyrazole and pyridine rings. |
| ~800 - 750 | Strong | C-H out-of-plane bending | The substitution pattern on the pyridine ring will influence the exact position of these bands. |
| ~650 - 550 | Medium | C-Br stretch | The carbon-bromine stretching vibration typically appears in this region of the fingerprint. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
ATR-FTIR is a convenient and widely used technique for obtaining IR spectra of solid and liquid samples with minimal sample preparation[9].
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or methanol[10].
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Analysis:
-
Place a small amount of solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal surface[11]. This is crucial for obtaining a high-quality spectrum.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Label the significant absorption bands and correlate them to the corresponding functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment of individual atoms (chemical shift), their connectivity (coupling constants), and their spatial proximity (Nuclear Overhauser Effect).
Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | br s | 1H | N1-H | The acidic proton of the pyrazole ring is expected to be significantly downfield and broadened due to exchange and hydrogen bonding. |
| ~8.50 | dd | 1H | H7 | The proton at position 7 is expected to be the most downfield of the pyridine protons due to the deshielding effect of the adjacent nitrogen atom. It will show coupling to H5 and H6. |
| ~8.20 | dd | 1H | H5 | The proton at position 5 will be deshielded by the pyrazole ring fusion and will show coupling to H6 and H7. |
| ~7.30 | dd | 1H | H6 | The proton at position 6 will be the most upfield of the pyridine protons and will show coupling to H5 and H7. |
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150.0 | C7a | Quaternary carbon at the ring junction, deshielded by the adjacent nitrogen. |
| ~148.0 | C7 | Carbon adjacent to the pyridine nitrogen. |
| ~135.0 | C3a | Quaternary carbon at the ring junction. |
| ~130.0 | C5 | Pyridine ring carbon. |
| ~120.0 | C6 | Pyridine ring carbon. |
| ~115.0 | C3 | Carbon bearing the bromine atom. The "heavy atom effect" of bromine will shift this carbon upfield compared to the unsubstituted parent compound. |
Experimental Protocol: 1D and 2D NMR Spectroscopy
A comprehensive NMR analysis involves acquiring a suite of experiments to unambiguously assign all proton and carbon signals.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for heterocyclic compounds as it is a good solvent and the N-H proton is often observable.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C)[12].
-
-
1D NMR Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Ensure the spectral width is adequate to cover all resonances (e.g., -1 to 15 ppm). The relaxation delay (d1) should be set to at least 5 times the longest T₁ relaxation time for quantitative analysis, though a 1-2 second delay is often sufficient for qualitative work.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus. A spectral width of 0 to 200 ppm is typically sufficient.
-
-
2D NMR Acquisition (for Unambiguous Assignments):
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. Cross-peaks will appear between H5-H6, H5-H7, and H6-H7, confirming their connectivity within the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It will show cross-peaks between H5-C5, H6-C6, and H7-C7.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for assigning quaternary carbons. For example, the N1-H proton should show a correlation to C3 and C7a, and the H5 proton should show correlations to C7 and C3a.
-
Visualization of NMR Correlations
The following diagram illustrates the key expected correlations from COSY and HMBC experiments that would be used to confirm the structure of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound is essential for its use as a key intermediate in pharmaceutical research and development. This guide provides a detailed predictive framework for its characterization by mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. By understanding the principles behind the data acquisition and interpretation, researchers can confidently verify the identity, purity, and structure of this valuable building block, thereby ensuring the integrity and success of their synthetic endeavors. The provided protocols serve as a robust starting point for developing in-house analytical methods, while the predicted spectral data offer a reliable reference for comparison with experimental results.
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Bromo-1H-pyrazolo 4,3-b pyridine AldrichCPR 633328-33-3 [sigmaaldrich.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. youtube.com [youtube.com]
- 6. phys.libretexts.org [phys.libretexts.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. NMR Spectroscopy [www2.chemistry.msu.edu]
3-Bromo-1H-pyrazolo[4,3-b]pyridine molecular weight and formula
An In-depth Technical Guide to 3-Bromo-1H-pyrazolo[4,3-b]pyridine: A Core Scaffold for Kinase Inhibitor Development
Executive Summary: this compound is a halogenated nitrogen heterocycle that serves as a pivotal intermediate in medicinal chemistry and drug discovery. Its structural framework is a key component in the design of various kinase inhibitors, which are at the forefront of targeted cancer therapies. The strategic placement of the bromine atom provides a versatile synthetic handle for introducing molecular diversity through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of its molecular properties, the significance of its core scaffold, an exemplary synthetic pathway, and its applications in modern drug development.
Molecular Profile and Physicochemical Properties
This compound is a solid organic compound whose identity is defined by a fused pyrazole and pyridine ring system, with a bromine substituent at the 3-position of the pyrazolo ring.
Chemical Identity
The fundamental characteristics of this molecule are crucial for its use in synthetic and medicinal chemistry.
-
CAS Number: 633328-33-3[1]
-
Canonical SMILES: Brc1n[nH]c2cccnc12
-
InChI Key: SXDNKFXWUFUOBP-UHFFFAOYSA-N
Physicochemical Data Summary
The key properties of this compound are summarized in the table below. This data is essential for reaction planning, purification, and formulation.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄BrN₃ | [1][2] |
| Molecular Weight | 198.02 g/mol | [1][2] |
| CAS Number | 633328-33-3 | [1] |
| Physical Form | Solid | |
| InChI | 1S/C6H4BrN3/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3H,(H,9,10) |
Caption: Chemical structure of this compound.
The Pyrazolo[4,3-b]pyridine Scaffold in Medicinal Chemistry
The pyrazolopyridine scaffold is classified as a "privileged" structure in medicinal chemistry. This designation is due to its ability to bind to multiple biological targets with high affinity. Specifically, the isomeric pyrazolo[3,4-b]pyridine core is found in numerous compounds investigated as potent kinase inhibitors.[3][4] These compounds have shown efficacy in the treatment of cancers, neurological diseases, and inflammatory conditions.[5]
Derivatives of the pyrazolopyridine family are known inhibitors of critical cellular targets, including:
-
Glycogen Synthase Kinase-3 (GSK-3)[5]
-
Cyclin-Dependent Kinases (CDKs)[5]
-
TANK-Binding Kinase 1 (TBK1)[8]
This compound is a strategic intermediate for accessing novel derivatives of this important scaffold. The bromine atom serves as a key functional group for post-synthetic modification, most commonly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the systematic introduction of diverse substituents to probe the binding pockets of target proteins, a fundamental process in rational drug design.
Caption: Role as a key intermediate in drug discovery.
Synthesis and Reactivity
The synthesis of the pyrazolo[4,3-b]pyridine core can be challenging. The following protocol is adapted from a reported synthesis of a related isomer, 7-bromo-1H-pyrazolo[4,3-b]pyridine, and illustrates a common strategy for constructing this heterocyclic system.[9]
Exemplary Synthetic Protocol: Diazotization and Cyclization
This method involves the diazotization of an aminopyridine precursor followed by an intramolecular cyclization. The choice of reagents is critical for achieving good yields and purity.
Starting Material: N-(4-bromo-2-methylpyridin-3-yl)acetamide[9] Target: 7-bromo-1H-pyrazolo[4,3-b]pyridine (Illustrative example for the core synthesis)
Step-by-Step Methodology:
-
Initial Setup: To a solution of N-(4-bromo-2-methylpyridin-3-yl)acetamide (1.0 eq) in toluene, add potassium acetate (1.2 eq) and acetic anhydride (3.0 eq).
-
Causality: Toluene is used as a non-polar solvent suitable for the reaction temperature. Potassium acetate acts as a base to facilitate the subsequent reaction steps. Acetic anhydride serves both as a reagent and a water scavenger.
-
-
Initiation: Stir the mixture for 15 minutes at room temperature to ensure homogeneity.
-
Diazotization and Cyclization: Add isopentyl nitrite (2.3 eq) to the mixture. Heat the reaction to 85°C for 4 hours.[9]
-
Causality: Isopentyl nitrite is an organic diazotizing agent that converts the amino group (after in-situ modification) into a diazonium salt. At elevated temperatures, this intermediate undergoes spontaneous intramolecular cyclization to form the pyrazole ring, yielding the fused bicyclic system.
-
-
Workup and Extraction: Cool the reaction to room temperature. Partition the mixture between ethyl acetate and water. Separate the organic layer.
-
Causality: This aqueous workup removes inorganic salts (like potassium acetate) and other water-soluble byproducts. Ethyl acetate is a common solvent for extracting moderately polar organic products.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Causality: Drying agents like MgSO₄ remove residual water from the organic solvent, which is crucial before concentration to prevent hydrolysis or side reactions.
-
-
Purification: Purify the crude oil via silica gel column chromatography using a methanol/dichloromethane gradient (e.g., 3:97 v/v) to afford the pure product.[9]
-
Causality: Silica gel chromatography separates the target compound from unreacted starting materials and byproducts based on polarity, providing the final, purified product.
-
Analytical Characterization
The identity and purity of this compound and its derivatives are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment of the heterocyclic rings. For the related 7-bromo isomer, characteristic signals appear in the aromatic region (δ 7.7-8.5 ppm), with a broad singlet for the N-H proton observed far downfield (δ ~13.9 ppm), indicative of the pyrazole proton.[9] ¹³C NMR would further confirm the carbon skeleton.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. For a bromo-substituted compound, a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio) for bromine is expected, providing definitive evidence of its presence. For the 7-bromo isomer, an [M+H]⁺ ion was found at m/z 197.9, consistent with the expected molecular weight.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the synthesized compound, which should typically be >95% for use in biological assays.[8]
Safety and Handling
As with any halogenated heterocyclic compound, this compound should be handled with appropriate care in a laboratory setting. While specific toxicity data is not available, general precautions for related chemical classes should be followed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]
-
Spills and Disposal: In case of a spill, collect the material using an absorbent and dispose of it as hazardous chemical waste in accordance with local regulations. Do not allow the chemical to enter drains.[10]
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a key enabling tool for medicinal chemists. Its strategic design allows it to serve as a foundational building block for creating libraries of novel compounds aimed at high-value biological targets like protein kinases. The versatility of the bromine substituent ensures its continued relevance in the synthesis of next-generation targeted therapies. Future research will likely focus on leveraging this intermediate to develop more selective and potent inhibitors for a range of diseases, from cancer to neuroinflammatory disorders.
References
- 1. This compound | [frontierspecialtychemicals.com]
- 2. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis - chemicalbook [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
A Comprehensive Technical Guide to the Stability and Storage of 3-Bromo-1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the stability and optimal storage conditions for 3-Bromo-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes critical technical data with practical, field-proven insights to ensure the long-term integrity of this valuable research chemical.
Chemical Identity and Properties
This compound is a solid, combustible, and acutely toxic compound.[1] Its core structure, a pyrazolopyridine, is a fusion of pyrazole and pyridine rings, which are prevalent motifs in pharmacologically active molecules.[2][3][4][5][6][7][8]
| Property | Value | Source |
| CAS Number | 633328-33-3 | [9][10] |
| Molecular Formula | C₆H₄BrN₃ | [9] |
| Molecular Weight | 198.02 g/mol | [9] |
| Appearance | Solid | [9] |
| InChI Key | SXDNKFXWUFUOBP-UHFFFAOYSA-N | [9] |
Core Stability Considerations: A Mechanistic Approach
The stability of this compound is governed by the interplay of its bicyclic aromatic system, the electron-withdrawing nature of the bromine substituent, and its susceptibility to environmental factors. Understanding these underlying chemical principles is paramount for preserving its structural integrity.
Thermal Stability
Sensitivity to Atmospheric Conditions
Moisture: The pyrazolopyridine core contains nitrogen atoms that can act as hydrogen bond acceptors, making the compound potentially hygroscopic. Absorption of water can lead to hydrolysis, particularly if acidic or basic impurities are present which can catalyze the reaction.[12][13][14]
Oxygen: The electron-rich nature of the pyrazolopyridine ring system makes it susceptible to oxidation.[15][16] The presence of atmospheric oxygen, especially in combination with light or trace metal impurities, can initiate oxidative degradation pathways.[8][15]
Photostability
Brominated aromatic compounds can be sensitive to light. The carbon-bromine bond can undergo homolytic cleavage upon absorption of UV or even high-energy visible light, leading to the formation of radical species.[9] These radicals can then initiate a cascade of secondary reactions, resulting in decomposition and the formation of impurities. The position of the bromine atom on the heterocyclic ring system can significantly influence the compound's photostability.[9]
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of this compound, the following storage and handling protocols are essential. These recommendations are based on supplier data for this compound and related heterocyclic molecules, as well as established principles of chemical stability.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or -20°C (Freezer) | To minimize thermal degradation and slow down potential chemical reactions.[1][11] |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation by atmospheric oxygen and hydrolysis from moisture.[1][11] |
| Light | Amber vial or stored in the dark | To protect against photolytic decomposition. |
| Container | Tightly sealed, appropriate for chemical storage | To prevent contamination and exposure to the atmosphere. |
Experimental Workflow: Inert Atmosphere Handling
The following workflow outlines the critical steps for handling this compound to maintain its integrity during experimental use.
References
- 1. Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines [mdpi.com]
- 2. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 12. researchgate.net [researchgate.net]
- 13. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts [mdpi.com]
- 16. Oxidation of Drugs during Drug Product Development: Problems and Solutions [mdpi.com]
The Strategic deployment of 3-Bromo-1H-pyrazolo[4,3-b]pyridine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors. This technical guide provides an in-depth review of the literature on 3-Bromo-1H-pyrazolo[4,3-b]pyridine, a key intermediate that serves as a versatile building block for the synthesis of a diverse range of bioactive molecules. We will explore its synthesis, chemical properties, and extensive applications in the design of targeted therapeutics, with a particular focus on its utility in generating inhibitors for critical oncological targets such as c-Met, FGFR, and TRK kinases. This guide aims to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this scaffold in their research endeavors.
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold
The fusion of pyrazole and pyridine rings to form the pyrazolo[4,3-b]pyridine system creates a unique heterocyclic scaffold with a rich potential for biological activity. Its structural resemblance to purine bases allows it to effectively interact with the ATP-binding sites of various kinases, making it an ideal starting point for the design of kinase inhibitors. The strategic placement of a bromine atom at the 3-position of the 1H-pyrazolo[4,3-b]pyridine core provides a crucial handle for medicinal chemists to introduce a wide array of functional groups through modern cross-coupling methodologies. This versatility has led to the discovery of numerous potent kinase inhibitors with significant therapeutic potential.
Pyrazolopyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, inhibitors of glycogen synthase kinase-3 (GSK-3), cyclin-dependent kinases (CDKs), and fibroblast growth factor receptors (FGFRs).[1][2] Their application extends to the treatment of various diseases such as cancer, neurological disorders, and inflammatory conditions.[1]
Synthesis of this compound: A Critical Starting Material
The efficient and scalable synthesis of this compound is paramount for its widespread use in drug discovery programs. While various methods for the synthesis of the parent 1H-pyrazolo[4,3-b]pyridine and its isomers have been reported, a common strategy for introducing the 3-bromo substituent involves the electrophilic bromination of the pyrazolo[4,3-b]pyridine core.
A general synthetic approach involves the construction of the pyrazolo[4,3-b]pyridine ring system followed by a regioselective bromination step. One reported method for a related isomer involves the diazotization of an amino-substituted pyrazolopyridine followed by a Sandmeyer-type reaction with a bromine source. Another approach utilizes a brominating agent such as N-bromosuccinimide (NBS) or liquid bromine.[1]
Detailed Experimental Protocol: Synthesis of a Brominated Pyrazolo[4,3-b]pyridine Derivative
The following is a representative protocol for the synthesis of a brominated pyrazolo[4,3-b]pyridine derivative, adapted from the literature for a related isomer, which can be optimized for the synthesis of this compound.
Step 1: Formation of the Pyrazolo[4,3-b]pyridine Core
A common route to the pyrazolo[4,3-b]pyridine scaffold involves the condensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.
Step 2: Bromination
To a solution of 1H-pyrazolo[4,3-b]pyridine in a suitable solvent such as dichloromethane or acetonitrile, a brominating agent is added. For instance, liquid bromine can be slowly added while maintaining the reaction temperature.[1] Alternatively, N-bromosuccinimide (NBS) can be used. The reaction mixture is then typically heated to drive the reaction to completion. After cooling, the reaction is quenched with a basic solution, such as saturated sodium bicarbonate, and the product is extracted with an organic solvent. The organic layers are then combined, dried, and concentrated to yield the crude product, which can be further purified by chromatography.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its characterization and for monitoring the progress of subsequent reactions.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | |
| Molecular Weight | 198.02 g/mol | |
| Appearance | Solid | |
| 1H NMR (DMSO-d₆, 400 MHz) | δ 13.89 (br. s., 1H), 8.40 - 8.51 (m, 1H), 8.32 - 8.40 (m, 1H), 7.71 (d, J=4.80 Hz, 1H) | [3] |
| Mass Spectrometry | [M+H]⁺ found 197.9 | [3] |
Note: The provided NMR data is for 7-bromo-1H-pyrazolo[4,3-b]pyridine and serves as a close structural analog for spectroscopic comparison.
Chemical Reactivity and Functionalization: The Power of the 3-Bromo Group
The bromine atom at the 3-position of the 1H-pyrazolo[4,3-b]pyridine scaffold is the key to its synthetic utility. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at this position. This capability is fundamental to the construction of large libraries of compounds for structure-activity relationship (SAR) studies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of various aryl and heteroaryl groups.
General Protocol for Suzuki-Miyaura Coupling:
A mixture of this compound, an arylboronic acid or its ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water or DME) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up and the product is purified by chromatography.
dot graph Suzuki_Coupling_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Suzuki-Miyaura Coupling Workflow."
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-nitrogen bonds. This reaction is instrumental in introducing a wide range of primary and secondary amines at the 3-position of the pyrazolo[4,3-b]pyridine core, a common feature in many kinase inhibitors.
General Protocol for Buchwald-Hartwig Amination:
This compound is reacted with a primary or secondary amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃ or a Pd(I) dimer precatalyst), a phosphine ligand (e.g., XPhos, BINAP), and a base (e.g., NaOtBu or Cs₂CO₃) in an anhydrous solvent such as toluene or dioxane.[4][5][6][7] The reaction is typically heated under an inert atmosphere. After completion, the reaction is quenched and the product is isolated and purified.
dot graph Buchwald_Hartwig_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} caption: "Buchwald-Hartwig Amination Workflow."
Applications in Drug Discovery: A Scaffold for Potent Kinase Inhibitors
The true value of this compound lies in its application as a foundational element in the design of targeted therapies. Its derivatives have shown remarkable efficacy as inhibitors of several key kinases implicated in cancer and other diseases.
c-Met Inhibitors
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Dysregulation of the c-Met signaling pathway is a known driver of various cancers. The pyrazolo[4,3-b]pyridine scaffold has been successfully employed in the development of potent and selective c-Met inhibitors.[8][9][10] For example, Glumetinib, a selective c-Met inhibitor currently in clinical trials, features a 1-sulfonyl-pyrazolo[4,3-b]pyridine core.[8] Molecular docking studies have revealed that the pyrazolo[4,3-b]pyridine moiety forms key hydrogen bonding interactions with residues in the hinge region of the c-Met kinase domain, such as Met1160 and Tyr1230.[8]
dot graph cMet_Signaling_Inhibition { rankdir=TB; node [shape=box, style=filled, fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Inhibition of c-Met Signaling Pathway."
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases is also a critical target in oncology. Aberrant FGFR signaling is implicated in various cancers. The 1H-pyrazolo[3,4-b]pyridine scaffold, a close isomer of our topic, has been instrumental in the design of potent and selective FGFR inhibitors.[2] SAR studies have shown that the N(1)-H of the pyrazolopyridine moiety is crucial for hydrogen bonding interactions within the FGFR1 kinase domain.[2]
Tropomyosin Receptor Kinase (TRK) Inhibitors
Fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes lead to the expression of chimeric TRK fusion proteins that are oncogenic drivers in a wide range of tumors. The development of TRK inhibitors has been a significant advancement in cancer therapy. The pyrazolo[3,4-b]pyridine scaffold has been successfully utilized to develop potent TRK inhibitors.[11]
| Kinase Target | Derivative Structure | IC₅₀ (nM) | Reference |
| c-Met | Pyrazolo[3,4-b]pyridine derivative | 0.39 | [10] |
| c-Met | Pyrazolo[3,4-b]pyridine derivative | 0.92 | [10] |
| FGFR1 | 1H-Pyrazolo[3,4-b]pyridine derivative | 0.3 | [2] |
| TRKA | Pyrazolo[3,4-b]pyridine derivative C03 | 56 | [11] |
| TRKA | Pyrazolo[3,4-b]pyridine derivative C10 | 26 | [11] |
Conclusion and Future Perspectives
This compound has firmly established itself as a cornerstone in the edifice of modern medicinal chemistry. Its synthetic accessibility and the remarkable versatility of the 3-bromo group for functionalization through robust cross-coupling reactions have made it an invaluable tool for drug discovery scientists. The successful development of numerous potent kinase inhibitors based on this scaffold is a testament to its privileged nature.
The future of drug discovery with this compound remains bright. As our understanding of the kinome and its role in disease continues to expand, this versatile building block will undoubtedly be at the forefront of efforts to develop the next generation of targeted therapies. Further exploration of novel cross-coupling methodologies and the synthesis of even more diverse libraries of pyrazolo[4,3-b]pyridine derivatives will continue to unlock new therapeutic opportunities, offering hope for patients with a wide range of diseases.
References
- 1. Page loading... [guidechem.com]
- 2. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis - chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Synthesis of 3-Bromo-1H-pyrazolo[4,3-b]pyridine from 3-Fluoro-2-formylpyridine: A Key Intermediate for Drug Discovery
Abstract
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, particularly in the domain of kinase inhibition. This technical guide provides a comprehensive, in-depth analysis of a robust and efficient two-step synthesis of 3-bromo-1H-pyrazolo[4,3-b]pyridine, a versatile intermediate for pharmaceutical research. Starting from the readily accessible 3-fluoro-2-formylpyridine, the synthesis proceeds through a one-pot condensation-cyclization reaction with hydrazine hydrate to form the core 1H-pyrazolo[4,3-b]pyridine ring system, followed by a regioselective bromination at the C3 position. This document elucidates the underlying chemical principles, provides detailed, field-tested experimental protocols, and emphasizes the causal factors influencing reaction outcomes, offering researchers a practical and scientifically rigorous blueprint for synthesis.
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Core
Pyrazolopyridines, isomers of azaindoles, have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] The pyrazolo[4,3-b]pyridine isomer, in particular, serves as the core structure for numerous potent and selective inhibitors of key biological targets. These compounds have been investigated as potential treatments for a range of diseases, including cancer and inflammatory disorders. For instance, derivatives have shown promise as HIV-1 non-nucleoside reverse transcriptase inhibitors, interleukin-2 inducible T-cell kinase (ITK) inhibitors, and corticotropin-releasing factor receptor type-1 (CRF1) antagonists.[2] The introduction of a bromine atom at the 3-position, as in our target molecule This compound (3) , provides a crucial synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[3]
This guide details a logical and efficient synthetic pathway designed for scalability and reproducibility, addressing the need for reliable access to this key building block.
Retrosynthetic Analysis and Strategy
The synthetic strategy is designed for efficiency, building the heterocyclic core and then installing the desired halogen. The retrosynthetic disconnection of the target molecule 3 reveals a straightforward two-step approach originating from 3-fluoro-2-formylpyridine (1) .
Caption: Retrosynthetic pathway for this compound.
-
Step 1: Pyrazole Annulation. The pyrazole ring is constructed onto the pyridine core. This is achieved via a reaction between 3-fluoro-2-formylpyridine (1) and hydrazine. This reaction proceeds in two stages within a single pot: initial formation of a hydrazone intermediate, followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the terminal nitrogen of the hydrazone displaces the activated fluorine atom to yield 1H-pyrazolo[4,3-b]pyridine (2) .
-
Step 2: Regioselective Bromination. The pyrazolo[4,3-b]pyridine core (2) is then subjected to electrophilic aromatic substitution to install the bromine atom. The electron-rich nature of the pyrazole ring directs the bromination to the C3 position, affording the final product (3) .
Part I: Synthesis of the 1H-Pyrazolo[4,3-b]pyridine Core
This initial stage is a highly efficient one-pot transformation that leverages the inherent reactivity of the starting material to construct the bicyclic core.
Mechanism and Rationale
The reaction commences with the nucleophilic attack of hydrazine hydrate on the electrophilic carbonyl carbon of the aldehyde in 3-fluoro-2-formylpyridine (1) . This forms a hydrazone intermediate. The key to the subsequent cyclization is the electronic nature of the pyridine ring. The fluorine atom at the C3 position is activated towards nucleophilic displacement by the electron-withdrawing effect of the pyridine nitrogen.
The terminal -NH2 group of the hydrazone is positioned perfectly to act as an intramolecular nucleophile, attacking the C3 position and displacing the fluoride ion. This intramolecular SNAr cyclization is thermodynamically favorable as it leads to the formation of a stable, aromatic heterocyclic system. Hydrazine and its derivatives are widely utilized for the synthesis of pyrazole rings and other azoles.[4][5] The choice of a protic solvent like ethanol facilitates both the hydrazone formation and the subsequent proton transfers involved in the aromatization of the newly formed ring.
Caption: Workflow for the one-pot synthesis of the pyrazolopyridine core.
Experimental Protocol: 1H-Pyrazolo[4,3-b]pyridine (2)
| Reagent | CAS Number | MW ( g/mol ) | Amount | Moles |
| 3-Fluoro-2-formylpyridine (1) | 31224-43-8 | 125.10 | 5.00 g | 39.97 mmol |
| Hydrazine Hydrate (~64%) | 7803-57-8 | 50.06 | 3.75 mL | ~79.94 mmol |
| Ethanol (200 proof) | 64-17-5 | 46.07 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-2-formylpyridine (1) (5.00 g, 39.97 mmol).
-
Add ethanol (100 mL) and stir at room temperature until the solid is fully dissolved.
-
Carefully add hydrazine hydrate (3.75 mL, ~2.0 equiv.) to the solution. The addition may be mildly exothermic.[6]
-
Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to encourage precipitation.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
If significant product remains in solution, concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from ethanol or by silica gel column chromatography (eluent: 10-20% methanol in dichloromethane) to yield 1H-pyrazolo[4,3-b]pyridine (2) as a solid.
Expected Yield: 75-85%. Expected Appearance: Off-white to pale yellow solid. Spectroscopic Data (1H-Pyrazolo[4,3-b]pyridine): Molecular Formula: C₆H₅N₃, Molecular Weight: 119.12 g/mol .[7]
Part II: Electrophilic Bromination of the Heterocyclic Core
With the core synthesized, the next step is to install the bromine atom regioselectively. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, offering milder conditions and better handling than elemental bromine.[8]
Mechanism and Rationale
This reaction is a classic electrophilic aromatic substitution. The pyrazole ring of the 1H-pyrazolo[4,3-b]pyridine system is electron-rich and thus susceptible to attack by electrophiles. N-Bromosuccinimide serves as an electrophilic bromine source.[9][10] The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile. The mechanism involves the attack of the π-system of the pyrazole ring on the bromine atom of NBS, leading to the formation of a resonance-stabilized cationic intermediate (a sigma complex). The succinimide anion then acts as a base to deprotonate the intermediate at the C3 position, restoring aromaticity and yielding the final 3-bromo product (3) . The C3 position is the most common site for electrophilic attack in this ring system due to the directing effects of the nitrogen atoms.
Caption: Experimental workflow for the bromination of the pyrazolopyridine core.
Experimental Protocol: this compound (3)
| Reagent | CAS Number | MW ( g/mol ) | Amount | Moles |
| 1H-Pyrazolo[4,3-b]pyridine (2) | 272-49-1 | 119.12 | 4.00 g | 33.58 mmol |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 6.25 g | 35.12 mmol |
| Acetonitrile | 75-05-8 | 41.05 | 80 mL | - |
Procedure:
-
In a 250 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 1H-pyrazolo[4,3-b]pyridine (2) (4.00 g, 33.58 mmol) in acetonitrile (80 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add N-Bromosuccinimide (NBS) (6.25 g, 1.05 equiv.) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL).
-
Concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Extract the resulting aqueous residue with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by silica gel column chromatography (eluent: 30-50% ethyl acetate in hexanes) to afford This compound (3) .
Expected Yield: 80-90%. Expected Appearance: White to off-white solid. Product Characterization (this compound): CAS Number: 633328-33-3; Molecular Formula: C₆H₄BrN₃; Molecular Weight: 198.02 g/mol .[11][12]
Safety and Handling
-
3-Fluoro-2-formylpyridine: Irritant. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Always handle with extreme caution in a fume hood, wearing appropriate personal protective equipment (PPE), including heavy-duty gloves, lab coat, and safety goggles.
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Lachrymator. Weigh and handle in a fume hood. Avoid inhalation of dust. Keep away from light and moisture.
-
Solvents: Ethanol, acetonitrile, and ethyl acetate are flammable. Keep away from ignition sources. Handle in a well-ventilated area.
Summary and Outlook
This guide presents a scientifically grounded and practical pathway for the synthesis of this compound. The two-step sequence, involving a one-pot condensation/SNAr cyclization followed by a regioselective bromination, is efficient, high-yielding, and utilizes commercially available starting materials. The detailed protocols and mechanistic rationale provide researchers in drug development with the necessary tools to reliably produce this valuable intermediate. The strategic placement of the bromine atom on the pyrazolopyridine core opens up extensive possibilities for further chemical exploration, enabling the synthesis of novel derivatives for evaluation as potent and selective therapeutic agents.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 11. scbt.com [scbt.com]
- 12. 3-Bromo-1H-pyrazolo 4,3-b pyridine AldrichCPR 633328-33-3 [sigmaaldrich.com]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Tautomeric Forms of Pyrazolo[4,3-b]pyridines for Researchers and Drug Development Professionals
Foreword: The Critical Role of Tautomerism in Drug Design
The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural similarity to purine bases allows it to interact with a wide range of biological targets, including kinases and other enzymes crucial in cellular signaling pathways. However, the true biological identity of a pyrazolo[4,3-b]pyridine derivative is not defined by its empirical formula alone, but by its dynamic structural nature—specifically, its tautomerism.
Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. For N-unsubstituted pyrazolo[4,3-b]pyridines, this phenomenon, known as annular tautomerism, dictates which nitrogen atom in the pyrazole ring bears the hydrogen. This seemingly subtle difference has profound implications. It alters the molecule's hydrogen bonding capacity, dipole moment, lipophilicity, and overall three-dimensional shape. Consequently, different tautomers can exhibit vastly different affinities for a biological target and possess distinct pharmacokinetic profiles.
This guide provides a comprehensive exploration of the tautomeric landscape of pyrazolo[4,3-b]pyridines. We will delve into the theoretical underpinnings of their stability, detail the experimental and computational methodologies used to characterize them, and discuss the practical implications for drug discovery. For the medicinal chemist, understanding and controlling the tautomeric form of a lead compound is not merely an academic exercise; it is a fundamental requirement for rational drug design and the development of safe, effective therapeutics.
The Tautomeric Landscape of Pyrazolo[4,3-b]pyridines
The fusion of a pyrazole ring and a pyridine ring in the [4,3-b] orientation allows for the existence of several potential tautomeric forms when the pyrazole nitrogen atoms are unsubstituted. The most significant of these are the 1H- and 2H-annular tautomers, which are in dynamic equilibrium. A third, less common form, the 6H-tautomer, involves the pyridine nitrogen.
The position of the mobile proton is determined by a delicate balance of thermodynamic factors, including aromaticity, electronic effects from substituents, and interactions with the surrounding environment (e.g., solvent).
References
Methodological & Application
Application Notes & Protocols: Synthesis of 3-Bromo-1H-pyrazolo[4,3-b]pyridine Derivatives
Introduction
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry and drug discovery. Its structural resemblance to purine bases like adenine allows it to interact with a wide array of biological targets, particularly protein kinases.[1] Consequently, derivatives of this scaffold have been investigated for numerous therapeutic applications, including as inhibitors of Glycogen Synthase Kinase-3 (GSK-3), Cyclin-Dependent Kinases (CDKs), TANK-binding kinase 1 (TBK1), and Tropomyosin Receptor Kinases (TRKs).[2][3][4][5] These compounds show promise in the treatment of cancer, neuroinflammatory disorders, and viral infections.[3][6][7]
The 3-bromo-1H-pyrazolo[4,3-b]pyridine intermediate is a cornerstone for synthetic diversification. The bromine atom at the C3 position serves as a versatile synthetic handle, enabling the introduction of a wide range of substituents through modern cross-coupling methodologies. This application note provides a detailed guide to the synthesis of this key intermediate and its subsequent derivatization, offering field-proven protocols and explaining the rationale behind critical experimental choices.
Part 1: Retrosynthetic Analysis and Core Synthetic Strategies
The synthesis of the 1H-pyrazolo[4,3-b]pyridine core can be broadly approached from two distinct retrosynthetic pathways:
-
Strategy A: Pyridine Annulation. This approach involves constructing the pyridine ring onto a pre-existing, appropriately functionalized pyrazole precursor.
-
Strategy B: Pyrazole Annulation. This strategy begins with a substituted pyridine ring, followed by the formation of the fused pyrazole ring.
Strategy B is often more direct for accessing the 3-bromo target, as it allows for the installation of the necessary precursors on the pyridine ring at an early stage.
Caption: High-level retrosynthetic approaches to the pyrazolo[4,3-b]pyridine core.
Part 2: Synthesis of the Key Intermediate: this compound
We present two robust protocols for the synthesis of the title compound, each with distinct advantages depending on the available starting materials and desired scale.
Protocol 1: Sandmeyer-type Diazotization-Bromination
This classic and reliable method involves the conversion of an amino group at the C3 position into the target bromo functionality via a diazonium salt intermediate.[8][9] The key precursor for this route is 1H-pyrazolo[4,3-b]pyridin-3-amine.
Causality and Rationale: The Sandmeyer reaction is highly efficient for installing halides onto heteroaromatic systems.[8] Diazotization of the amine with a nitrite source (e.g., NaNO₂) in a strong acid (e.g., HBr) at low temperatures generates a reactive diazonium salt. The subsequent introduction of a copper(I) bromide (CuBr) catalyst facilitates a single-electron transfer process, leading to the loss of dinitrogen gas and the formation of a heteroaryl radical. This radical then abstracts a bromine atom from the copper salt to yield the final product.[8][10] Maintaining low temperatures is critical to prevent premature decomposition of the unstable diazonium intermediate.
Caption: Experimental workflow for the Sandmeyer-type synthesis.
Step-by-Step Protocol:
-
Preparation: To a stirred solution of 48% aqueous hydrobromic acid (HBr, 20 mL) in a 100 mL round-bottom flask, add 1H-pyrazolo[4,3-b]pyridin-3-amine (1.34 g, 10 mmol).[11] Stir until a clear solution or fine suspension is formed.
-
Diazotization: Cool the flask to 0-5 °C using an ice-salt bath. Prepare a solution of sodium nitrite (NaNO₂, 0.76 g, 11 mmol) in water (5 mL). Add the NaNO₂ solution dropwise to the reaction mixture over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Catalyst Addition: In a separate flask, dissolve copper(I) bromide (CuBr, 1.58 g, 11 mmol) in 48% HBr (10 mL). Add this catalyst solution to the cold diazonium salt solution.
-
Reaction: Allow the mixture to warm slowly to room temperature. A gentle evolution of nitrogen gas should be observed. Once the bubbling subsides, heat the reaction mixture to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up and Purification: Cool the mixture to room temperature and pour it onto crushed ice (50 g). Carefully neutralize the solution by the slow addition of concentrated ammonium hydroxide until the pH is ~8-9. Extract the aqueous phase with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Protocol 2: Pyrazole Annulation from a Pyridine Precursor
This alternative strategy constructs the pyrazole ring onto a pre-brominated pyridine starting material. A notable example involves the cyclization of N-(4-bromo-2-methylpyridin-3-yl)acetamide.[12]
Causality and Rationale: This method leverages an intramolecular cyclization reaction. The process begins with the acetylation of a 3-aminopyridine derivative. The subsequent reaction with an organic nitrite, such as isopentyl nitrite, in the presence of acetic anhydride and a base like potassium acetate, initiates a cascade. The isopentyl nitrite acts as a diazotizing agent, leading to the formation of a reactive intermediate that undergoes intramolecular cyclization to form the pyrazole N-N bond, ultimately yielding the fused bicyclic system.[12]
Step-by-Step Protocol:
-
Preparation: In a 100 mL flask, suspend N-(4-bromo-2-methylpyridin-3-yl)acetamide (2.29 g, 10 mmol) in toluene (50 mL).
-
Reagent Addition: Add potassium acetate (1.18 g, 12 mmol) and acetic anhydride (2.8 mL, 30 mmol) to the suspension. Stir the mixture for 15 minutes at room temperature.[12]
-
Cyclization: Add isopentyl nitrite (3.2 mL, 24 mmol) to the reaction mixture. Heat the flask to 85 °C and maintain this temperature for 4 hours. Monitor the reaction progress by TLC.[12]
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Partition the mixture between ethyl acetate (100 mL) and water (100 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2 x 50 mL). Combine all organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude oil.[12]
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane, e.g., 3:97) to obtain 7-bromo-1H-pyrazolo[4,3-b]pyridine.[12] (Note: The cited source produces the 7-bromo isomer due to the starting material used. The principle applies to synthesizing other isomers with appropriate precursors.)
Part 3: Comparison of Synthetic Routes
| Method | Starting Material | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Sandmeyer Reaction | 1H-Pyrazolo[4,3-b]pyridin-3-amine | NaNO₂, HBr, CuBr | 50-70% | Reliable, well-established, good regioselectivity. | Requires handling of potentially unstable diazonium salts; precursor amine may not be readily available. |
| Pyrazole Annulation | Substituted 3-aminopyridine | Isopentyl nitrite, Ac₂O, KOAc | 15-40%[12] | Builds the core from simpler pyridine starting materials. | Can have lower yields; may require synthesis of the specific pyridine precursor. |
Part 4: Derivatization via Cross-Coupling Reactions
The C3-bromo group is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.[3]
Key Methodologies:
-
Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids/esters to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
Caption: Key cross-coupling reactions for derivatizing the 3-bromo intermediate.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general framework for the C-C bond formation at the C3 position.
-
Preparation: To an oven-dried reaction vial, add this compound (198 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (58 mg, 0.05 mmol), and a base such as sodium carbonate (Na₂CO₃, 212 mg, 2.0 mmol).
-
Solvent Addition: Add a degassed mixture of solvents, such as 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).
-
Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the 3-aryl-1H-pyrazolo[4,3-b]pyridine derivative.[3]
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. classroom-notes.cdn.askfilo.com [classroom-notes.cdn.askfilo.com]
- 10. datapdf.com [datapdf.com]
- 11. 1H-Pyrazolo[3,4-b]pyridine-3-amine | 6752-16-5 | FP09386 [biosynth.com]
- 12. 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis - chemicalbook [chemicalbook.com]
protocol for Suzuki coupling with 3-Bromo-1H-pyrazolo[4,3-b]pyridine
An Application Guide to the Suzuki-Miyaura Coupling of 3-Bromo-1H-pyrazolo[4,3-b]pyridine for Pharmaceutical Scaffolding
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Pyrazolo[4,3-b]pyridines
The 1H-pyrazolo[4,3-b]pyridine core is a privileged scaffold in modern medicinal chemistry and drug discovery. Its unique arrangement of nitrogen atoms allows for a rich tapestry of hydrogen bonding interactions, making it a frequent constituent in molecules targeting kinases, G-protein coupled receptors, and other critical biological targets. The ability to strategically functionalize this core, particularly at the C3 position, is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties.
Among the myriad of cross-coupling reactions available to the synthetic chemist, the Suzuki-Miyaura coupling stands out for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid and ester coupling partners.[1] This guide provides a detailed, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura coupling of this compound, offering insights into reaction optimization, mechanistic considerations, and troubleshooting for this challenging yet vital transformation.
The Catalytic Engine: Understanding the Suzuki-Miyaura Mechanism
The Suzuki-Miyaura reaction is a complex, palladium-catalyzed process that forges a new carbon-carbon bond between an organohalide and an organoboron species.[2] The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in a Pd(II) intermediate.[2]
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group (R') to the Pd(II) complex, displacing the halide. The base is critical as it forms a more nucleophilic "ate" complex with the boronic acid, facilitating this transfer.[1][3]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]
Navigating the Challenges of Aza-Heterocycles
While powerful, the Suzuki coupling of nitrogen-rich heterocycles like this compound is not without its challenges. The lone pair electrons on the pyridine and pyrazole nitrogen atoms can coordinate to the palladium center, acting as inhibitory ligands and poisoning the catalyst.[5][6] Furthermore, substrates with acidic N-H protons, as seen in the pyrazole ring, can lead to side reactions or catalyst deactivation under strongly basic conditions.[5][7][8]
A common and problematic side reaction is hydro-debromination, where the starting material is reduced to the parent 1H-pyrazolo[4,3-b]pyridine. This often occurs when the catalytic cycle is stalled, particularly after oxidative addition. To overcome these hurdles, the choice of catalyst, ligand, base, and solvent is critical. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, are designed to promote the desired reductive elimination step over competitive pathways and to resist inhibition by the heterocyclic substrate.[5][9][10]
Optimized Protocol for the Suzuki Coupling of this compound
This protocol is optimized for high yield and minimal side-product formation, drawing on established methods for challenging aza-heterocyclic substrates.[9][10]
Materials & Equipment:
-
Substrates: this compound (1.0 equiv), Aryl/Heteroaryl boronic acid or pinacol ester (1.2–1.5 equiv)
-
Catalyst System: XPhos Pd G2 (2-5 mol%) and XPhos ligand (2-5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)
-
Solvent: 1,4-Dioxane/H₂O (4:1) or EtOH/H₂O (4:1)
-
Equipment: Schlenk flask or microwave vial, magnetic stirrer/hotplate, condenser, inert gas line (Argon or Nitrogen), standard work-up and purification glassware.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid derivative (1.2 equiv), K₂CO₃ (2.0 equiv), XPhos Pd G2 (3 mol%), and XPhos (3 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe. The reaction concentration is typically 0.1–0.2 M with respect to the limiting reagent.
-
Scientist's Note: Degassing the solvent by sparging with an inert gas for 15-20 minutes prior to addition is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
-
-
Heating & Monitoring: Heat the reaction mixture to 80–110 °C (for conventional heating) or 135 °C (for microwave irradiation) and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1–16 hours for conventional heating, or 20–60 minutes for microwave).[9]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (EtOAc).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad thoroughly with additional EtOAc.[4]
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to afford the pure 3-substituted-1H-pyrazolo[4,3-b]pyridine product.
Data-Driven Optimization: A Comparative Table
The success of the Suzuki coupling is highly dependent on the interplay of its components. The following table summarizes common parameters and provides guidance for optimizing the reaction for this compound and its analogs.
| Parameter | Options | Rationale & Expert Insights |
| Catalyst/Ligand | XPhos Pd G2 / XPhos | (Recommended) Highly active for N-heterocycles, bulky ligand promotes reductive elimination and prevents catalyst inhibition. Often gives high yields and minimizes debromination.[5][9][10] |
| Pd(PPh₃)₄ | A classic, air-stable catalyst. May require higher temperatures and can be less effective for this substrate class, potentially leading to lower yields or side reactions.[11][12] | |
| Pd(OAc)₂ / SPhos | Another excellent Buchwald system. SPhos is also a bulky, electron-rich ligand well-suited for challenging couplings.[5] | |
| Base | K₂CO₃ | (Recommended) A moderately strong base that is effective in aqueous mixtures. A good starting point for optimization.[9][13] |
| K₃PO₄ | A stronger, non-nucleophilic base often used for difficult couplings. Can be particularly effective with less reactive boronic acids or when debromination is an issue.[14][15] | |
| Cs₂CO₃ | A highly soluble and effective base, but more expensive. Can sometimes provide superior results where other bases fail.[16] | |
| Solvent | 1,4-Dioxane / H₂O | (Recommended) A standard, reliable solvent system for Suzuki couplings that effectively solubilizes both organic and inorganic components.[4][11] |
| EtOH / H₂O | A "greener" and effective alternative, shown to work very well for similar pyrazolo-pyrimidine systems, especially with microwave heating.[9][10] | |
| Toluene / H₂O | Another common biphasic system. Can be advantageous for certain substrates.[14] | |
| DMF | A polar aprotic solvent that can be effective but is harder to remove during work-up and can decompose at high temperatures.[12][17] |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst.
-
Solution: Ensure the reaction was set up under a strictly inert atmosphere and that solvents were properly degassed. Increase catalyst loading to 5 mol% or try a different ligand system (e.g., SPhos).
-
-
Significant Debromination Product:
-
Cause: The transmetalation or reductive elimination step is slow relative to a competing decomposition pathway of the Pd(II)-aryl intermediate.
-
Solution: Switch to a more electron-rich, bulkier ligand like XPhos or SPhos.[5][9] Using a stronger base like K₃PO₄ can accelerate transmetalation.[15] Ensure the boronic acid is of high purity, as impurities can hinder the reaction.
-
-
Recovery of Starting Boronic Acid:
-
Cause: Inefficient transmetalation.
-
Solution: Increase the amount of base to 3.0 equivalents. Ensure adequate water is present in the solvent mixture to dissolve the base and facilitate the formation of the boronate "ate" complex.
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful tool for generating molecular diversity in drug discovery programs. By understanding the underlying mechanism and the specific challenges posed by aza-heterocycles, researchers can overcome common pitfalls. The use of modern, specialized catalyst systems, such as those based on Buchwald ligands like XPhos, in conjunction with careful control of reaction conditions, enables the reliable and high-yielding synthesis of C3-functionalized pyrazolo[4,3-b]pyridines, paving the way for the discovery of new and impactful therapeutics.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-Bromo-1H-pyrazolo[4,3-b]pyridine as a Versatile Precursor for the Synthesis of Selective HDAC6 Inhibitors
Abstract
Histone deacetylase 6 (HDAC6) has emerged as a high-value therapeutic target for a range of pathologies, including cancer and neurodegenerative diseases, due to its unique cytoplasmic localization and primary activity on non-histone proteins.[1][2][3] The development of selective HDAC6 inhibitors is a key focus in modern drug discovery. This guide provides a detailed overview and validated protocols for utilizing 3-Bromo-1H-pyrazolo[4,3-b]pyridine, a versatile heterocyclic building block, in the synthesis of potent and selective HDAC6 inhibitors. We will explore the strategic importance of the pyrazolopyridine scaffold and detail robust synthetic methodologies, primarily palladium-catalyzed cross-coupling reactions, to functionalize this precursor. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to design and synthesize novel therapeutics targeting HDAC6.
Introduction: The Rationale for Targeting HDAC6 with Pyrazolopyridine Scaffolds
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins, playing a critical role in regulating gene expression and various cellular processes.[1][4] While pan-HDAC inhibitors have shown clinical efficacy, they are often associated with toxicity due to their broad activity across multiple HDAC isoforms.[5]
HDAC6, a class IIb HDAC, is distinguished by its predominantly cytoplasmic location and its unique substrate profile, which includes α-tubulin and the chaperone protein Hsp90.[1][2] By inhibiting HDAC6, tubulin becomes hyperacetylated, which affects microtubule stability and can interfere with processes like intracellular transport and cell division, crucial for cancer cell proliferation.[1] Furthermore, HDAC6 inhibition can disrupt protein degradation pathways, offering therapeutic potential for diseases characterized by protein aggregation, such as Alzheimer's and Parkinson's.[3]
The 1H-pyrazolo[4,3-b]pyridine core is considered a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and defined vectoral exits for substitution make it an ideal platform for building molecules with high target affinity and specificity.[6][7] The specific precursor, This compound (CAS: 633328-33-3, Mol. Wt.: 198.02 g/mol ), is exceptionally valuable. The bromine atom at the C3-position serves as a versatile synthetic handle, enabling the strategic introduction of diverse chemical moieties through well-established cross-coupling chemistry. This allows for systematic exploration of the structure-activity relationship (SAR) to optimize inhibitor potency and selectivity.[8]
Figure 1: Logical flow from therapeutic target to chemical strategy.
General Synthetic Workflow: From Precursor to Final Compound
The synthesis of a typical pyrazolopyridine-based HDAC6 inhibitor from the 3-bromo precursor follows a modular approach. The final molecule generally consists of three key pharmacophoric elements:
-
Zinc-Binding Group (ZBG): Typically a hydroxamic acid, which chelates the essential zinc ion in the HDAC6 catalytic domain.[9]
-
Linker: An aliphatic or aromatic chain that connects the ZBG to the cap group and occupies the enzyme's catalytic tunnel.
-
Cap Group: A larger, often aromatic or heterocyclic moiety that interacts with residues on the surface of the enzyme, driving potency and isoform selectivity. The 3-substituted pyrazolopyridine scaffold serves as this crucial cap group.[8]
The general workflow involves functionalizing the 3-position of the pyrazolopyridine core via cross-coupling, followed by the attachment of the linker and ZBG components.
Figure 2: High-level synthetic workflow for HDAC6 inhibitor synthesis.
Core Protocols: Palladium-Catalyzed Cross-Coupling Reactions
The C3-bromo atom of the precursor is readily displaced using palladium catalysis. The choice between Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig (for C-N bond formation) amination depends on the desired final structure.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Causality & Rationale: The Suzuki-Miyaura reaction is the method of choice for introducing aryl or heteroaryl moieties at the C3-position. This is critical for building a diverse "cap group" library to probe interactions with the surface of the HDAC6 enzyme. The reaction's tolerance of a wide range of functional groups and generally high yields make it a robust tool in medicinal chemistry.[10][11] The use of specific palladium catalysts and ligands, such as XPhosPdG2/XPhos, can be crucial to prevent undesired side reactions like debromination, which would yield the unsubstituted pyrazolopyridine.[10][11]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 eq.), the desired aryl- or heteroaryl-boronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a pre-catalyst/ligand system (e.g., XPhosPdG2, 2.5 mol% and XPhos, 5 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles. This is critical as the palladium catalyst, particularly in its Pd(0) state, is oxygen-sensitive.
-
Solvent Addition: Add degassed solvents via syringe. A common solvent system is a mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol (3:1).[12][13]
-
Reaction: Heat the mixture with vigorous stirring. Temperatures can range from 80 °C to 120 °C.[12][13] Reaction progress should be monitored by TLC or LC-MS. Typical reaction times are 2-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the C3-arylated pyrazolopyridine.
| Parameter | Condition A (Standard) | Condition B (Microwave) | Condition C (For Challenging Substrates) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ (3 mol%) | XPhosPdG2 (2.5 mol%) / XPhos (5 mol%) |
| Base | K₂CO₃ (3.0 eq.) | Na₂CO₃ (2.0 eq.) | K₃PO₄ (3.0 eq.) |
| Solvent | Dioxane/H₂O (4:1) | MeCN/H₂O (4:1) | Toluene |
| Temperature | 100 °C | 110 °C (Microwave) | 110 °C |
| Time | 12 h | 15-30 min | 16 h |
| Reference | [13] | [14] | [11] |
Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.
Protocol 2: Buchwald-Hartwig Amination
Causality & Rationale: The Buchwald-Hartwig amination is indispensable for forming C-N bonds, allowing the direct coupling of primary or secondary amines to the pyrazolopyridine core.[15] This is a powerful strategy for installing linkers that will eventually be connected to the ZBG or for incorporating amine-containing cap groups. The choice of ligand is paramount; bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BINAP) are often required to facilitate the reductive elimination step, which is the final C-N bond-forming event in the catalytic cycle.[15][16][17]
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk flask with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., (±)-BINAP, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.5 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.1-1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the flask and heat to the desired temperature (typically 80-110 °C) with stirring for 4-24 hours. Monitor by LC-MS.
-
Work-up: Cool the mixture to room temperature and quench carefully with water or a saturated NH₄Cl solution. Extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the C3-aminated product.
| Parameter | Condition A | Condition B |
| Catalyst | Pd₂(dba)₃ (1.8 mol%) | Pd(OAc)₂ (2-4 mol%) |
| Ligand | (±)-BINAP (3.5 mol%) | XPhos (4-8 mol%) |
| Base | NaOtBu (2.5 eq.) | KOt-Bu or LiHMDS |
| Solvent | Toluene | THF or Dioxane |
| Temperature | 80 °C | 65-100 °C |
| Reference | [16] | [17][18] |
Table 2: Representative conditions for Buchwald-Hartwig amination.
Final Elaboration to Hydroxamic Acid
Once the C3-position is functionalized, the final steps involve installing the linker and the crucial hydroxamic acid ZBG. A common strategy involves coupling the functionalized pyrazolopyridine to a linker containing a protected carboxylate (e.g., a methyl ester), followed by hydrolysis and conversion to the hydroxamic acid.
Protocol 3: Amide Coupling and Hydroxamic Acid Formation
-
Saponification (if starting with an ester): Dissolve the ester-containing intermediate (1.0 eq.) in a solvent mixture like 1,4-dioxane/water (1:1). Add LiOH (2.0-3.0 eq.) and stir at room temperature overnight.[12] Acidify the mixture (e.g., with 1N HCl) and extract the carboxylic acid product.
-
Amide Coupling: Dissolve the resulting carboxylic acid (1.0 eq.) in an anhydrous solvent like DMF. Add a coupling agent (e.g., EDCI, 1.2 eq.), an activator (e.g., HOBt, 1.2 eq.), and a base (e.g., DIPEA, 2.0 eq.).
-
Hydroxylamine Addition: Add a protected hydroxylamine, such as O-(trimethylsilyl)hydroxylamine (NH₂OTMS), and stir at room temperature overnight.[12][19]
-
Work-up and Purification: Quench the reaction with water and extract the final product with an organic solvent. Purify by column chromatography or preparative HPLC to yield the final hydroxamic acid inhibitor.
Mechanism of Inhibition at the Molecular Level
The synthesized pyrazolopyridine derivatives exert their inhibitory effect by binding reversibly to the catalytic pocket of HDAC6.
Figure 3: Schematic interaction of a pyrazolopyridine-based inhibitor with the HDAC6 active site.
The hydroxamic acid forms strong coordinate bonds with the zinc cofactor, effectively blocking the enzyme's catalytic activity. The linker component occupies the hydrophobic tunnel leading to the active site, while the C3-substituted pyrazolopyridine "cap" group makes key interactions with amino acid residues on the rim of the active site, which is a primary determinant of the inhibitor's potency and selectivity for HDAC6 over other HDAC isoforms.[20]
Conclusion
This compound is a highly effective and strategically vital precursor for the modular synthesis of selective HDAC6 inhibitors. The robust and well-documented palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, provide a reliable platform for creating extensive chemical libraries. By systematically varying the substituents at the C3-position, researchers can fine-tune the pharmacological properties of the resulting inhibitors, paving the way for the development of novel therapeutics for a host of challenging diseases. The protocols outlined in this guide offer a validated starting point for any research program focused on targeting HDAC6.
References
- 1. What are HDAC6 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are HDAC6 modulators and how do they work? [synapse.patsnap.com]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationship of histone deacetylase (HDAC) inhibitors with triazole-linked cap group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. air.unimi.it [air.unimi.it]
- 13. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 18. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Bromo-1H-pyrazolo[4,3-b]pyridine in the Synthesis of RORγt Inhibitors
Introduction: RORγt as a Key Therapeutic Target in Autoimmune Diseases
The Retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][2] RORγt is a nuclear receptor that functions as the master transcription factor for the differentiation of T helper 17 (Th17) cells.[3] These cells are a subset of T helper cells that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1] The IL-17 signaling pathway is a key driver of the inflammatory cascade in many autoimmune conditions.[2]
By inhibiting the transcriptional activity of RORγt, small molecule therapeutics can effectively suppress the differentiation of Th17 cells and the subsequent production of IL-17, thereby dampening the inflammatory response.[1][3] This targeted approach offers a promising alternative to broader immunosuppressive therapies. Small molecule inhibitors of RORγt, which can be antagonists or inverse agonists, typically bind to the ligand-binding domain (LBD) of the receptor, modulating its conformation and preventing the recruitment of coactivator proteins necessary for gene transcription.[1][4]
The 1H-pyrazolo[4,3-b]pyridine scaffold has been identified as a privileged core structure in the design of various kinase and protein inhibitors due to its rigid, planar geometry and its ability to form key hydrogen bond interactions with protein targets. Its utility as a versatile building block is enhanced by the presence of reactive handles, such as a bromine atom, which allow for the introduction of diverse substituents through modern cross-coupling methodologies.
This application note provides a detailed guide on the utilization of 3-Bromo-1H-pyrazolo[4,3-b]pyridine as a key starting material in the synthesis of a representative RORγt inhibitor. We will outline a robust synthetic strategy, provide detailed experimental protocols, and discuss the rationale behind the chosen chemical transformations.
RORγt Signaling Pathway and Mechanism of Inhibition
The differentiation of naïve CD4+ T cells into Th17 cells is driven by a specific cytokine milieu, primarily TGF-β and IL-6. This leads to the activation of the STAT3 signaling pathway, which in turn induces the expression of RORγt. RORγt then acts as a master regulator, driving the transcription of genes encoding for key pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[1] Small molecule inhibitors of RORγt function by binding to the LBD, which prevents the conformational changes required for the recruitment of transcriptional coactivators, thus inhibiting gene expression.[2][4]
Synthetic Strategy and Key Reactions
The synthetic approach to novel RORγt inhibitors utilizing the this compound core leverages modern palladium-catalyzed cross-coupling reactions. These methods offer a modular and efficient way to introduce chemical diversity at key positions of the scaffold, enabling extensive structure-activity relationship (SAR) studies. The bromine atom at the C3 position serves as a versatile handle for both C-C and C-N bond formation.
Our representative synthesis will focus on two key transformations:
-
Suzuki-Miyaura Coupling: To install an aryl or heteroaryl group at the C3 position. This reaction is widely used in pharmaceutical synthesis due to its functional group tolerance and reliable conditions.
-
Buchwald-Hartwig Amination: To introduce a substituted amine at a different position on an appended ring, a common feature in many kinase and nuclear receptor inhibitors.
The overall synthetic workflow is depicted below:
Detailed Experimental Protocols
The following protocols are representative and may require optimization based on the specific substrates used. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling of this compound (1)
This protocol describes the palladium-catalyzed cross-coupling of 1 with a substituted arylboronic acid to yield the C3-arylated intermediate 2 .
-
Reagents and Materials:
-
This compound (1 )
-
(4-((tert-butoxycarbonyl)amino)phenyl)boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1 ) (1.0 eq), (4-((tert-butoxycarbonyl)amino)phenyl)boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Add sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl (4-(1H-pyrazolo[4,3-b]pyridin-3-yl)phenyl)carbamate (2 ).
-
Protocol 2: Deprotection and Buchwald-Hartwig Amination
This two-step protocol first describes the deprotection of the Boc-protected amine, followed by a Buchwald-Hartwig amination to install the final side chain.
-
Step 2a: Boc Deprotection
-
Reagents and Materials:
-
Intermediate 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve intermediate 2 (1.0 eq) in DCM.
-
Add TFA (10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 4-(1H-pyrazolo[4,3-b]pyridin-3-yl)aniline (3 ), which can often be used in the next step without further purification.
-
-
-
Step 2b: Buchwald-Hartwig Amination
-
Reagents and Materials:
-
4-(1H-pyrazolo[4,3-b]pyridin-3-yl)aniline (3 )
-
2-bromo-N,N-dimethylacetamide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Dry 1,4-Dioxane
-
-
Procedure:
-
To a flame-dried Schlenk tube, add intermediate 3 (1.0 eq), 2-bromo-N,N-dimethylacetamide (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq).
-
Evacuate and backfill the tube with Argon three times.
-
Add dry, degassed 1,4-dioxane.
-
Heat the reaction mixture to 100 °C and stir for 18-24 hours. Monitor progress by LC-MS.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by preparative HPLC or column chromatography to yield the final RORγt inhibitor 4 , 2-((4-(1H-pyrazolo[4,3-b]pyridin-3-yl)phenyl)amino)-N,N-dimethylacetamide.
-
-
Data Summary
The following table summarizes the expected outcomes for the synthesis of the representative RORγt inhibitor 4 . Yields are based on literature precedents for similar transformations.
| Step | Starting Material | Product | Key Reaction | Expected Yield (%) |
| 1 | 1 | 2 | Suzuki-Miyaura Coupling | 70-85 |
| 2a | 2 | 3 | Boc Deprotection | >95 (crude) |
| 2b | 3 | 4 | Buchwald-Hartwig Amination | 55-70 |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of potent RORγt inhibitors. The bromine atom at the C3 position provides a key handle for introducing molecular complexity through robust and scalable palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. The modular nature of these synthetic routes allows for the rapid generation of compound libraries for SAR exploration, facilitating the discovery and optimization of novel therapeutics for the treatment of Th17-mediated autoimmune diseases. The protocols outlined in this application note provide a solid foundation for researchers entering this exciting field of drug discovery.
References
- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 3. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms. | Broad Institute [broadinstitute.org]
Application Note & Protocol: One-Pot Synthesis of Pyrazolo[4,3-b]pyridines from 3-Nitropyridines
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold
The fusion of pyrazole and pyridine rings creates the pyrazolopyridine scaffold, a privileged heterocyclic system in medicinal chemistry and drug discovery. Among the possible isomers, the pyrazolo[4,3-b]pyridine core is of particular interest due to its presence in a wide array of biologically active compounds. These molecules have demonstrated potential as inhibitors for various kinases, antiviral agents, and modulators of central nervous system receptors.[1] For instance, Glumetinib, a selective inhibitor of the c-Met oncoprotein, features this core structure and has been investigated for its antineoplastic activity.[1] The diverse biological activities of pyrazolo[4,3-b]pyridines underscore the need for efficient and robust synthetic methodologies to access this important chemical space for further exploration in drug development programs.[1][2]
This application note provides a detailed protocol for a highly efficient one-pot synthesis of substituted pyrazolo[4,3-b]pyridines. The strategy commences with readily available 2-chloro-3-nitropyridines and proceeds through a sequence of a nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction, culminating in the one-pot formation of the desired bicyclic heterocycle.[1][2] This method offers significant advantages in terms of operational simplicity, the use of stable reagents, and the combination of multiple transformations into a single pot, thereby enhancing overall efficiency.[1][2]
Reaction Workflow and Mechanism
The overall synthetic strategy is a multi-step process where the final, key ring-forming steps are conducted in a one-pot fashion. The process begins with the SNAr reaction of a 2-chloro-3-nitropyridine with a β-ketoester to form the corresponding pyridinyl keto ester. This intermediate then undergoes a one-pot sequence involving an azo-coupling reaction with an arenediazonium salt, followed by deacylation and subsequent intramolecular cyclization to yield the final pyrazolo[4,3-b]pyridine product.
}
Figure 1: High-level workflow for the one-pot synthesis of pyrazolo[4,3-b]pyridines.
The core of this synthetic method lies in the modified Japp-Klingemann reaction. The pyridinyl keto ester intermediate is first coupled with a stable arenediazonium tosylate. The resulting azo compound then undergoes a base-mediated deacylation and intramolecular cyclization. The nitro group on the pyridine ring acts as a good leaving group in the final intramolecular nucleophilic aromatic substitution step, leading to the formation of the pyrazole ring.
}
Figure 2: Simplified mechanistic pathway of the one-pot cyclization.
Detailed Experimental Protocol
This protocol is adapted from the work of Malev et al. (2023) for the synthesis of Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.[1]
Materials and Reagents:
-
Ethyl 2-(2-chloro-3-nitropyridin-4-yl)-3-oxobutanoate
-
2-Aminobenzonitrile
-
p-Toluenesulfonic acid monohydrate
-
Sodium nitrite
-
Acetonitrile (anhydrous)
-
Pyridine (anhydrous)
-
Pyrrolidine
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer with stirring bar
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
NMR spectrometer for product characterization
Procedure:
Part 1: Preparation of the Arenediazonium Tosylate Solution
-
In a clean, dry flask, dissolve 2-aminobenzonitrile (1.1 mmol) in acetonitrile (5 mL).
-
Add p-toluenesulfonic acid monohydrate (1.2 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve sodium nitrite (1.2 mmol) in a minimal amount of water (approx. 1 mL).
-
Slowly add the aqueous sodium nitrite solution to the cooled solution of 2-aminobenzonitrile and p-toluenesulfonic acid, maintaining the temperature at 0-5 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes. This freshly prepared solution of the arenediazonium tosylate is used directly in the next step.
Part 2: One-Pot Synthesis of the Pyrazolo[4,3-b]pyridine
-
In a separate round-bottom flask, dissolve ethyl 2-(2-chloro-3-nitropyridin-4-yl)-3-oxobutanoate (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
Add anhydrous pyridine (3.0 mmol) to the solution and stir for 5 minutes at room temperature.
-
Slowly add the freshly prepared arenediazonium tosylate solution from Part 1 to the solution of the pyridinyl keto ester at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add pyrrolidine (2.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with 1 M HCl (20 mL), followed by saturated sodium bicarbonate solution (20 mL), and finally with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the pure pyrazolo[4,3-b]pyridine derivative.
Data Summary and Expected Results
The described protocol has been shown to be effective for a range of substituted 3-nitropyridines and arenediazonium salts. The yields are generally good to excellent.
| Entry | Starting 3-Nitropyridine Derivative | Arenediazonium Salt Source | Product | Yield (%) |
| 1 | Ethyl 2-(2-chloro-3-nitropyridin-4-yl)-3-oxobutanoate | 2-Aminobenzonitrile | Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 85% |
| 2 | Ethyl 2-(2-chloro-3-nitropyridin-4-yl)-3-oxobutanoate | 4-Methyl-2-nitroaniline | Ethyl 1-(4-methyl-2-nitrophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 88% |
| 3 | Ethyl 2-(2-chloro-3-nitropyridin-4-yl)-3-oxobutanoate | Methyl anthranilate | Ethyl 1-(2-(methoxycarbonyl)phenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 65% |
| Data adapted from Malev et al., Int. J. Mol. Sci. 2023, 24(2), 1409.[1] |
Characterization Data for Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate:
-
Appearance: White solid
-
Melting Point: 222–224 °C
-
¹H NMR (300 MHz, CDCl₃): δ 9.70 (d, 1H, J = 2.1 Hz), 8.68 (d, 1H, J = 2.1 Hz), 8.05–7.90 (m, 2H), 7.85–7.75 (m, 2H), 4.65 (q, 2H, J = 7.2 Hz), 1.53 (t, 3H, J = 7.2 Hz).[1]
-
¹³C NMR (75 MHz, CDCl₃): δ 160.1, 143.7, 143.2, 142.3, 139.2, 139.1, 134.7, 134.6, 132.6, 130.7, 127.8, 115.2, 115.0, 110.3, 62.4, 14.4.[1]
-
HRMS (ESI, m/z): calcd for C₁₆H₁₁N₅O₄ [M + H]⁺: 338.0884; found: 338.0881.[1]
Trustworthiness and Self-Validation
The reliability of this protocol is established through several key features:
-
Stable Reagents: The use of arenediazonium tosylates, which are more stable than their chloride counterparts, enhances the safety and reproducibility of the reaction.[1][2]
-
Clear Reaction Monitoring: The progress of the reaction can be easily monitored by TLC, allowing for precise determination of the reaction endpoint and preventing the formation of byproducts due to prolonged reaction times.
-
Robust Purification: The product is readily purified using standard column chromatography, and its identity and purity can be unequivocally confirmed by standard analytical techniques such as NMR and high-resolution mass spectrometry.
-
Reproducible Yields: The reported high yields for a variety of substrates demonstrate the robustness and general applicability of this synthetic method.[1]
Conclusion
This application note details a straightforward and efficient one-pot protocol for the synthesis of medicinally relevant pyrazolo[4,3-b]pyridines from readily available substituted 3-nitropyridines. The methodology, leveraging a modified Japp-Klingemann reaction in a one-pot fashion, offers operational simplicity and high yields. This approach provides a valuable tool for researchers and scientists in the field of drug discovery and development, facilitating the exploration of the chemical space around this important heterocyclic scaffold.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-1H-pyrazolo[4,3-b]pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Bromo-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and improve the yield and purity of this critical building block. The information herein is synthesized from established chemical principles and peer-reviewed literature to provide actionable insights for your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and commonly used method for synthesizing this compound?
The most dependable and regioselective method for introducing a bromine atom at the C3 position of the pyrazolo[4,3-b]pyridine core is the Sandmeyer reaction , starting from 3-Amino-1H-pyrazolo[4,3-b]pyridine.[1][2] This two-step, one-pot process involves:
-
Diazotization: The conversion of the primary aromatic amine (-NH₂) into a diazonium salt (-N₂⁺) using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid (typically HBr).[3]
-
Copper-Catalyzed Bromination: The subsequent displacement of the diazonium group with a bromide ion, catalyzed by copper(I) bromide (CuBr).[2][4]
This pathway is preferred over direct electrophilic bromination of the parent heterocycle, which can suffer from poor regioselectivity and lead to a mixture of brominated isomers.[5][6]
Q2: What are the most critical parameters that influence the overall yield of the Sandmeyer reaction for this synthesis?
The success of this synthesis hinges on precise control over several key parameters. The causality is rooted in the inherent instability of the intermediate aryl diazonium salt.
-
Temperature: This is arguably the most critical factor. Diazotization must be performed at low temperatures (typically -5 to 5 °C).[] Above this range, the diazonium salt rapidly decomposes, losing N₂ gas to form highly reactive aryl cations that can react with water to form undesired 3-hydroxy side products or polymerize into tar-like impurities.[8]
-
Acid Concentration: A sufficient excess of strong acid is required to fully protonate the starting amine, prevent the coupling of the diazonium salt with the unreacted amine (forming azo compounds), and generate the active nitrosating agent (nitrosyl cation or its precursors).[]
-
Rate of Nitrite Addition: Sodium nitrite solution should be added slowly and subsurface to the acidic amine solution. This ensures localized concentration of nitrous acid remains low, preventing temperature spikes from the exothermic reaction and minimizing the formation of nitrogen oxides.
-
Catalyst Quality: The copper(I) bromide catalyst should be pure and fresh. Oxidized Cu(II) species are less effective in the radical-transfer mechanism of the Sandmeyer reaction, leading to incomplete conversion.[2]
Q3: How can I effectively monitor the progress of the diazotization and the final bromination steps?
Monitoring this reaction can be challenging due to the instability of the intermediate.
-
Diazotization Monitoring: The completion of diazotization can be checked by placing a drop of the reaction mixture onto starch-iodide paper. A positive test (immediate formation of a blue-black color) indicates the presence of excess nitrous acid, signifying that all the primary amine has been consumed.
-
Reaction Progression (TLC): Thin-Layer Chromatography (TLC) is the most practical method for monitoring the overall reaction. A sample from the reaction mixture can be quenched with a reducing agent (like sodium bisulfite) to destroy excess diazonium salt, then neutralized and extracted with an organic solvent (e.g., ethyl acetate). Co-spotting with the starting material (3-Amino-1H-pyrazolo[4,3-b]pyridine) will show its consumption and the appearance of a new, typically less polar, product spot for this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental failures in a problem-solution format, explaining the underlying chemical reasoning for each recommendation.
Problem 1: Incomplete Diazotization or Low Yield of Diazonium Salt
Q: My reaction stalls, and TLC analysis shows a significant amount of starting amine remaining even after adding the full equivalent of sodium nitrite. What went wrong?
This issue points to suboptimal conditions during the formation of the diazonium salt. The primary causes and solutions are summarized below.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Insufficient Acidity | The amine must be fully protonated to react with the nitrosating agent. If the medium is not acidic enough, the free amine can exist, which is less reactive and can lead to side reactions.[] | Ensure at least 3 equivalents of strong acid (HBr is ideal as it also serves as the bromide source) are used. The pH should be strongly acidic (< 1). |
| Nitrite Decomposition | If the sodium nitrite solution is added to the acid before the amine or at too high a temperature, the nitrous acid generated will decompose before it can react with the amine. | Add the amine to the cold acid first, ensure it is fully dissolved or suspended, and then add the cold NaNO₂ solution slowly and subsurface. |
| Temperature Too Low | While low temperature is crucial, excessively cold conditions (< -10 °C) can cause some reagents to freeze or significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe. | Maintain the temperature within the optimal range of -5 to 5 °C using a reliable cooling bath (e.g., ice-salt or a cryocooler). |
Problem 2: Low Yield of this compound in the Sandmeyer Step
Q: Diazotization appears complete (positive starch-iodide test), but after adding the CuBr catalyst and warming, the yield of the final bromo-product is very low, and I observe significant frothing and tar formation. What is the issue?
This indicates a problem with the copper-catalyzed substitution step, where the unstable diazonium salt is decomposing through non-productive pathways.
Caption: Troubleshooting Decision Tree for Low Sandmeyer Yield.
Problem 3: Product Isolation is Difficult and Purity is Poor
Q: The work-up procedure results in an emulsion, and the crude product is a dark, oily solid that is difficult to purify by column chromatography. How can I improve this?
Poor isolation and purity are often due to the formation of phenolic byproducts and polymeric tars.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Phenolic Impurities | The reaction of the aryl cation intermediate with water forms 3-hydroxy-1H-pyrazolo[4,3-b]pyridine. This acidic impurity can complicate extraction. | During work-up, basify the acidic reaction mixture carefully with a strong base (e.g., NaOH) to pH > 10. The phenolic byproduct will be deprotonated to its water-soluble phenoxide salt, which will remain in the aqueous layer during organic extraction. |
| Copper Contamination | Residual copper salts can co-extract into the organic layer, leading to colored impurities and streaking on silica gel. | After the main extraction, wash the combined organic layers with a saturated aqueous solution of ammonium chloride or EDTA to chelate and remove residual copper ions. |
| Tar Formation | High reaction temperatures or localized "hot spots" cause polymerization of reactive intermediates. | Ensure rigorous temperature control during all stages. After the reaction, consider filtering the cooled reaction mixture through a pad of Celite® before work-up to remove insoluble tars. |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Aryl diazonium salts are potentially explosive when isolated and dry; they should always be kept in solution.
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is a representative procedure based on established Sandmeyer reaction principles.[2][9]
Caption: Synthetic workflow for this compound.
Materials:
-
3-Amino-1H-pyrazolo[4,3-b]pyridine (1.0 eq)
-
Hydrobromic acid (48% aq., ~4.0 eq)
-
Sodium nitrite (NaNO₂, 1.1 eq)
-
Copper(I) bromide (CuBr, 1.2 eq)
-
Deionized water
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-Amino-1H-pyrazolo[4,3-b]pyridine (1.0 eq).
-
Cool the flask in an ice-salt bath to -5 °C.
-
Slowly add 48% hydrobromic acid (~3.0 eq) while maintaining the internal temperature below 5 °C. Stir until a fine slurry is formed.
-
-
Diazotization:
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Draw this solution into the dropping funnel.
-
Add the NaNO₂ solution dropwise to the cold amine slurry over 30-45 minutes. Crucially, ensure the internal temperature never exceeds 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Confirm the completion of diazotization using starch-iodide paper (a drop of the reaction mixture should produce an immediate dark blue color).
-
-
Sandmeyer Reaction:
-
In a separate, larger flask, add copper(I) bromide (1.2 eq) and a small amount of 48% HBr (~1.0 eq). Heat this mixture to 60-70 °C with stirring.
-
Slowly and carefully add the cold diazonium salt solution from step 2 to the hot CuBr solution. The addition should be portion-wise or via a dropping funnel.
-
CAUTION: Vigorous evolution of nitrogen gas will occur. Control the rate of addition to keep the frothing manageable.
-
After the addition is complete, stir the reaction mixture at 60-70 °C for 1-2 hours or until gas evolution ceases and TLC analysis indicates consumption of the intermediate.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the dark mixture into a beaker of crushed ice.
-
Carefully basify the mixture to pH 10-12 by the slow addition of cold 50% NaOH solution. The color will likely change, and a precipitate may form.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers and wash sequentially with water, saturated aqueous ammonium chloride (to remove copper), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Diazotisation [organic-chemistry.org]
- 4. classroom-notes.cdn.askfilo.com [classroom-notes.cdn.askfilo.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sandmeyer Reaction [organic-chemistry.org]
Technical Support Center: Optimization of Pyrazolopyridine Synthesis
Welcome to the technical support center for pyrazolopyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. Pyrazolopyridines are privileged structures in drug discovery, but their synthesis can present numerous challenges, from low yields to poor regioselectivity.[1][2]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and field-proven insights. Our goal is to empower you to diagnose issues in your reaction, understand the underlying chemical principles, and strategically optimize conditions for a successful outcome.
Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of pyrazolopyridines.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I systematically troubleshoot this?
Low yield is a multifaceted problem that can originate from several sources. A systematic approach is the most effective way to identify and resolve the root cause.[3]
A1: Systematic Troubleshooting for Low Reaction Yields
-
Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is paramount. Impurities can act as catalyst poisons or participate in side reactions.[4]
-
Causality: Latent impurities in starting materials can chelate with metal catalysts, scavenge reagents, or introduce competing reaction pathways, thereby reducing the formation of the desired product.
-
Recommendation: Always verify the purity of your starting materials by NMR or LC-MS. If purity is questionable, recrystallize or purify the reagents before use.[4] Commercial pyridines, for example, are often hygroscopic and can contain related heterocycles as impurities; they may require drying over KOH or CaH₂ followed by distillation.[5]
-
-
Catalyst Selection and Loading: The choice and amount of catalyst can dramatically influence reaction efficiency.[4]
-
Causality: Catalysts, whether acidic or basic, function by increasing the electrophilicity of one reactant or the nucleophilicity of another.[6][7] An incorrect catalyst may not activate the desired pathway, while excessive loading can sometimes promote side reactions or complicate purification.
-
Recommendations:
-
Screen Catalysts: While Brønsted acids like acetic acid are common, Lewis acids (e.g., ZrCl₄, CuCl₂, ZnCl₂) or novel heterogeneous catalysts may offer superior performance for your specific substrates.[4][6]
-
Optimize Loading: Catalyst loading is critical. For instance, in a Cu(II)-catalyzed synthesis, increasing the catalyst from 0.01 to 0.1 equivalents boosted the yield from 74% to 94%, with no further improvement at 0.5 equivalents.[8] Start with a catalytic amount (e.g., 5-20 mol%) and titrate up or down as needed.
-
-
-
Solvent Effects: The solvent dictates reactant solubility, reaction kinetics, and even product selectivity.[4]
-
Causality: The polarity and proticity of the solvent influence the stability of intermediates and transition states. Polar protic solvents like ethanol can facilitate necessary proton transfers, while aprotic solvents may be better for reactions involving highly reactive organometallics.
-
Recommendation: Perform a solvent screen. Ethanol is a common and effective choice for many pyrazolopyridine syntheses.[4][9] However, other options like acetic acid, DMF, or even solvent-free conditions at elevated temperatures have proven to be high-yielding in specific cases.[4][6][7] In some multicomponent reactions, using water has also been shown to be effective.[6][7]
-
-
Reaction Temperature and Time: Suboptimal temperature or duration can lead to incomplete reactions or product degradation.[4]
-
Causality: Every reaction has an optimal temperature range. Too low, and the activation energy barrier may not be overcome efficiently, leading to slow or stalled reactions. Too high, and you risk decomposition of reactants, intermediates, or the final product.
-
Recommendation: Monitor your reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS.[4] This allows you to determine the point at which starting material is consumed and product formation has plateaued, preventing unnecessary heating that could lead to degradation. Some reactions proceed at room temperature, while others require heating to reflux (e.g., 80-160 °C).[4][6]
-
Q2: I am forming a mixture of regioisomers. How can I improve the regioselectivity of my reaction?
The formation of regioisomers is a classic challenge, particularly when using unsymmetrical starting materials like a non-symmetrical 1,3-dicarbonyl compound.[6][10] The regiochemical outcome is a delicate balance of steric and electronic factors.[11]
A2: Strategies for Controlling Regioselectivity
-
Exploit Inherent Substrate Bias: The initial nucleophilic attack of the hydrazine on the dicarbonyl is often the selectivity-determining step.
-
Causality: The more electrophilic carbonyl carbon will be attacked preferentially. Electron-withdrawing groups (like -CF₃) dramatically increase the electrophilicity of the adjacent carbonyl, directing the initial attack to that position.[11] Conversely, bulky steric groups can hinder attack at a nearby carbonyl, favoring the less sterically encumbered site.
-
Recommendation: Analyze your substrates. If one carbonyl is significantly more reactive than the other due to electronic or steric effects, you may already have a strong inherent bias. If not, modifying the substrate is one (though often synthetically costly) option.
-
-
Leverage Solvent Effects: The choice of solvent can have a profound impact on regioselectivity, particularly in pyrazole ring formation.
-
Causality: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase regioselectivity compared to standard solvents like ethanol.[12] This is attributed to their ability to form strong hydrogen bonds, stabilizing key intermediates and transition states in a way that favors the formation of one isomer over the other.
-
Recommendation: If you are experiencing poor regioselectivity in ethanol, switching to TFE or HFIP is a highly recommended first step. This simple change can often shift the isomeric ratio significantly in favor of a single product.[12]
-
Q3: My purification is difficult. How can I effectively purify my final pyrazolopyridine product?
Purification can be challenging due to the polarity of the pyrazolopyridine core, the potential for co-eluting byproducts, and residual catalyst.[4]
A3: Purification Best Practices
-
Proper Work-up: A thorough work-up is essential to remove inorganic salts and the bulk of the catalyst before chromatography.
-
Recommendation: After completion, concentrate the reaction mixture, extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM), and wash with water and brine. Dry the organic layer over Na₂SO₄ before final concentration.[4]
-
-
Column Chromatography: This is the most common method for purifying pyrazolopyridines and separating regioisomers.[4]
-
Recommendation:
-
-
Recrystallization: For solid products, recrystallization can be an excellent final purification step to obtain highly pure material.
Section 2: Visual Guides & Workflows
Visual aids can simplify complex decision-making processes and clarify reaction pathways.
Troubleshooting Workflow for Low Reaction Yields
This diagram outlines a logical sequence of steps to diagnose and solve issues related to low product yield.
Caption: A systematic workflow for troubleshooting low yields.
General Reaction Mechanism: Synthesis from 5-Aminopyrazole
This diagram illustrates a plausible mechanism for the common synthesis of a 1H-pyrazolo[3,4-b]pyridine from a 5-aminopyrazole and a 1,3-dicarbonyl compound.
Caption: Simplified mechanism of pyrazolopyridine formation.
Section 3: Data-Driven Optimization Tables
The following tables summarize quantitative data from various studies to aid in the optimization of your reaction conditions.
Table 1: Optimization of Solvent and Catalyst for a [3+3] Cycloaddition
| Entry | Solvent | Catalyst (equiv.) | Temperature | Time (h) | Yield (%) | Reference |
| 1 | Acetonitrile | Cu(II) acetylacetonate (0.5) | Reflux | 48 | 20 | [8] |
| 2 | Benzene | Cu(II) acetylacetonate (0.5) | Reflux | 48 | 40 | [8] |
| 3 | Toluene | Cu(II) acetylacetonate (0.5) | rt | 48 | 68 | [8] |
| 4 | CH₂Cl₂ | Cu(II) acetylacetonate (0.5) | rt | 48 | 85 | [8] |
| 5 | CHCl₃ | Cu(II) acetylacetonate (0.1) | rt | 48 | 94 | [8] |
| 6 | CHCl₃ | Cu(II) acetylacetonate (0.5) | rt | 48 | 94 | [8] |
As demonstrated, chloroform (CHCl₃) at room temperature with just 0.1 equivalent of the Cu(II) catalyst provided the optimal yield.[8]
Table 2: Optimization of Base and Temperature for Isomerization Reaction
| Entry | NaOH (equiv.) | Solvent (H₂O:MeOH) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | 10 | 1:0 | 70 | 30 | No Reaction | [15] |
| 2 | 10 | 1:1 | 70 | 30 | 44 | [15] |
| 3 | 5 | 1:1 | 100 | 15 | 80 | [15] |
| 4 | 2 | 1:1 | 100 | 5 | 90 | [15] |
| 5 | 2 | 1:1 | 120 | 5 | 92 | [15] |
This optimization shows that reducing the amount of base and reaction time while increasing the temperature led to an excellent yield of 90-92% in just 5 minutes.[16][15]
Section 4: Standardized Experimental Protocols
The following are general, adaptable protocols for the synthesis and purification of pyrazolopyridines.
Protocol 1: General Procedure for Multi-Component Synthesis
This protocol is adapted from a solvent-free synthesis using a recyclable catalyst.[4]
-
Reaction Setup: To a reaction vessel, add the aldehyde (1 mmol), 5-aminopyrazole derivative (1 mmol), an active methylene compound (e.g., malononitrile, 1 mmol), and the catalyst (e.g., 5-20 mol% of a Lewis acid or heterogeneous catalyst).
-
Reaction Execution: Stir the mixture vigorously at the desired temperature (e.g., 100 °C) under solvent-free conditions or in a minimal amount of a high-boiling solvent like ethanol.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 7:3 hexane:ethyl acetate). Visualize spots using UV light (254 nm).[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be isolated by filtration. Otherwise, add a suitable solvent like ethanol and cool to induce crystallization.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[4]
Protocol 2: General Procedure for a ZrCl₄-Catalyzed Synthesis
This protocol is adapted from a synthesis using an α,β-unsaturated ketone.[4]
-
Reaction Setup: To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of a 5-amino-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.
-
Degassing: Degas the reaction mixture (e.g., by bubbling argon through it for 5-10 minutes).
-
Catalyst Addition: Add the Lewis acid catalyst, for example, ZrCl₄ (0.15 mmol).
-
Reaction Execution: Stir the reaction mixture vigorously at an elevated temperature (e.g., 95 °C) for the optimized duration (e.g., 16 h).
-
Work-up and Purification: After completion, concentrate the mixture in vacuo. Extract the product with an organic solvent (e.g., CHCl₃), wash sequentially with water and brine, dry over Na₂SO₄, and purify by flash column chromatography.[4]
References
- 1. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [ouci.dntb.gov.ua]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06345G [pubs.rsc.org]
- 16. Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Bromo-1H-pyrazolo[4,3-b]pyridine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-1H-pyrazolo[4,3-b]pyridine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding side product formation in common cross-coupling reactions involving this versatile heterocyclic building block. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-proven insights to help you optimize your reactions and purify your desired products efficiently.
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1] The C3-bromo substituent serves as a crucial handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. However, the unique electronic properties of this electron-deficient heterocyclic system can lead to characteristic side reactions that complicate synthesis and purification. This guide will address these challenges head-on.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of debrominated starting material (1H-pyrazolo[4,3-b]pyridine) in my Suzuki-Miyaura reaction. What is causing this and how can I prevent it?
A1: This is the most common side reaction observed with this substrate and is known as protodebromination or hydrodehalogenation . It occurs when the this compound is reduced to the corresponding parent heterocycle.
Causality: The mechanism of this side reaction is often complex and can be influenced by several factors. In the context of a Suzuki-Miyaura reaction, the primary causes are:
-
Reaction with Solvent/Water: Protons from residual water or protic solvents can intercept a key organopalladium intermediate before it undergoes the desired transmetalation with the boronic acid. Electron-deficient heterocycles, like pyrazolopyridines, can be particularly susceptible.
-
Decomposition of the Boronic Acid: The boronic acid can undergo protodeboronation, releasing a proton that contributes to the debromination of the starting material.
-
Catalyst and Ligand Choice: Certain palladium catalysts and ligands are more prone to promoting this side reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for debromination.
Detailed Protocol for Minimizing Debromination in Suzuki-Miyaura Coupling:
A study on the closely related 3-bromo pyrazolo[1,5-a]pyrimidin-5-one found that significant debromination (up to 91%) occurred with traditional catalysts like PdCl₂(PPh₃)₂.[2] The use of a modern catalyst system was crucial for success.
-
Reagent Preparation: To a microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vial and thoroughly purge with argon or nitrogen.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst XPhos Pd G2 (2-5 mol%). The use of a pre-catalyst ensures the efficient generation of the active Pd(0) species.
-
Solvent Addition: Add a degassed mixture of ethanol and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture using microwave irradiation at 110-135 °C for 30-60 minutes.[2] Monitor the reaction by LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Q2: My Suzuki reaction is producing a significant amount of a symmetrical biaryl, which corresponds to the homocoupling of my boronic acid. What is happening?
A2: Boronic acid homocoupling is another prevalent side reaction in Suzuki-Miyaura couplings. It leads to the formation of a symmetrical biaryl from two molecules of your boronic acid reagent, which can often co-elute with your desired product, complicating purification.
Causality: There are two primary mechanisms for this side reaction:
-
Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product. Rigorous exclusion of oxygen is crucial to suppress this pathway.
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0). This can be a significant issue at the beginning of the reaction before the catalytic cycle is fully established.
Caption: Mechanisms of boronic acid homocoupling.
Mitigation Strategies:
| Strategy | Rationale | Recommended Action |
| Rigorous Degassing | Minimizes oxygen in the reaction mixture, preventing the oxygen-mediated pathway. | Sparge the solvent with argon for 30-60 minutes prior to use. Maintain a positive pressure of inert gas throughout the reaction. |
| Use of Pre-catalysts | Modern pre-catalysts (e.g., G2, G3, G4 palladacycles) are designed for rapid and efficient generation of the active Pd(0) species, minimizing the time Pd(II) is present. | Use a pre-catalyst like XPhos Pd G2 or SPhos Pd G2 instead of simple Pd(II) salts like Pd(OAc)₂. |
| Ligand Selection | Bulky, electron-rich phosphine ligands accelerate the desired cross-coupling catalytic cycle, making it kinetically favored over homocoupling. | Employ ligands such as XPhos, SPhos, or RuPhos. |
| Reaction Staging | Adding the boronic acid after the catalyst has been activated can sometimes reduce initial homocoupling. | Pre-heat the mixture of this compound, base, and catalyst for a few minutes before adding the boronic acid. |
Q3: I am attempting a Buchwald-Hartwig amination with a primary or secondary alkylamine and see my starting material being consumed, but I get very little of the desired product. What could be the issue?
A3: When using primary or secondary amines that possess a hydrogen atom on the carbon atom beta to the nitrogen (a β-hydrogen), a common side reaction is β-hydride elimination . This side reaction competes with the desired reductive elimination step that forms the C-N bond.
Causality: After the palladium complex has coordinated with the amide, instead of reductively eliminating to form the product, the palladium can abstract a β-hydrogen from the alkyl group of the amine. This leads to the formation of an enamine or imine and a palladium-hydride species, which can then go on to cause the debromination of the starting material.[3]
Caption: Competing pathways in Buchwald-Hartwig amination.
Mitigation Strategies:
The key to suppressing β-hydride elimination is to use ligands that sterically enforce and electronically favor the reductive elimination pathway.
-
Ligand Choice is Critical: The use of bulky, electron-rich biaryl phosphine ligands is paramount. These ligands create a sterically crowded environment around the palladium center that disfavors the transition state for β-hydride elimination and accelerates the desired reductive elimination.
-
Recommended Ligands: For coupling with alkylamines, ligands from the Buchwald family such as BrettPhos or RuPhos are often superior to first-generation ligands.[4]
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions, including β-hydride elimination and catalyst decomposition.[4]
Experimental Protocol for Buchwald-Hartwig Amination with an Alkylamine:
-
Reagent Preparation: In a glovebox or under a strict inert atmosphere, add this compound (1.0 equiv), the alkylamine (1.2 equiv), a suitable palladium pre-catalyst (e.g., BrettPhos Pd G3, 1-2 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 equiv) to a reaction vial.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vial and heat to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS.
-
Work-up and Purification: Follow standard procedures for aqueous work-up and chromatographic purification.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of substituted pyrazolo[4,3-b]pyridines via copper-mediated intramolecular C–N cross-coupling of primary allylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
addressing regioselectivity issues in pyrazolo[3,4-b]pyridine synthesis
Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, particularly concerning regioselectivity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter in the laboratory. Each question is followed by a detailed explanation of the underlying causes and a set of actionable steps to resolve the issue.
Question 1: My reaction is producing a mixture of 1H- and 2H-pyrazolo[3,4-b]pyridine isomers. How can I control this tautomerism?
Underlying Cause: When the pyrazole nitrogen atoms are unsubstituted, two tautomeric forms are possible: the 1H- and the 2H-pyrazolo[3,4-b]pyridine.[1] While theoretical calculations show the 1H-tautomer to be significantly more stable due to greater aromatic circulation in both rings, the 2H-isomer can still form, especially if the pyrazole ring is fused to a non-aromatic ring.[1] The choice of synthetic route and starting materials plays a crucial role in determining the final tautomeric form.
Solutions:
-
Pre-functionalized Pyrazoles: The most reliable method to achieve regiospecificity is to start with an appropriately substituted pyrazole.[1] By using a pyrazole with a pre-determined N1 or N2 substituent, you can direct the synthesis towards the desired isomer.
-
Thermodynamic Control: Since the 1H-tautomer is generally more stable, employing reaction conditions that allow for thermodynamic equilibration can favor its formation. This may involve higher reaction temperatures or longer reaction times, but care must be taken to avoid product degradation.
-
Characterization is Key: It is essential to have robust analytical methods to differentiate between the 1H- and 2H-isomers. 1H and 13C NMR spectroscopy can be particularly useful in distinguishing between the two forms.
Question 2: I am using an unsymmetrical 1,3-dicarbonyl compound and getting a mixture of C4 and C6 substituted regioisomers. How can I improve the selectivity?
Underlying Cause: When reacting a 5-aminopyrazole with a non-symmetrical 1,3-dicarbonyl compound, two regioisomers can be formed.[1] The regioselectivity of this cyclocondensation reaction is dictated by the relative electrophilicity of the two carbonyl groups.[1] If the electrophilicity is similar, a nearly 1:1 mixture of isomers can be expected.
Solutions:
-
Exploit Electronic Differences: To achieve high regioselectivity (often greater than 80%), choose a 1,3-dicarbonyl compound with significantly different electronic properties at the two carbonyl groups.[1] For example, using a compound like 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the trifluoromethyl group is significantly more electrophilic. This will preferentially react with the exocyclic amino group of the aminopyrazole, leading to a specific regioisomer.[1]
-
Solvent Effects: The choice of solvent can influence the reactivity of the carbonyl groups. While ethanol is commonly used, exploring other solvents may alter the regiochemical outcome.
-
Catalyst Control: The use of a catalyst can sometimes direct the reaction towards a specific isomer. It is advisable to consult the literature for specific catalyst-substrate combinations relevant to your target molecule.[2]
Experimental Protocol: Regioselective Synthesis using an Electronically Biased 1,3-Dicarbonyl Compound
-
Reactant Preparation: Dissolve the 5-aminopyrazole (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.
-
Addition of Dicarbonyl: Add the unsymmetrical 1,3-dicarbonyl compound (e.g., 1,1,1-trifluoropentane-2,4-dione) (1 equivalent) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography to isolate the desired regioisomer.
Question 3: My three-component reaction is giving a low yield. What are the likely causes and how can I optimize it?
Underlying Cause: Three-component reactions for the synthesis of pyrazolo[3,4-b]pyridines, while efficient, can be sensitive to a number of factors leading to low yields.[2] These include the purity of starting materials, suboptimal reaction conditions, and inadequate monitoring.
Solutions:
-
Purity of Starting Materials: Ensure that all reactants, especially the aminopyrazole, are of high purity.[2] Impurities can significantly interfere with the reaction. Recrystallization or purification of starting materials may be necessary.
-
Reaction Temperature and Time: The optimal temperature can vary greatly depending on the specific reactants. Some reactions proceed at room temperature, while others require heating.[2] Use TLC to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time and temperature.
-
Microwave-Assisted Synthesis: Consider using microwave irradiation, which can often lead to shorter reaction times and higher yields compared to conventional heating.[3][4][5]
Data Presentation: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | 12 hours | 10 minutes |
| Yield | Moderate | Up to 83% |
| Solvent | Often required | Can be solvent-free |
This data is illustrative and based on findings from literature.[3]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for constructing the pyrazolo[3,4-b]pyridine core?
There are two primary strategies for synthesizing the 1H-pyrazolo[3,4-b]pyridine scaffold:
-
Pyridine ring formation onto a pre-existing pyrazole ring: This is a very common approach where a substituted 5-aminopyrazole is reacted with a suitable 1,3-bielectrophile to form the pyridine ring.[1]
-
Pyrazole ring formation onto a pre-existing pyridine ring: This strategy is also utilized and involves the annelation of a pyrazole ring onto a suitably substituted pyridine derivative.[6]
Q2: How can I separate a mixture of regioisomers?
Flash column chromatography is the most common method for separating regioisomers of pyrazolo[3,4-b]pyridines.[2] The choice of eluent is critical. A good starting point is a gradient of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2] Careful optimization of the solvent system is often required to achieve good separation.
Q3: Can steric hindrance be used to control regioselectivity?
Yes, steric effects can play a significant role. In reactions involving substituted hydrazines and unsymmetrical 1,3-dicarbonyls, a bulky substituent on either reactant can direct the attack to the less sterically hindered carbonyl group.[7] This principle can be strategically employed to favor the formation of a specific regioisomer.
Q4: Are there any "green" chemistry approaches to pyrazolo[3,4-b]pyridine synthesis?
Absolutely. The use of microwave-assisted synthesis, often in solvent-free conditions or in aqueous media, is a prominent green chemistry approach.[3][5][8] These methods can significantly reduce reaction times, energy consumption, and the use of hazardous organic solvents, leading to higher yields and a more environmentally friendly process.[3][5]
Visualizing Reaction Pathways
Diagram 1: Regioselectivity in the reaction of 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound.
Caption: Control of regioselectivity through electronic effects.
Diagram 2: Troubleshooting workflow for low yield in a three-component synthesis.
Caption: A systematic approach to yield optimization.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [wisdomlib.org]
- 4. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. benchchem.com [benchchem.com]
- 8. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Monitoring 3-Bromo-1H-pyrazolo[4,3-b]pyridine Reactions by TLC
Welcome to the technical support guide for monitoring the synthesis of 3-Bromo-1H-pyrazolo[4,3-b]pyridine using Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: Why is TLC the preferred method for monitoring this specific reaction?
A: Thin-Layer Chromatography is a rapid, cost-effective, and highly efficient technique for real-time reaction monitoring. For the synthesis of this compound, TLC allows you to qualitatively assess the consumption of starting materials (e.g., 1H-pyrazolo[4,3-b]pyridine) and the formation of the brominated product. Its simplicity enables multiple time points to be analyzed quickly, ensuring the reaction is stopped at optimal conversion, preventing the formation of byproducts from over-running the reaction.
Q2: What is a good starting solvent system (mobile phase) for this analysis?
A: The polarity of the pyrazolo[4,3-b]pyridine core suggests that a solvent system of intermediate polarity is a good starting point. A common and effective initial mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.
A recommended starting ratio is 7:3 Hexane:Ethyl Acetate . You can then adjust the ratio based on the observed separation. If spots remain at the baseline, increase the proportion of ethyl acetate; if they travel too close to the solvent front, increase the proportion of hexane.[1][2]
Q3: How do I visualize the spots on the TLC plate? My compound is not colored.
A: this compound and its precursors are typically not colored. The primary visualization method is UV light. The pyrazolo[4,3-b]pyridine ring system contains a conjugated π-system that will quench fluorescence on TLC plates containing a fluorescent indicator (F254).[3][4] When irradiated with short-wavelength UV light (254 nm), the compound will appear as a dark spot against a bright green fluorescent background.[4]
For secondary confirmation or if UV is not sensitive enough, chemical staining can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with many functional groups.[4] Iodine vapor is another effective universal stain for many organic compounds.[5][6]
Q4: What should a successful reaction look like on a TLC plate?
A: A properly run TLC will show the progression from starting material to product. You should use a three-lane spotting system for clear interpretation:
-
Lane 1 (SM): A spot of the pure starting material.
-
Lane 2 (Co): A "co-spot" containing both the starting material and the reaction mixture.
-
Lane 3 (Rxn): A spot of the reaction mixture.
As the reaction progresses, you should observe the spot corresponding to the starting material in the "Rxn" lane diminishing in intensity, while a new spot, corresponding to the this compound product, appears and intensifies. The product is expected to have a slightly different Rf value than the starting material. The reaction is considered complete when the starting material spot is no longer visible in the "Rxn" lane.
Core Protocol: Standard TLC Monitoring Workflow
This protocol outlines the essential steps for accurately monitoring your reaction.
Materials:
-
Silica gel TLC plates with fluorescent indicator (F254)
-
TLC developing chamber with a lid
-
Capillary spotters or micropipettes
-
Mobile phase (e.g., 7:3 Hexane:Ethyl Acetate)
-
UV lamp (254 nm)
-
Forceps
Methodology:
-
Chamber Saturation: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the lid and let the chamber atmosphere saturate with solvent vapor for 5-10 minutes. This ensures a uniform solvent front.
-
Plate Preparation: Using a pencil (never a pen, as ink will run[7]), gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark three tick marks for the SM, Co, and Rxn lanes.
-
Spotting:
-
Dissolve a small amount of your starting material in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary, spot it on the "SM" mark.
-
Quench a small aliquot of your reaction mixture (e.g., in a vial with a small amount of saturated sodium bicarbonate solution if the reaction is acidic, then extract with ethyl acetate).
-
Spot the quenched reaction mixture on the "Rxn" mark.
-
Spot the starting material directly on top of the "Rxn" spot on the "Co" mark.
-
Ensure each spot is small and concentrated by applying it multiple times, allowing the solvent to evaporate between applications.[1][7]
-
-
Development: Using forceps, carefully place the spotted TLC plate into the saturated chamber. Ensure the solvent level is below the origin line.[1][7] Close the lid and allow the solvent to travel up the plate (elute) undisturbed.
-
Completion & Visualization: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.
-
Analysis: View the dried plate under a UV lamp (254 nm) and circle the visible spots with a pencil. Calculate the Retention Factor (Rf) for each spot using the formula:
-
Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
-
Caption: Standard workflow for TLC reaction monitoring.
Troubleshooting Guide
Q: My spots are streaking vertically. What is causing this and how do I fix it?
A: Spot streaking is a common issue with several potential causes.[1][8]
| Potential Cause | Scientific Rationale | Solution |
| Sample Overload | Too much sample applied to the origin exceeds the binding capacity of the silica at that point, causing the excess to smear up the plate during development.[7][8] | Dilute your sample before spotting, or apply less solution to the origin. |
| Compound is Acidic/Basic | Pyrazolo[4,3-b]pyridine is a nitrogen-containing heterocycle and can interact strongly with the slightly acidic silica gel stationary phase via acid-base interactions, causing tailing.[8] | Add a small amount of a modifier to your mobile phase to suppress this interaction. For basic compounds, add 0.1-1% triethylamine (Et₃N) or ammonia in methanol.[1][9] |
| Sample Applied in a Strong Solvent | If the sample is dissolved in a very polar solvent (like methanol or DMSO), it can disrupt the initial binding to the stationary phase, causing the spot to spread out before the mobile phase reaches it.[10] | If possible, dissolve the sample in a less polar, more volatile solvent like dichloromethane (DCM) or ethyl acetate. If using a high-boiling solvent like DMSO, place the spotted plate under high vacuum for a few minutes before developing.[10] |
| Decomposition on Plate | The compound may be unstable on the acidic silica gel, degrading as it travels up the plate.[10] | Run a 2D TLC to check for stability. If decomposition is confirmed, consider using a different stationary phase like alumina or a reversed-phase C18 plate.[10] |
Q: I can't separate the starting material and product spots. They have the same Rf value. What should I do?
A: Overlapping or identical Rf values indicate that the chosen mobile phase does not have the right polarity to differentiate between your compounds.
-
Logic: The goal is to find a solvent system where the Rf values are ideally between 0.2 and 0.5 and are well-separated. The bromination of the pyrazolopyridine ring should induce a slight change in polarity.
-
Solution: You need to systematically vary the polarity of your mobile phase.
-
If Rf is too high (spots near the solvent front): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., change from 7:3 Hexane:EtOAc to 9:1 Hexane:EtOAc).[1]
-
If Rf is too low (spots near the baseline): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., change from 7:3 Hexane:EtOAc to 1:1 Hexane:EtOAc).[1]
-
If simple ratios don't work: Try a different solvent system entirely. For example, substituting ethyl acetate with acetone or using a three-component system like Hexane:DCM:Methanol can provide different selectivity.
-
Caption: Troubleshooting logic for poor spot separation.
Q: I don't see any spots under the UV lamp. Does this mean the reaction failed?
A: Not necessarily. While it could indicate a failed reaction, there are several other common reasons for not seeing spots.[1][7]
-
Insufficient Concentration: The compound's concentration in the reaction mixture might be too low to be detected.[1][7]
-
Compound is Not UV-Active: While pyrazolopyridines are expected to be UV-active, it's a possibility.
-
Sample Washed Away: If the initial solvent level in the developing chamber is higher than the origin line, your sample will dissolve directly into the solvent reservoir instead of developing up the plate.[1][7]
-
Solution: Always ensure the origin line is above the solvent level when placing the plate in the chamber.
-
References
- 1. silicycle.com [silicycle.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. rsc.org [rsc.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. chembam.com [chembam.com]
- 9. aga-analytical.com.pl [aga-analytical.com.pl]
- 10. Chromatography [chem.rochester.edu]
Technical Support Center: Catalyst Removal in Pyrazolopyridine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing the critical final step in many pyrazolopyridine syntheses: the effective removal of residual catalysts. The presence of trace metals, particularly palladium, from common cross-coupling reactions is a significant concern in the pharmaceutical industry due to stringent regulatory limits and the potential for interference in downstream biological assays.[1][2][3] This guide provides practical, in-depth technical advice in a question-and-answer format to help you navigate the challenges of catalyst removal and ensure the purity of your pyrazolopyridine compounds.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium from my pyrazolopyridine reaction so important?
A1: Residual palladium, even at trace levels, can have significant negative consequences. In the context of drug development, regulatory bodies like the ICH have established strict limits for elemental impurities in active pharmaceutical ingredients (APIs) due to potential toxicity.[1] Beyond regulatory compliance, residual palladium can interfere with downstream synthetic steps or compromise the integrity of biological screening data.[4]
Q2: What are the primary methods for removing palladium catalysts?
A2: The most common strategies can be broadly categorized as:
-
Adsorption: Using solid-supported scavengers with a high affinity for palladium. Common examples include activated carbon, silica- or polymer-bound scavengers with thiol, amine, or trimercaptotriazine (TMT) functionalities.[1]
-
Crystallization: Purifying the pyrazolopyridine product through crystallization can leave palladium impurities behind in the mother liquor. The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species.
-
Extraction: Utilizing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.
-
Filtration: A simple method for removing heterogeneous catalysts (e.g., Pd/C) or precipitated palladium species.
Q3: How do I choose the right palladium removal method for my pyrazolopyridine?
A3: The optimal method depends on several factors:
-
The nature of your pyrazolopyridine: Consider its solubility, stability, and potential to chelate with palladium. Nitrogen-containing heterocycles can sometimes coordinate with palladium, making removal more challenging.[1]
-
The form of the palladium residue: Is it a soluble, homogeneous species or an insoluble, heterogeneous one (like palladium black)?
-
The scale of your reaction: Some methods are more amenable to large-scale production than others.
-
Cost and time constraints: Activated carbon is often a cost-effective option, while specialized scavengers may offer higher efficiency at a greater cost.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the catalyst work-up procedure.
Issue 1: High levels of palladium remain after initial purification attempts (e.g., filtration, standard extraction).
-
Potential Cause: The palladium species is likely soluble in your organic solvent and is not being removed by simple physical separation methods.
-
Suggested Solutions:
-
Employ a Palladium Scavenger: This is often the most effective solution. Scavengers are solid-supported reagents designed to selectively bind and remove dissolved palladium.[5] A screening of different scavenger types (thiol-based, amine-based, TMT-based) is recommended to find the most effective one for your specific pyrazolopyridine and reaction conditions.[1][5]
-
Utilize Activated Carbon: Activated carbon is a broadly effective adsorbent for various palladium species.[1][6][7] However, be aware of potential product loss due to non-specific adsorption.[1]
-
Induce Precipitation: If the palladium is in a metallic form (Pd(0)), its precipitation can sometimes be induced, allowing for removal by filtration.
-
Issue 2: Significant product loss occurs during the palladium removal process.
-
Potential Cause: Your pyrazolopyridine product is adsorbing to the solid support of the scavenger or activated carbon.
-
Suggested Solutions:
-
Optimize Scavenger/Carbon Loading: Using a large excess of the adsorbent is not always better and can lead to increased non-specific binding of your product.[5] Start with a lower loading and optimize based on palladium removal efficiency and product recovery.
-
Thorough Washing: After the scavenging step, wash the solid adsorbent with a suitable solvent to recover any bound product.[5]
-
Solvent Selection for Crystallization: If using crystallization, carefully select a solvent system that maximizes the precipitation of your pyrazolopyridine while keeping the palladium impurities dissolved in the mother liquor.
-
Issue 3: The chosen scavenger is not effectively removing the palladium.
-
Potential Cause: The scavenger's performance can be influenced by several factors, including the solvent, temperature, and pH.
-
Suggested Solutions:
-
Solvent System: The efficiency of scavengers can be solvent-dependent.[5] If feasible, consider performing the scavenging step in a different solvent. Consult the manufacturer's guidelines for optimal solvent choices.
-
Temperature: Increasing the temperature can improve the kinetics of the scavenging process. Most silica- and polymer-based scavengers are stable at elevated temperatures.[5]
-
pH Adjustment: The effectiveness of some scavengers is pH-dependent. Adjusting the pH of your solution may enhance performance, but ensure your pyrazolopyridine is stable under the new conditions.[5]
-
Issue 4: My pyrazolopyridine seems to be tightly binding the palladium, making it difficult to remove.
-
Potential Cause: The nitrogen atoms in the pyrazolopyridine ring system can act as ligands, forming stable complexes with palladium.
-
Suggested Solutions:
-
Stronger Chelating Scavengers: Use scavengers with very strong binding affinity for palladium, such as those based on trimercaptotriazine (TMT), which can effectively compete with your product for palladium coordination.[1]
-
Competitive Ligand Addition: In some cases, adding a small amount of a soluble, strong palladium ligand can help to "strip" the palladium from your product, forming a new complex that is then more readily removed by a scavenger. This approach requires careful optimization.
-
Oxidative/Reductive Treatment: Changing the oxidation state of the palladium (e.g., from Pd(0) to Pd(II) or vice versa) with a mild oxidant or reductant can sometimes break the complex with your product and facilitate removal. This should be approached with caution to avoid unwanted side reactions with your pyrazolopyridine.
-
Detailed Experimental Protocols
Here are step-by-step methodologies for common palladium removal techniques.
Protocol 1: Palladium Removal Using Activated Carbon
Activated carbon is a cost-effective and versatile option for palladium removal.
-
Dissolve the Crude Product: Dissolve your crude pyrazolopyridine in a suitable organic solvent (e.g., THF, ethyl acetate).[5]
-
Add Activated Carbon: Add powdered activated carbon (typically 5-20 wt% relative to the crude product). The optimal amount should be determined experimentally.
-
Stir the Mixture: Stir the suspension at room temperature or an elevated temperature (e.g., 45-60 °C) for a period of 1 to 18 hours.[1][5] Longer times and higher temperatures generally lead to better removal but should be balanced against potential product degradation.
-
Filter the Activated Carbon: Filter the mixture through a pad of celite to ensure complete removal of the fine carbon particles.[5]
-
Wash the Carbon: Wash the activated carbon cake with fresh solvent to recover any adsorbed product.[5]
-
Concentrate the Filtrate: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analyze for Residual Palladium: Determine the final palladium concentration in the purified product using a suitable analytical method like ICP-MS.[5]
Protocol 2: Palladium Scavenging with Silica-Bound Trimercaptotriazine (Si-TMT)
Si-TMT is a highly effective scavenger for a wide range of palladium species.
-
Dissolve the Crude Product: Dissolve your crude pyrazolopyridine in an appropriate solvent.
-
Add Si-TMT: Add the Si-TMT scavenger. A typical starting point is 5-10 equivalents relative to the initial amount of palladium catalyst used in the reaction.
-
Stir the Suspension: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours.
-
Filter the Scavenger: Filter off the solid scavenger.
-
Wash the Scavenger: Wash the scavenger with fresh solvent.
-
Concentrate the Filtrate: Combine the filtrate and washings and concentrate to obtain the purified product.
-
Analyze for Residual Palladium: Quantify the remaining palladium concentration using ICP-MS.
Protocol 3: Aqueous Wash with N-Acetylcysteine (NAC)
NAC is a soluble scavenger that can be very effective, particularly when palladium is complexed with the API.
-
Dissolve the Crude Product: Dissolve the crude pyrazolopyridine in a water-immiscible organic solvent.
-
Prepare NAC Solution: Prepare an aqueous solution of N-acetylcysteine (e.g., 5-10 wt%).
-
Liquid-Liquid Extraction: Add the aqueous NAC solution to the organic solution of your product and stir vigorously for 1-4 hours.
-
Phase Separation: Separate the aqueous and organic layers.
-
Repeat Extraction (Optional): For higher palladium levels, a second extraction with fresh NAC solution may be necessary.
-
Wash and Dry: Wash the organic layer with water and then brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Isolate Product: Filter and concentrate the organic phase to obtain the purified product.
-
Analyze for Residual Palladium: Determine the final palladium concentration by ICP-MS.
Data Presentation
The following table summarizes typical conditions and outcomes for various palladium scavenging methods.
| Scavenging Method | Typical Loading | Temperature (°C) | Time (h) | Typical Pd Reduction (ppm) | Reference(s) |
| Activated Carbon | 5-20 wt% | 25-60 | 1-18 | >300 to <10 | [1] |
| Si-TMT | 5-10 eq. vs Pd | 25-50 | 2-24 | ~300 to <1 | [1] |
| MP-TMT | 5 eq. vs Pd | 25 | 16 | ~800 to <10 | [8] |
| N-Acetylcysteine | 0.8 eq. vs product | 25-50 | 1-4 | High ppm to <10 | [9] |
Visualization of Workflows
Decision-Making Workflow for Palladium Removal
Caption: A decision-making workflow for selecting an appropriate palladium removal strategy.
Mechanism of Scavenging by Thiol-Based Scavengers
Caption: Simplified mechanism of palladium removal by a solid-supported thiol scavenger.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biotage.com [biotage.com]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Novel 3-Bromo-1H-pyrazolo[4,3-b]pyridine Analogs in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of the Pyrazolo[4,3-b]pyridine Scaffold
In the landscape of targeted cancer therapy, kinase inhibitors have become a cornerstone of precision medicine. The human kinome, with its 500+ members, plays a pivotal role in cellular signaling, and its dysregulation is a hallmark of many cancers. The relentless pursuit of potent and selective kinase inhibitors has led researchers to explore a multitude of heterocyclic scaffolds capable of interacting with the ATP-binding site of these enzymes.
Among these, the pyrazolopyridine core has proven to be a "privileged scaffold," demonstrating remarkable versatility and efficacy. While the 1H-pyrazolo[3,4-b]pyridine isomer is well-documented as a core component in numerous inhibitors targeting kinases like TRK, FGFR, and TBK1, its lesser-known isomer, 1H-pyrazolo[4,3-b]pyridine , remains a frontier for innovation.[1] Structure-activity relationship (SAR) studies have suggested that the pyrazolo[4,3-b]pyridine scaffold can exhibit enzymatic inhibition profiles similar to those of established pharmacophores like indazole, marking it as a compelling template for novel drug design.[1]
This guide focuses on the characterization of novel analogs derived from 3-Bromo-1H-pyrazolo[4,3-b]pyridine . The bromine atom at the 3-position serves as a versatile synthetic handle, enabling extensive chemical exploration through modern cross-coupling reactions. We will provide an objective comparison of these novel analogs against established alternatives, supported by experimental insights and detailed methodologies, to empower researchers in their quest for next-generation kinase inhibitors.
The Competitive Landscape: Benchmarking Against Established Kinase Inhibitors
To contextualize the potential of our novel analogs, we must compare them against current standards of care and well-characterized experimental inhibitors. The choice of a scaffold is often dictated by the target kinase and the desired selectivity profile.[2]
| Compound | Scaffold Type | Primary Target(s) | Approval Status | Key Features |
| Larotrectinib | Pyrazolo[1,5-a]pyrimidine | TRKA/B/C | FDA Approved | Highly selective, first-in-class pan-TRK inhibitor.[3] |
| Entrectinib | Pyrazolo[3,4-b]pyridine | TRKA/B/C, ROS1, ALK | FDA Approved | Multi-target inhibitor effective against tumors with specific gene fusions.[3] |
| Vemurafenib | Pyrrolo[2,3-b]pyridine | B-RafV600E | FDA Approved | First-line treatment for metastatic melanoma with the B-Raf V600E mutation.[1] |
| BX795 | Pyrrolopyrimidine | TBK1/IKKε, PDK1 | Experimental | Widely used tool compound for studying innate immunity signaling pathways.[4] |
| AZD4547 | Pyrazole | FGFR1/2/3 | Investigational | Potent and selective FGFR inhibitor in clinical development.[1] |
Table 1: A selection of benchmark kinase inhibitors for comparative analysis.
The success of these compounds underscores the importance of the heterocyclic core in defining potency and selectivity. Our goal is to design this compound analogs that either exhibit superior potency, a more desirable selectivity profile, or the ability to overcome resistance mechanisms associated with existing therapies.
Synthetic Strategy: Diversification via Cross-Coupling
The 3-bromo group on the pyrazolo[4,3-b]pyridine core is an ideal launching point for diversification using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods offer a robust and modular approach to introduce a wide array of aryl, heteroaryl, and amino substituents.
Figure 1: General synthetic workflow for analog generation.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from methodologies reported for similar heterocyclic systems and serves as a robust starting point.[5]
Objective: To couple an aryl or heteroaryl boronic acid to the 3-position of the N-protected pyrazolo[4,3-b]pyridine core.
Materials:
-
N1-SEM-protected this compound (1.0 equiv)
-
Aryl/Heteroaryl boronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
To a flame-dried Schlenk flask, add the N1-protected this compound, the corresponding boronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-1H-pyrazolo[4,3-b]pyridine analog.
-
The final deprotection step (e.g., using HCl in dioxane for the SEM group) yields the target compound.[4]
Causality: The choice of a palladium catalyst and a suitable base is critical. Pd(dppf)Cl₂ is effective for a broad range of substrates. An inert atmosphere is essential to prevent the degradation of the catalyst and phosphine ligands, ensuring high reaction yields.[6]
Structural Characterization and Performance Comparison
Novel analogs must be rigorously characterized to confirm their structure and purity. Standard techniques include ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The antiproliferative activity is then assessed using in vitro assays.
Expected Characterization Data
Based on related pyrazolopyridine structures, one can predict the key spectroscopic signatures. For instance, in ¹H NMR, the protons on the pyridine and pyrazole rings will appear in the aromatic region (typically δ 7.0-9.0 ppm). The successful coupling will be confirmed by the appearance of new signals corresponding to the introduced aryl or amino group and the disappearance of the characteristic downfield shift associated with the bromine-bearing carbon in ¹³C NMR.
In Vitro Performance Data: A Comparative Analysis
The following table presents a comparative view of the biological activity of our hypothetical novel analogs against established inhibitors, targeting a representative kinase such as Tropomyosin Receptor Kinase A (TRKA). The data for the benchmark compounds are from published literature, while the data for the novel analogs represent a target profile based on SAR trends observed in related scaffolds.[3][7]
| Compound ID | Core Scaffold | TRKA IC₅₀ (nM) (Biochemical Assay) | KM-12 Cell Proliferation IC₅₀ (µM) | Selectivity Notes |
| Larotrectinib | Pyrazolo[1,5-a]pyrimidine | < 20 | ~0.01 | Highly selective for TRK family.[3] |
| Entrectinib | Pyrazolo[3,4-b]pyridine | 1 | ~0.02 | Potent pan-TRK, ALK, and ROS1 inhibitor.[3] |
| Analog-S1 | 3-Aryl-pyrazolo[4,3-b]pyridine | 25 | 0.25 | Target: Good potency with improved kinome selectivity over multi-kinase inhibitors. |
| Analog-B1 | 3-Amino-pyrazolo[4,3-b]pyridine | 45 | 0.50 | Target: Favorable ADME properties while maintaining nanomolar potency. |
Table 2: Comparative in vitro efficacy against TRKA and a TRK-fusion cancer cell line (KM-12).
Structure-Activity Relationship (SAR) Insights:
-
The Hinge-Binding Motif: The N1-H and the adjacent pyridine nitrogen of the pyrazolopyridine core are critical for forming hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.[8]
-
The 3-Position Substituent: This position projects towards the solvent-exposed region. The nature of the substituent introduced here (e.g., via Suzuki or Buchwald-Hartwig coupling) can be tailored to enhance potency, modulate selectivity, and improve pharmacokinetic properties like solubility and cell permeability.[4][9]
Mechanism of Action: Targeting the TRK Signaling Pathway
Tropomyosin receptor kinases (TRKs) are receptor tyrosine kinases that, upon binding with neurotrophins, activate downstream signaling pathways like MAPK/ERK and PI3K/AKT, promoting cell proliferation and survival. In many cancers, chromosomal rearrangements lead to NTRK gene fusions, resulting in constitutively active TRK proteins that drive oncogenesis. Our novel analogs aim to inhibit this aberrant signaling.
Figure 2: Inhibition of the TRK signaling cascade.
Experimental Protocol: In Vitro Kinase Inhibition Assay (HTRF)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of novel analogs against a target kinase (e.g., TRKA). Homogeneous Time-Resolved Fluorescence (HTRF) is a common and robust method.[3]
Materials:
-
Recombinant human TRKA enzyme
-
Biotinylated peptide substrate
-
ATP
-
Europium cryptate-labeled anti-phosphotyrosine antibody (detection antibody)
-
Streptavidin-XL665 (acceptor)
-
Assay buffer
-
Test compounds (serially diluted)
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, then further dilute in assay buffer.
-
In a 384-well plate, add the kinase, peptide substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing the Eu-labeled antibody and Streptavidin-XL665 in EDTA-containing buffer.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Self-Validating System: The protocol includes positive controls (no inhibitor) and negative controls (no enzyme) to establish the dynamic range of the assay. A known inhibitor (e.g., Larotrectinib) should be run in parallel to validate assay performance.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, platform for the development of novel kinase inhibitors. Its structural similarity to proven pharmacophores, combined with the synthetic tractability afforded by the 3-bromo substitution, provides a fertile ground for generating diverse chemical matter. By leveraging established synthetic methodologies and robust bioassay techniques, researchers can systematically explore the SAR of this scaffold to identify potent and selective drug candidates. The comparative framework presented in this guide serves as a blueprint for evaluating these novel analogs against the current standards in the field, with the ultimate goal of developing next-generation targeted therapies for cancer and other diseases.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 8. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 3-Bromo-1H-pyrazolo[4,3-b]pyridine in Kinase Inhibitor Discovery: A Comparative Guide
Introduction: The Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyrazolopyridine core stands out as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to multiple biological targets. Its structural similarity to the native purine bases allows it to act as an ATP-mimetic, making it a highly effective hinge-binding motif for a multitude of protein kinases.[1] Dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, driving a continuous effort to develop potent and selective kinase inhibitors.
This guide focuses on a specific, yet crucial, building block in this endeavor: the 3-Bromo-1H-pyrazolo[4,3-b]pyridine scaffold. While not always the final active pharmaceutical ingredient, this halogenated derivative serves as a versatile and indispensable intermediate in the synthesis of potent kinase inhibitors.[2] The bromine atom at the 3-position is not merely a placeholder; it is a strategic functional group that unlocks a diverse range of chemical transformations, enabling the exploration of structure-activity relationships (SAR) critical for optimizing potency and selectivity.
We will objectively compare the biological activity of derivatives synthesized from this scaffold, providing supporting experimental data and protocols for researchers, scientists, and drug development professionals. This guide will delve into why this specific scaffold is a cornerstone for innovation, how it is chemically manipulated, and how the resulting derivatives perform against key oncological targets.
The Synthetic Gateway: Why the Bromine at C3 is Crucial
The utility of this compound lies in its synthetic accessibility and the reactivity of the C-Br bond. This bond provides a reliable handle for introducing a vast array of substituents through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This synthetic flexibility is paramount in the hit-to-lead optimization phase of drug discovery.
The general synthetic approach often involves the construction of the core pyrazolopyridine ring system, followed by a bromination step. For instance, 1H-pyrazolo[3,4-b]pyridine can be brominated to serve as a key intermediate for compounds targeting various kinases.[3]
Below is a generalized workflow illustrating the strategic importance of the 3-bromo intermediate in generating a library of diverse derivatives for biological screening.
Caption: Synthetic utility of the 3-bromo-pyrazolopyridine intermediate.
Comparative Biological Activity: Kinase Inhibition Profiles
The true value of the 3-bromo scaffold is realized in the biological activity of its progeny. By replacing the bromine with various chemical moieties, researchers can fine-tune the inhibitor's interaction with the target kinase's ATP-binding pocket, thereby modulating potency and selectivity.
A prime example is the development of inhibitors for Tropomyosin Receptor Kinases (TRKs), a family of receptor tyrosine kinases implicated in various cancers.[2] Starting from a bromo-substituted pyrazolopyridine, derivatives can be synthesized and evaluated for their inhibitory activity.
Below is a comparative table summarizing the inhibitory concentrations (IC50) of different pyrazolopyridine derivatives against various kinases. This data illustrates how modifications, often originating from a bromo-intermediate, impact biological activity.
| Compound ID | Core Scaffold | Key Substituent(s) | Target Kinase | IC50 (nM) | Reference |
| C03 | Pyrazolo[3,4-b]pyridine | Varied complex side chain | TRKA | 56 | [2] |
| Entrectinib (2) | Pyrazolo[3,4-b]pyridine | Complex fused ring system | TRKA | 1 | [2] |
| Larotrectinib (1) | Fused heterocycle | Pyrrolopyrazine core | TRKA | < 20 | [2] |
| Compound 4a | 1H-Pyrazolo[3,4-b]pyridine | 6-(2,6-dichloro-3,5-dimethoxyphenyl) | FGFR1 | 0.3 | [4] |
| Compound 9 | 1H-Pyrazolo[3,4-b]pyridine | 6-(3,5-dimethoxyphenyl) | FGFR1 | 3709.0 | [4] |
| Compound 7n | 1H-Pyrazolo[3,4-b]pyridine | Varied complex side chain | FGFR1 | 0.2 | [4] |
| Compound 15i | 1H-Pyrazolo[3,4-b]pyridine | Sulfonamide-containing moiety | TBK1 | 8.5 | [5] |
| Compound 15y | 1H-Pyrazolo[3,4-b]pyridine | Optimized hydrophilic fragments | TBK1 | 0.2 | [5] |
| BX795 | Pyrrolopyrimidine | N/A (Reference Compound) | TBK1 | 7.1 | [5] |
| Compound 17f | Pyrazolo[3,4-b]pyridine | Diphenyl group with para-substitution | AMPK (Activator, EC50) | 420 | [6] |
| A-769662 | Thienopyridone | N/A (Reference Compound) | AMPK (Activator, EC50) | ~400-500 | [6] |
Analysis of Comparative Data:
-
Impact of Halogenation: The stark difference in FGFR1 inhibition between Compound 4a (IC50 = 0.3 nM) and Compound 9 (IC50 = 3709.0 nM) highlights the critical role of the two chlorine atoms on the phenyl ring.[4] This demonstrates the importance of halogenation in achieving high potency, a feature often explored by starting with halogenated scaffolds like 3-bromo-pyrazolopyridine.
-
Structure-Activity Relationship (SAR): The development of TBK1 inhibitors from Compound 15i (IC50 = 8.5 nM) to the highly potent Compound 15y (IC50 = 0.2 nM) showcases a clear SAR, where the introduction of optimized hydrophilic fragments dramatically improved activity.[5] This iterative optimization is enabled by the synthetic flexibility of the core scaffold.
-
Scaffold Comparison: While this guide focuses on pyrazolo[4,3-b]pyridine derivatives, the table includes data for the more extensively studied pyrazolo[3,4-b]pyridine isomer to provide context. Both scaffolds are effective ATP mimetics. For instance, Entrectinib and Larotrectinib , both approved drugs, utilize different core structures but achieve potent TRK inhibition.[2] This underscores that while the pyrazolopyridine core is effective, the specific substitution pattern is key to achieving drug-like properties.
-
Beyond Inhibition - Activation: The pyrazolo[3,4-b]pyridine scaffold is not limited to inhibition. Compound 17f was shown to be an effective activator of AMPK, with potency comparable to the well-known activator A-769662.[6]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the data presented, we provide detailed, step-by-step methodologies for key assays used to evaluate these compounds.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Causality: The choice of a luminescence-based assay (e.g., ADP-Glo™) is based on its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds, making it a robust platform for high-throughput screening and IC50 determination.[7]
Caption: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Create a serial dilution of the test compounds (e.g., derivatives of this compound) in 100% DMSO. A typical starting concentration is 10 mM.[7]
-
Kinase Reaction: In a white, opaque 96-well plate, add the following in order:
-
2.5 µL of serially diluted compound or DMSO (vehicle control).
-
2.5 µL of the target kinase diluted in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[7]
-
Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme pre-binding.
-
-
Initiation: Start the reaction by adding 5 µL of a mixture containing the kinase's specific peptide substrate and ATP. The ATP concentration should ideally be at or near its Km value for the kinase to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.
-
ADP Detection:
-
Data Acquisition: Measure the luminescence signal using a microplate reader. The light output is directly proportional to the amount of ADP produced.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to calculate the IC50 value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.[8]
Protocol 2: Cell Viability Assessment (MTT Assay)
This colorimetric assay determines the effect of a compound on the metabolic activity of cancer cell lines, serving as an indicator of cytotoxicity or anti-proliferative effects.
Causality: The MTT assay is chosen for its reliability and direct correlation between mitochondrial activity (a hallmark of viable cells) and the colorimetric signal produced.[9] It provides a quantitative measure of how a compound affects cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[3]
-
Compound Treatment: On the following day, treat the cells with various concentrations of the test compounds. Include a vehicle-only control (e.g., 0.1% DMSO). The final volume in each well should be 100-200 µL.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well. Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[3]
-
Formazan Solubilization: Carefully aspirate the medium from the wells. Add 150 µL of an MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of ~620 nm can be used to subtract background noise.[3][10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot cell viability against the logarithm of the compound concentration to determine the IC50 value.
Conclusion and Future Outlook
The this compound scaffold is more than just an intermediate; it is a strategic entry point into a rich chemical space of potent and selective kinase inhibitors. Its synthetic tractability allows for extensive SAR studies, leading to the discovery of compounds with nanomolar and even sub-nanomolar potency against critical cancer targets like TRK, FGFR, and TBK1.
The comparative data clearly demonstrates that while the pyrazolopyridine core provides the necessary hinge-binding interactions, the substituents—often installed via a bromo-precursor—are the ultimate determinants of potency and selectivity. The ongoing exploration of novel derivatives from this and related scaffolds continues to be a highly fruitful endeavor in the quest for next-generation targeted cancer therapies. Future work will likely focus on developing derivatives with improved pharmacokinetic profiles and the ability to overcome acquired resistance mutations, further cementing the legacy of the pyrazolopyridine scaffold in medicinal chemistry.
References
- 1. dau.url.edu [dau.url.edu]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Tale of Two Isomers: A Comparative Guide to Pyrazolo[4,3-b]pyridine and Pyrazolo[3,4-b]pyridine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazolopyridine scaffold is a recurring motif, a privileged structure that consistently yields biologically active compounds. However, the seemingly subtle shift of a single nitrogen atom, distinguishing isomers like pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine, can profoundly alter a molecule's physicochemical properties, synthetic accessibility, and, ultimately, its pharmacological profile. This guide provides a comparative analysis of these two key isomers, offering insights into their distinct characteristics and applications, supported by experimental data to inform rational drug design.
At a Glance: Structural and Physicochemical Distinctions
The core difference between these isomers lies in the fusion of the pyrazole and pyridine rings, which dictates the position of the pyridine nitrogen relative to the pyrazole. This seemingly minor change has significant implications for the molecule's electronic distribution, hydrogen bonding capabilities, and overall shape.
| Property | Pyrazolo[4,3-b]pyridine | Pyrazolo[3,4-b]pyridine | Rationale for Differences |
| Molecular Weight | 119.12 g/mol [1] | 119.12 g/mol [2] | Isomeric, same atomic composition. |
| Calculated LogP | 0.6[1] | 0.8[2] | The position of the pyridine nitrogen influences the overall polarity and solvation properties of the molecule. |
| Hydrogen Bond Donors | 1[1] | 1[2] | Both scaffolds contain a secondary amine in the pyrazole ring capable of donating a hydrogen bond. |
| Hydrogen Bond Acceptors | 3[1] | 3[2] | Both scaffolds have three nitrogen atoms that can act as hydrogen bond acceptors. |
| Tautomerism | 1H- and 2H- tautomers are possible. | The 1H-tautomer is significantly more stable than the 2H-tautomer by approximately 9 kcal/mol.[3][4] | The electronic stabilization afforded by the arrangement of the nitrogen atoms favors the 1H-tautomer in the [3,4-b] isomer.[3][4] |
Below is a visualization of the structural differences and numbering conventions for the two isomers.
Caption: Structural comparison of pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine.
Synthesis: Navigating the Pathways to Isomeric Scaffolds
The synthetic routes to these isomers are distinct, reflecting the different bond disconnections required to construct each scaffold. The choice of starting materials is paramount in selectively obtaining the desired isomer.
Crafting the Pyrazolo[4,3-b]pyridine Core
A common and efficient strategy for the synthesis of the pyrazolo[4,3-b]pyridine scaffold involves starting from a functionalized pyridine ring and subsequently annulating the pyrazole ring.
Experimental Protocol: Synthesis of Pyrazolo[4,3-b]pyridines from 2-Chloro-3-nitropyridines
This method leverages a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp-Klingemann reaction.
Caption: Synthetic workflow for pyrazolo[4,3-b]pyridine derivatives.
Step-by-Step Methodology:
-
SNAr Reaction: 2-Chloro-3-nitropyridine is reacted with a suitable β-ketoester in the presence of a base (e.g., NaH) in an aprotic solvent like THF or DMF. The β-ketoester displaces the chloride, forming a new carbon-carbon bond.
-
Modified Japp-Klingemann Reaction: The resulting intermediate is then subjected to a one-pot sequence involving:
-
Azo-coupling: Reaction with an arenediazonium salt.
-
Deacylation and Cyclization: Treatment with a base (e.g., pyrrolidine) promotes deacylation and subsequent intramolecular cyclization to form the pyrazole ring, yielding the pyrazolo[4,3-b]pyridine core.
-
Causality: The regioselectivity of this synthesis is controlled by the initial functionalization of the pyridine ring, specifically the ortho-positioning of the chloro and nitro groups, which directs the annulation of the pyrazole ring.
Assembling the Pyrazolo[3,4-b]pyridine Scaffold
The synthesis of pyrazolo[3,4-b]pyridines often commences with a pre-formed pyrazole ring, onto which the pyridine ring is constructed. This is arguably the more extensively documented and versatile approach.
Experimental Protocol: Synthesis via Condensation of 5-Aminopyrazoles
A robust and widely employed method involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents.
Caption: Common synthetic route to pyrazolo[3,4-b]pyridine derivatives.
Step-by-Step Methodology:
-
Reactant Mixing: A 5-aminopyrazole derivative is mixed with a 1,3-dicarbonyl compound (e.g., acetylacetone) or an α,β-unsaturated ketone.
-
Cyclocondensation: The reaction is typically carried out in a suitable solvent, such as glacial acetic acid or ethanol, often with heating.[3] Acid or base catalysis can be employed to facilitate the reaction.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification via recrystallization or column chromatography.
Causality: The nucleophilic 5-amino group of the pyrazole initiates the reaction with the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound, leading to a cyclocondensation reaction that forms the pyridine ring. The use of non-symmetrical 1,3-dicarbonyls can lead to regioisomeric products, the ratio of which is dependent on the relative electrophilicity of the two carbonyl groups.[3]
The Biological Activity Landscape: A Tale of Divergent Paths
While both isomers are recognized as "privileged structures" in medicinal chemistry, the existing body of research points towards distinct and, in some cases, non-overlapping therapeutic applications.
Pyrazolo[4,3-b]pyridine: An Emerging Player
The pyrazolo[4,3-b]pyridine scaffold has been explored in several therapeutic areas, with a notable recent focus on oncology and metabolic diseases.
-
Carbonic Anhydrase Inhibition: Certain pyrazolo[4,3-c]pyridine sulfonamides, a closely related isomer, have shown potent inhibitory activity against human carbonic anhydrase (CA) isoforms I, II, IX, and XII.[5] This suggests that the pyrazolo[4,3-b]pyridine scaffold could also be a valuable starting point for the design of CA inhibitors, which are implicated in therapeutic areas such as glaucoma, epilepsy, and cancer.
-
Other Reported Activities: Derivatives of this scaffold have also been investigated for their potential as antimicrobial, antioxidant, anxiolytic, and anticancer agents.[5]
Pyrazolo[3,4-b]pyridine: A Well-Established Scaffold of Prominence
The pyrazolo[3,4-b]pyridine core is a cornerstone of numerous drug discovery programs, with a vast and diverse range of reported biological activities.[6][7][8][9]
-
Kinase Inhibition: This scaffold is particularly prominent in the development of kinase inhibitors.
-
TRK Inhibitors: A number of pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as potent inhibitors of Tropomyosin receptor kinases (TRKs), which are validated targets in oncology.[10][11] Some compounds have demonstrated nanomolar inhibitory activity.[10]
-
CDK2/PIM1 Inhibition: Dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Proviral Integration site for Moloney murine leukemia virus 1 (PIM1) kinase based on this scaffold have shown potent anti-cancer activity.[12]
-
TBK1 Inhibition: The scaffold has been utilized to develop potent inhibitors of TANK-binding kinase 1 (TBK1), a target in immunology and oncology.[13]
-
-
Antimicrobial and Antifungal Activity: A broad spectrum of antimicrobial and antifungal activities has been reported for pyrazolo[3,4-b]pyridine derivatives.[7][14]
-
Anti-inflammatory and Neuroprotective Effects: The scaffold has also been explored for its potential in treating inflammatory conditions and neurodegenerative diseases like Alzheimer's.[6]
Spectroscopic and Crystallographic Insights
The differentiation between these two isomers is readily achievable through standard analytical techniques, with each isomer presenting a unique spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While the exact chemical shifts are highly dependent on the substitution pattern, general trends can be observed. For the unsubstituted parent heterocycles, the proton and carbon environments differ significantly due to the influence of the pyridine nitrogen's position. For instance, in pyrazolo[3,4-b]pyridine derivatives, characteristic singlets for the H-3 and H-5 protons of the pyridine and pyrazole moieties are often observed.[15]
X-Ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural confirmation and valuable insights into the solid-state packing and intermolecular interactions.
-
Pyrazolo[4,3-b]pyridine: Crystal structures of derivatives have been reported, confirming the planar nature of the fused ring system and revealing details of intermolecular interactions.[16][17]
-
Pyrazolo[3,4-b]pyridine: The crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine shows a nearly planar molecule with N-H···N hydrogen bonds forming centrosymmetric dimers in the crystal lattice.[18] These dimers are further linked by C-I···N halogen bonds and π-π stacking interactions.[18][19]
Concluding Remarks for the Practicing Scientist
The choice between the pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine scaffolds is a critical decision in the early stages of drug design. This guide highlights that while they are isomers, they are far from interchangeable.
-
Pyrazolo[3,4-b]pyridine is a well-trodden path with a wealth of synthetic methodologies and a proven track record in yielding potent bioactive compounds, particularly in the realm of kinase inhibition. Its extensive documentation makes it a reliable choice for scaffold-hopping and lead optimization campaigns.
-
Pyrazolo[4,3-b]pyridine , while less explored, represents an opportunity for discovering novel intellectual property and potentially accessing different chemical space. The distinct electronic and steric properties arising from its unique nitrogen arrangement may offer advantages in targeting specific biological macromolecules where the [3,4-b] isomer has been less successful.
Ultimately, the selection of the isomeric scaffold should be a data-driven decision, informed by the specific therapeutic target, the desired physicochemical properties, and the synthetic tractability. It is imperative for researchers to recognize that a simple change in atomic arrangement can unlock vastly different biological outcomes, and a deep understanding of these isomeric differences is a key tool in the arsenal of the modern medicinal chemist.
References
- 1. 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-pyrazolo(3,4-b)pyridine | C6H5N3 | CID 2755850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]
- 6. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Senior Scientist's Guide to the Structural Validation of Pyrazolo[4,3-b]pyridine Scaffolds: A Comparative Analysis of Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[4,3-b]pyridine core is a privileged scaffold in modern medicinal chemistry, forming the basis of numerous therapeutic candidates, including kinase inhibitors and immunomodulatory agents.[1][2] Given its significance, the unambiguous structural validation of newly synthesized analogues is a cornerstone of reproducible research and successful drug development. An erroneous structural assignment can invalidate biological data, misdirect structure-activity relationship (SAR) studies, and waste significant resources.
This guide provides an in-depth, field-proven comparison of the essential analytical techniques required to validate the structure of synthesized pyrazolo[4,3-b]pyridine compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
The Analytical Gauntlet: An Integrated Workflow for Structural Confirmation
No single technique is sufficient for complete structural elucidation. A multi-pronged, orthogonal approach is the industry standard for ensuring scientific integrity. The following workflow illustrates a logical progression from initial synthesis to a fully validated chemical entity.
Caption: Integrated workflow for pyrazolo[4,3-b]pyridine structural validation.
Part 1: Unraveling the Skeleton - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and number of protons (¹H) and carbons (¹³C) in a molecule.
Expertise in Action: For the pyrazolo[4,3-b]pyridine scaffold, the chemical shifts of the aromatic protons are highly informative. The protons on the pyridine ring are typically deshielded (found at higher ppm values) compared to those on a simple benzene ring due to the electron-withdrawing nature of the nitrogen atom. The specific substitution pattern dictates the observed splitting patterns (e.g., doublets, triplets), which can be used to piece together the structure.
Comparative Data: Typical NMR Chemical Shifts
| Atom Position | Typical ¹H δ (ppm) | Typical ¹³C δ (ppm) | Causality & Notes |
| H3 (pyrazole) | 8.0 - 8.9 | 131 - 138 | Position adjacent to two nitrogen atoms; often a singlet. |
| H5 (pyridine) | 7.8 - 8.5 | 115 - 125 | deshielded by the adjacent pyridine nitrogen. |
| H7 (pyridine) | 8.8 - 9.7 | 142 - 145 | Highly deshielded, located between two ring nitrogens. |
Note: These are approximate ranges. Actual values are highly dependent on the specific substituents on the rings. Data synthesized from multiple sources.[1][3]
Trustworthiness through Advanced Methods: In cases of ambiguous substitution or potential regioisomers (e.g., N-1 vs. N-2 alkylation), simple 1D NMR may be insufficient. Two-dimensional NMR experiments are required for a self-validating protocol.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (³JHH), confirming which protons are adjacent.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the entire carbon skeleton and confirming the attachment points of substituents.[4]
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Accurately weigh ~5 mg of the purified, dry compound. Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the compound is fully dissolved.
-
Instrumentation: Use a 300 MHz or higher field NMR spectrometer.[1][5]
-
Acquisition:
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard ¹H spectrum with 16-32 scans.
-
Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID).
-
Analysis: Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm). Integrate the peaks to determine proton ratios and analyze chemical shifts and coupling constants (J-values) to assign the structure.
Part 2: Confirming the Mass - Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, serving as a fundamental check on its identity. High-Resolution Mass Spectrometry (HRMS) is the gold standard, as it provides a highly accurate mass measurement that can be used to determine the elemental formula.
Expertise in Action: For pyrazolo[4,3-b]pyridines, electrospray ionization (ESI) is the most common technique as the heterocyclic nitrogens are readily protonated, forming an [M+H]⁺ ion.[1][5] The power of HRMS lies in its precision. For a target compound with a calculated mass of 384.0721, finding an experimental mass of 384.0721 confirms the elemental formula (e.g., C₁₇H₁₃ClF₃N₃O₂) with high confidence, ruling out other possibilities with the same nominal mass.[1]
Comparative Data: Mass Spectrometry Techniques
| Technique | Information Provided | Best For | Key Advantage |
| LC-MS (ESI) | Nominal Molecular Weight | Rapid screening of reaction progress | High throughput, easy to couple with HPLC. |
| HRMS (ESI-TOF) | Exact Mass & Elemental Formula | Definitive formula confirmation | Mass accuracy < 5 ppm provides high confidence in the elemental composition.[6] |
| GC-MS (EI) | Fragmentation Pattern | Volatile, non-polar analogues | Provides a reproducible fragmentation "fingerprint." |
Experimental Protocol: HRMS (ESI) Analysis
-
Sample Preparation: Prepare a dilute solution of the highly pure compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI source coupled to a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
Infusion: Directly infuse the sample solution into the source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode, scanning a mass range that includes the expected [M+H]⁺ ion.
-
Analysis: Compare the measured exact mass of the most intense peak in the isotopic cluster to the calculated mass for the proposed formula. The mass error should be less than 5 ppm.
Part 3: Assessing Purity - High-Performance Liquid Chromatography (HPLC)
While not a primary structural elucidation tool, HPLC is indispensable for validation. It confirms the purity of the sample, ensuring that the spectra obtained from other methods are of a single compound. The industry standard for small molecule drug candidates is >95% purity.[6][7]
Expertise in Action: Reversed-phase HPLC (RP-HPLC) is the method of choice. A C18 column is typically used, with a mobile phase consisting of a mixture of water and an organic solvent (acetonitrile or methanol), often with an acidic modifier like formic acid or TFA to ensure sharp peaks for the basic pyridine nitrogen.[7][8]
Experimental Protocol: RP-HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.
-
Instrumentation & Conditions:
-
System: HPLC with a UV detector (PDA or variable wavelength).[7]
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 254 nm or the compound's λmax.
-
-
Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Part 4: The Gold Standard - Single-Crystal X-ray Crystallography
When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the definitive technique. It provides precise information on atomic connectivity, bond lengths, bond angles, and absolute stereochemistry.
Expertise in Action: This technique is particularly powerful for resolving complex stereochemical questions or confirming unexpected rearrangements that may have occurred during synthesis.[10] The resulting crystal structure serves as irrefutable proof of the compound's constitution.[1][11] The primary limitation is the requirement for a high-quality single crystal, which can be challenging to grow.
Caption: Workflow for structural assignment using 2D NMR data.
Conclusion
Validating the structure of a novel pyrazolo[4,3-b]pyridine is a systematic process that relies on the synergistic interpretation of data from multiple, orthogonal analytical techniques. While ¹H NMR provides the initial blueprint and HRMS confirms the elemental formula, these must be supported by purity data from HPLC. For ultimate confirmation, especially for lead candidates or publications, single-crystal X-ray crystallography provides incontrovertible proof. Adherence to this rigorous, self-validating workflow is essential for ensuring the integrity and reproducibility of chemical and biological research in the field of drug discovery.
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. helixchrom.com [helixchrom.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Pyrazolo[3,4-b]pyridine Derivatives in Oncology Research
The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of key proteins implicated in cancer progression. This guide provides a comparative analysis of various pyrazolo[3,4-b]pyridine derivatives, offering insights into their anticancer activity, mechanisms of action, and the experimental workflows used for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive resource to navigate the landscape of these promising therapeutic agents.
The Pyrazolo[3,4-b]pyridine Core: A Versatile Kinase Inhibitor Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a bioisostere of purine, enabling it to effectively compete with ATP for the binding sites of numerous kinases.[1] This inherent characteristic has driven the development of a multitude of derivatives with potent inhibitory activity against various kinase families, playing a crucial role in cell signaling pathways that govern cell proliferation, survival, and differentiation.
Comparative Analysis of Anticancer Activity
The therapeutic potential of pyrazolo[3,4-b]pyridine derivatives is underscored by their diverse range of molecular targets and their potent inhibitory activity against various cancer cell lines. This section provides a comparative overview of representative derivatives, highlighting their target specificity and in vitro efficacy.
Key Molecular Targets and Corresponding Derivatives
Pyrazolo[3,4-b]pyridine derivatives have been successfully designed to target several critical oncogenic kinases and cellular processes, including:
-
Tropomyosin Receptor Kinases (TRKs): These receptors are involved in cell proliferation and differentiation, and their aberrant activation is a known driver in various cancers.[2]
-
Cyclin-Dependent Kinases (CDKs) and Proviral Integration site for Moloney murine leukemia virus (PIM) Kinases: These kinase families are central regulators of the cell cycle and are frequently dysregulated in cancer.[3]
-
Monopolar Spindle Kinase 1 (Mps1): A key component of the spindle assembly checkpoint, ensuring accurate chromosome segregation during mitosis.[4]
-
Tubulin Polymerization: Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy.[5]
-
Topoisomerase IIα (TOPIIα): An essential enzyme for resolving DNA topological problems during replication and transcription.[6]
-
TANK-Binding Kinase 1 (TBK1): A noncanonical IKK family member involved in innate immunity and oncogenesis.[7]
The following table summarizes the in vitro anticancer activity (IC50 values) of selected pyrazolo[3,4-b]pyridine derivatives against a panel of human cancer cell lines.
| Derivative | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| C03 | TRKA | Km-12 (colorectal) | 0.304 | [2] |
| MCF-7 (breast) | >10 | [2] | ||
| 6b | CDK2/PIM1 | HCT-116 (colon) | Not specified, high selectivity index | [3] |
| HepG2 (liver) | Not specified, high selectivity index | [3] | ||
| Compound 31 | Mps1 | MDA-MB-468 (breast) | Potent (nM range) | [4] |
| MV4-11 (leukemia) | Potent (nM range) | [4] | ||
| I2 | Tubulin Polymerization | MDA-MB-231 (breast) | 3.30 | [5] |
| HeLa (cervical) | 5.04 | [5] | ||
| MCF-7 (breast) | 5.08 | [5] | ||
| HepG2 (liver) | 3.71 | [5] | ||
| CNE2 (nasopharyngeal) | 2.99 | [5] | ||
| HCT116 (colon) | 5.72 | [5] | ||
| 8c | Topoisomerase IIα | NCI-60 Panel | GI50 MG-MID = 1.33 | [6] |
| 15y | TBK1 | A172 (glioblastoma) | Micromolar range | [7] |
| U87MG (glioblastoma) | Micromolar range | [7] | ||
| A375 (melanoma) | Micromolar range | [7] | ||
| A2058 (melanoma) | Micromolar range | [7] | ||
| Panc0504 (pancreatic) | Micromolar range | [7] | ||
| Compound 8b | Not Specified | A-549 (lung) | >100 | |
| HEPG2 (liver) | 2.6 | |||
| HCT-116 (colon) | 2.3 |
Mechanistic Insights: Signaling Pathways and Cellular Effects
A deeper understanding of the mechanism of action is paramount for the rational design and clinical translation of novel anticancer agents. Pyrazolo[3,4-b]pyridine derivatives elicit their therapeutic effects by modulating key signaling pathways and inducing specific cellular responses.
TRK Signaling Pathway
The Tropomyosin Receptor Kinase (TRK) family, upon binding to neurotrophins, activates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell survival and proliferation. Pyrazolo[3,4-b]pyridine-based TRK inhibitors block this activation, thereby inhibiting tumor growth in cancers driven by TRK fusions or overexpression.
Caption: TRK signaling pathway and the inhibitory action of pyrazolo[3,4-b]pyridine derivatives.
Cell Cycle Regulation by CDK/PIM Kinase Inhibition
Pyrazolo[3,4-b]pyridine derivatives targeting CDK2 and PIM1 kinases interfere with cell cycle progression.[3] Inhibition of these kinases leads to cell cycle arrest, typically at the G1/S or G2/M phase, thereby preventing cancer cell proliferation.
Caption: Inhibition of CDK2/PIM1 by pyrazolo[3,4-b]pyridine derivatives leads to cell cycle arrest.
Disruption of Mitosis through Mps1 Inhibition
Mps1 kinase is a critical component of the spindle assembly checkpoint (SAC), which ensures the fidelity of chromosome segregation. Inhibition of Mps1 by pyrazolo[3,4-b]pyridine derivatives disrupts the SAC, leading to mitotic errors and ultimately, cell death.[4]
Caption: Mps1 inhibition by pyrazolo[3,4-b]pyridine derivatives disrupts the spindle assembly checkpoint.
Experimental Protocols for Anticancer Evaluation
The following section details standardized protocols for the in vitro and in vivo evaluation of the anticancer activity of pyrazolo[3,4-b]pyridine derivatives.
In Vitro Cell Viability Assay (MTT Assay)
This assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify the expression of specific proteins involved in the apoptotic pathway.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest, such as cleaved caspases and PARP.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the pyrazolo[3,4-b]pyridine derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cell cycle phases.
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the pyrazolo[3,4-b]pyridine derivative at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the pyrazolo[3,4-b]pyridine derivative (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
-
Data Analysis: Plot the tumor growth curves for each group and calculate the tumor growth inhibition (TGI).
Future Perspectives and Clinical Landscape
While the preclinical data for pyrazolo[3,4-b]pyridine derivatives is highly promising, a targeted search of clinical trial databases indicates that none of these specific compounds have yet entered clinical trials. The extensive preclinical research, however, lays a strong foundation for their future clinical development. The diverse mechanisms of action and potent anticancer activities suggest that these compounds could be effective as monotherapies or in combination with existing cancer treatments. Further optimization of their pharmacokinetic and pharmacodynamic properties will be crucial for their successful translation to the clinic.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
A Comparative Guide to the Structure-Activity Relationship of 1H-pyrazolo[3,4-b]pyridine Inhibitors
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities.[1] This bicyclic system, formed by the fusion of pyrazole and pyridine rings, serves as a core component in numerous kinase inhibitors, demonstrating its potential in the development of targeted therapies for a range of diseases, including cancer and inflammatory disorders.[2] The 1H-tautomer of this scaffold is generally more stable than its 2H-counterpart, making it the primary focus of drug discovery efforts.[3] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 1H-pyrazolo[3,4-b]pyridine derivatives as inhibitors of key protein kinases, supported by experimental data and a detailed protocol for activity assessment.
The Versatile 1H-pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core offers multiple positions for substitution, allowing for the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties. The key positions for modification and their influence on inhibitor activity are discussed in the context of specific kinase targets.
Caption: General structure of the 1H-pyrazolo[3,4-b]pyridine scaffold highlighting key substitution points.
Comparative SAR Analysis across Kinase Families
The following sections delve into the nuanced SAR of 1H-pyrazolo[3,4-b]pyridine inhibitors for several important kinase families, providing insights into how structural modifications impact their inhibitory profiles.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The N(1)-H of the pyrazole ring is a critical interaction point for FGFR inhibition, likely participating in hydrogen bonding within the kinase domain. N-methylation of this position leads to a complete loss of activity. The 3-position of the pyrazolopyridine core can tolerate various substituents, with smaller alkyl groups being generally favorable. At the 4-position of a phenyl ring attached to the core, the introduction of an amino group can enhance both enzymatic and cellular potency.
Anaplastic Lymphoma Kinase (ALK) Inhibitors
For ALK inhibitors, the substituents on the phenyl ring at the 3-position play a crucial role in determining potency. For instance, a 4-methoxy substitution on this phenyl ring has been shown to significantly enhance activity against both wild-type ALK and the L1196M gatekeeper mutant.[4] The 6-position of the pyrazolopyridine core is also a key area for modification, with a 4-hydroxyphenyl group being identified as a critical moiety for potent ALK inhibition.[5]
TANK-Binding Kinase 1 (TBK1) Inhibitors
In the context of TBK1 inhibition, extensive SAR studies have revealed that the overall substitution pattern is critical for achieving high potency. While specific substitutions at the R2 and R1 positions have been explored, a key finding is the importance of the interaction with Asp157 in the TBK1 active site.[6] The optimization of substituents at multiple positions has led to the discovery of highly potent inhibitors with picomolar activity.[6][7]
Cyclin-Dependent Kinase (CDK) Inhibitors
The 1H-pyrazolo[3,4-b]pyridine scaffold has proven to be a potent platform for the development of CDK inhibitors. The solid-state structure of a CDK2 inhibitor from this class reveals that the pyrazolopyridine core occupies the ATP purine binding site and forms important hydrogen bonds with the backbone of Leu83.[8] For 3,5-disubstituted derivatives, the nature of the substituents at both positions significantly influences their inhibitory activity and selectivity against different CDKs.
Comparative Inhibitory Activity of 1H-pyrazolo[3,4-b]pyridine Derivatives
The following table summarizes the inhibitory activities of representative 1H-pyrazolo[3,4-b]pyridine-based inhibitors against their respective kinase targets.
| Compound ID | Target Kinase | R-Group Substitutions (Illustrative) | IC50 (nM) | Reference |
| FGFR Inhibitor | FGFR1 | R3: Phenyl; R6: 2,6-dichloro-3,5-dimethoxyphenyl | 42.4 | |
| ALK Inhibitor | ALK (L1196M) | R3: 4-methoxyphenyl; R6: anilino moiety | <0.5 | [8] |
| TBK1 Inhibitor | TBK1 | Complex multi-ring substitutions | 0.2 | [6][7] |
| CDK2 Inhibitor | CDK2 | R3: Naphthyl; R4: Thienyl; R6: Amino | 650 | [4] |
Experimental Protocol: In Vitro Kinase Inhibition Assay for IC50 Determination
This protocol outlines a representative biochemical assay for determining the half-maximal inhibitory concentration (IC50) of 1H-pyrazolo[3,4-b]pyridine inhibitors against a target kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Materials:
-
Recombinant Kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., HEPES-based buffer with MgCl2, DTT, and Brij-35)
-
1H-pyrazolo[3,4-b]pyridine inhibitor compounds
-
DMSO (Dimethyl sulfoxide) for compound dilution
-
384-well assay plates
-
Multichannel pipettes
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the inhibitor in 100% DMSO.
-
Perform a serial dilution of the inhibitor stock solution in DMSO to create a range of concentrations for the dose-response curve.
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 2.5 µL) of each diluted inhibitor concentration to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.
-
-
Reagent Preparation:
-
Prepare a 2x kinase/substrate mixture in kinase reaction buffer.
-
Prepare a 4x ATP solution in kinase reaction buffer.
-
-
Kinase Reaction:
-
Add the 2x kinase/substrate mixture (e.g., 5 µL) to each well of the assay plate containing the inhibitor.
-
Initiate the kinase reaction by adding the 4x ATP solution (e.g., 2.5 µL) to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.
-
-
Detection:
-
If using a continuous assay format, monitor the signal (e.g., fluorescence) in real-time.
-
If using an endpoint assay, stop the reaction with a suitable stop reagent.
-
Read the plate on a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background signal (from wells with no enzyme) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The 1H-pyrazolo[3,4-b]pyridine scaffold continues to be a highly valuable framework in the design of potent and selective kinase inhibitors. The extensive body of research on this heterocyclic system has provided crucial insights into its structure-activity relationships, guiding the development of next-generation therapeutics. A thorough understanding of the SAR for different kinase targets, combined with robust in vitro assays, is essential for the successful optimization of lead compounds and the advancement of novel drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazolo[3,4-b]pyridine Derivatives as Topoisomerase IIα Inhibitors
For researchers, medicinal chemists, and drug development professionals, the quest for novel and effective anticancer agents is a continuous endeavor. Among the validated targets for cancer chemotherapy, human topoisomerase IIα (Topo IIα) remains a cornerstone. This essential enzyme modulates DNA topology, a critical process for cell division, and its inhibition can lead to catastrophic DNA damage and subsequent apoptosis in rapidly proliferating cancer cells. The pyrazolo[3,4-b]pyridine scaffold has emerged as a promising privileged structure in the design of Topo IIα inhibitors, offering a versatile platform for synthetic modification and optimization of anticancer activity.[1][2]
This guide provides an in-depth comparison of various pyrazolo[3,4-b]pyridine derivatives that have been investigated as Topo IIα inhibitors. We will delve into their structure-activity relationships, compare their biological efficacy using experimental data from peer-reviewed studies, and provide detailed protocols for the key assays used in their evaluation.
The Rationale: Targeting Topoisomerase IIα in Cancer
Topoisomerase IIα is a vital nuclear enzyme that orchestrates changes in DNA topology by catalyzing the transient cleavage of double-stranded DNA, allowing for the passage of another DNA segment through the break, followed by religation of the cleaved strands.[3] This process is indispensable for critical cellular functions such as DNA replication, transcription, and chromosome segregation during mitosis.[3][4] Cancer cells, characterized by their high proliferative rate, are particularly dependent on Topo IIα activity, making it an attractive target for therapeutic intervention.
Many established anticancer drugs, such as etoposide and doxorubicin, function as Topo IIα "poisons." They stabilize the transient "cleavable complex," a covalent intermediate where the enzyme is linked to the 5'-termini of the cleaved DNA.[3] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, cell cycle arrest, and ultimately, programmed cell death (apoptosis).[3] The pyrazolo[3,4-b]pyridine derivatives discussed herein are being investigated for their potential to act in a similar manner, offering new chemical entities with potentially improved efficacy and safety profiles.
Comparative Analysis of Pyrazolo[3,4-b]pyridine Derivatives
A number of studies have reported the synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as potent anticancer agents.[1][5][6][7] A key focus has been the exploration of various substituents on the core scaffold to enhance their Topo IIα inhibitory activity and cytotoxicity against cancer cell lines.
A particularly insightful study by Eldehna et al. (2025) detailed the development of a series of pyrazolo[3,4-b]pyridines with potent anti-leukemic properties and confirmed Topo IIα inhibition.[1][8][9] Their work highlights the importance of the substitution pattern on the phenyl rings attached to the pyrazolo[3,4-b]pyridine core.
One of the most promising compounds from their study, designated as 8c , exhibited potent and broad-spectrum antiproliferative activity across the NCI-60 cancer cell line panel, with a mean growth inhibition (GI50) value of 1.33 µM.[1][8] This compound demonstrated sub-micromolar cytotoxicity against leukemia cell lines K562 and MV4-11.[1] Mechanistic studies confirmed that compound 8c induces DNA damage, leads to S-phase cell cycle arrest, and triggers apoptosis.[1][8][9] Crucially, target-based assays showed that compound 8c significantly inhibited the DNA relaxation activity of Topo IIα in a dose-dependent manner, comparable to the well-known Topo IIα inhibitor, etoposide.[1][8][9]
Another study by Abadi et al. (2015) explored a series of 1,3,6-triphenylpyrazolo[3,4-b]pyridin-4-one derivatives.[6] These compounds also displayed significant cytotoxic activity against A375 human melanoma and HEL human erythroleukemia cells, with activities comparable to etoposide.[6] The inhibitory effect of selected compounds from this series on Topo II-mediated cleavage activities showed a good correlation with their cytotoxic effects, further validating Topo IIα as their molecular target.[6][7]
Structure-Activity Relationship (SAR) Insights
The planar nature of the pyrazolo[3,4-b]pyridine scaffold is a key feature for its interaction with DNA and Topo IIα.[2] This planarity facilitates intercalation between DNA base pairs, a common characteristic of many Topo II inhibitors.[2] The substituents on the pyrazolo[3,4-b]pyridine core play a crucial role in modulating the biological activity. For instance, in the series developed by Eldehna and colleagues, the presence and position of hydroxyl and methoxy groups on the phenyl rings were found to be critical for the observed potent anticancer effects.[2]
The general chemical structure of the pyrazolo[3,4-b]pyridine core is depicted below:
Caption: Generalized structure of the pyrazolo[3,4-b]pyridine scaffold.
Quantitative Comparison of Biological Activity
To facilitate a direct comparison, the following table summarizes the reported biological activities of representative pyrazolo[3,4-b]pyridine derivatives.
| Compound ID | Modifications | Cancer Cell Line | GI50 (µM) | Topo IIα Inhibition | Reference |
| 8c | 4-hydroxyphenyl at C3, phenyl at N1, 4-chlorophenyl at C6 | Leukemia (MV4-11) | 0.72 | Yes (Dose-dependent) | [1] |
| 8c | 4-hydroxyphenyl at C3, phenyl at N1, 4-chlorophenyl at C6 | Leukemia (K562) | 0.72 | Yes (Dose-dependent) | [1] |
| 8c | 4-hydroxyphenyl at C3, phenyl at N1, 4-chlorophenyl at C6 | NCI-60 (Mean) | 1.33 | Yes (Dose-dependent) | [1][8] |
| Compound 17 | 1,3,6-triphenyl-4-one | Melanoma (A375) | Not specified (Comparable to etoposide) | Yes | [6][7] |
| Compound 18 | 1,3,6-triphenyl-4-one derivative | Melanoma (A375) | Not specified (Comparable to etoposide) | Yes | [6][7] |
| Compound 27 | 1,3,6-triphenyl-4-one derivative | Erythroleukemia (HEL) | Not specified (Comparable to etoposide) | Yes | [6][7] |
| Compound 32 | 1,3,6-triphenyl-4-one derivative | Erythroleukemia (HEL) | Not specified (Comparable to etoposide) | Yes | [6][7] |
Experimental Methodologies: A Guide to Evaluation
The evaluation of novel Topo IIα inhibitors involves a series of well-defined in vitro assays. Below are detailed protocols for two fundamental experiments: the Topo IIα DNA relaxation assay and the MTT cytotoxicity assay.
Topoisomerase IIα DNA Relaxation Assay
This assay is a cornerstone for determining the direct inhibitory effect of a compound on the enzymatic activity of Topo IIα.[10] The principle lies in the ability of Topo IIα to relax supercoiled plasmid DNA in an ATP-dependent manner.[4][11] The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.[10]
Experimental Workflow:
Caption: Workflow for the Topoisomerase IIα DNA Relaxation Assay.
Step-by-Step Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the reaction buffer, ATP, supercoiled plasmid DNA (e.g., pBR322), and the desired concentration of the pyrazolo[3,4-b]pyridine derivative (or vehicle control, typically DMSO).[10][11]
-
Enzyme Addition: Initiate the reaction by adding purified human Topo IIα enzyme. The amount of enzyme should be pre-determined to achieve complete relaxation of the DNA in the control reaction.[3]
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[4][10][11]
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K. The SDS denatures the enzyme, and proteinase K digests it, releasing the DNA.[10][12]
-
Sample Preparation for Electrophoresis: Add loading dye to each reaction tube.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA.[3][10]
-
Visualization: Stain the gel with an intercalating dye such as ethidium bromide and visualize the DNA bands under UV light.[3][10]
-
Data Analysis: The inhibition of Topo IIα activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA. The concentration of the compound that inhibits 50% of the enzyme's activity (IC50) can be determined by quantifying the band intensities.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cultured cells.[13][14][15] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[16]
Principle of the MTT Assay:
Caption: Principle of the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-b]pyridine derivative and incubate for a specified period (e.g., 48 or 72 hours).[13]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[13][15][16]
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The GI50 (or IC50) value, the concentration of the compound that inhibits cell growth by 50%, can be calculated by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
The pyrazolo[3,4-b]pyridine scaffold represents a highly promising framework for the development of novel Topo IIα inhibitors. The evidence presented in this guide, drawn from multiple research efforts, demonstrates that with appropriate structural modifications, these compounds can exhibit potent, broad-spectrum anticancer activity. The confirmed mechanism of action through Topo IIα inhibition provides a solid rationale for their further development.
Future research in this area should focus on:
-
Lead Optimization: Systematic modification of the lead compounds, such as 8c , to improve potency, selectivity, and pharmacokinetic properties.
-
Elucidation of Resistance Mechanisms: Investigating potential mechanisms of resistance to these novel inhibitors.
-
In Vivo Efficacy: Evaluating the most promising candidates in preclinical animal models of cancer to assess their therapeutic potential.
By leveraging the structure-activity relationships and experimental methodologies outlined in this guide, researchers can accelerate the discovery and development of the next generation of pyrazolo[3,4-b]pyridine-based anticancer drugs targeting topoisomerase IIα.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular modeling and biological evaluation of new pyrazolo[3,4-b]pyridine analogs as potential antimicrobial, antiquorum-sensing and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Pyrazolo[3,4-b]pyridin-4-ones as a New Class of Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. inspiralis.com [inspiralis.com]
- 11. inspiralis.com [inspiralis.com]
- 12. topogen.com [topogen.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
- 16. clyte.tech [clyte.tech]
A Senior Application Scientist's Guide to In Vitro Anticancer Screening of Pyrazolo[3,4-b]pyridine Compounds
Introduction: The Prominence of the Pyrazolo[3,4-b]pyridine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The pyrazolo[3,4-b]pyridine core is one such "privileged scaffold"[1]. Its structure, bearing a close resemblance to natural purine bases like adenine and guanine, grants it the ability to interact with a multitude of biological targets, particularly enzymes involved in cellular proliferation and survival[2][3]. This inherent bioactivity has positioned pyrazolo[3,4-b]pyridine derivatives as a focal point in the development of novel anticancer therapeutics[4].
This guide provides a comparative analysis of the in vitro anticancer performance of various pyrazolo[3,4-b]pyridine compounds, supported by experimental data from recent studies. We will delve into their diverse mechanisms of action, present standardized protocols for their evaluation, and offer insights into the structure-activity relationships that govern their potency.
Comparative Analysis of Anticancer Activity: A Multi-Target Approach
The versatility of the pyrazolo[3,4-b]pyridine scaffold allows for substitutions that can be fine-tuned to target different oncogenic pathways. Research has demonstrated their efficacy in inhibiting several key enzyme families crucial for cancer progression.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are master regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Several pyrazolo[3,4-b]pyridine derivatives have been developed as potent CDK inhibitors, leading to cell cycle arrest and apoptosis[5][6]. For instance, compounds have been synthesized that show dual inhibitory activity against both CDK2 and PIM1 kinase, another protein involved in cell survival[7]. The inhibition of these kinases disrupts the G0-G1 phase of the cell cycle, effectively halting cancer cell proliferation[7].
Topoisomerase IIα (TOPIIα) Inhibitors
Topoisomerase IIα is an essential enzyme that manages DNA topology during replication and transcription[1][8]. Its inhibition leads to DNA damage that cancer cells cannot repair, triggering apoptosis. Certain indole-conjugated pyrazolo[3,4-b]pyridines have been identified as potent TOPIIα inhibitors. Compound 8c from a recent study, for example, demonstrated broad-spectrum antiproliferative activity across the NCI-60 cancer cell line panel and was shown to induce S-phase cell cycle arrest and apoptosis by significantly inhibiting the DNA relaxation activity of TOPIIα[1][8].
Tropomyosin Receptor Kinase (TRK) Inhibitors
The TRK family of receptor tyrosine kinases, when activated by gene fusions (NTRK fusions), become potent oncogenic drivers in a variety of tumors[9][10]. Pyrazolo[3,4-b]pyridine derivatives have been successfully designed as pan-TRK inhibitors. Compound C03 , for example, showed potent enzymatic inhibition of TRKA with an IC50 value of 56 nM and effectively inhibited the proliferation of the Km-12 colorectal cancer cell line, which harbors a TPM3-NTRK1 gene fusion[9][10]. Importantly, it displayed high selectivity, with weak activity against normal human umbilical vein endothelial cells (HUVEC), suggesting a lower risk of off-target toxicity[9].
Data Presentation: Comparative Cytotoxicity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected pyrazolo[3,4-b]pyridine derivatives against various human cancer cell lines. This data allows for a direct comparison of their potency and spectrum of activity.
| Compound ID | Target(s) | Cell Line (Cancer Type) | IC50 (µM) | Reference |
| 6b | CDK2/PIM1 | HCT-116 (Colon) | 2.62 | [7] |
| HepG2 (Liver) | 3.99 | [7] | ||
| MCF-7 (Breast) | 5.54 | [7] | ||
| HeLa (Cervical) | 8.31 | [7] | ||
| 8c | TOPIIα | NCI-60 Panel (Various) | 1.33 (Mean GI50) | [1][8] |
| C03 | TRKA | Km-12 (Colorectal) | 0.304 | [9][10] |
| MCF-7 (Breast) | > 40 | [9] | ||
| HUVEC (Normal) | > 36.69 | [9] | ||
| 9a | CDK2/CDK9 | HeLa (Cervical) | 2.59 | [6] |
| 14g | CDK2/CDK9 | HCT-116 (Colon) | 1.98 | [6] |
| MCF-7 (Breast) | 4.66 | [6] | ||
| 8b (Tricyclic) | Not Specified | A-549 (Lung) | 2.9 | [11][12] |
| HEPG2 (Liver) | 2.6 | [11][12] | ||
| HCT-116 (Colon) | 2.3 | [11][12] |
Visualizing Mechanisms and Workflows
Understanding the biological context and experimental process is critical for interpreting screening data. The following diagrams illustrate key concepts.
Caption: A generalized workflow for the in vitro screening of anticancer compounds.
Caption: Inhibition of CDK2 by pyrazolo[3,4-b]pyridines blocks G1/S transition.
Caption: TOPIIα inhibition by pyrazolo[3,4-b]pyridines causes lethal DNA damage.
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a robust and widely used method for determining cytotoxicity based on the measurement of cellular protein content. It offers advantages in terms of stability and sensitivity.
Objective: To determine the concentration of a pyrazolo[3,4-b]pyridine compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., A172, U87MG, A375)[13]
-
Appropriate cell culture medium (e.g., DMEM) with 10% FBS
-
96-well flat-bottom plates
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (510 nm)
Step-by-Step Methodology:
-
Cell Seeding (Day 1):
-
Rationale: To establish a consistent monolayer of actively dividing cells for treatment.
-
Harvest cells using trypsin and perform a cell count.
-
Seed approximately 2,000-5,000 cells per well in 100 µL of medium into a 96-well plate. The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the experiment.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment (Day 2):
-
Rationale: To expose the cells to a range of compound concentrations to generate a dose-response curve.
-
Prepare serial dilutions of the pyrazolo[3,4-b]pyridine compounds in culture medium. A typical starting concentration might be 100 µM, with 7-8 serial dilutions. Include a vehicle control (DMSO at the highest concentration used, typically <0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubate for 72 hours at 37°C, 5% CO2[13].
-
-
Cell Fixation (Day 5):
-
Rationale: To terminate cell growth and fix cellular proteins to the plate.
-
Gently add 50 µL of cold 10% TCA to each well without removing the supernatant.
-
Incubate at 4°C for 1 hour.
-
-
Washing and Staining:
-
Rationale: To remove TCA and non-adherent cells, followed by staining the fixed cellular protein with SRB dye.
-
Carefully discard the supernatant and wash the plate 5 times with slow-running tap water.
-
Allow the plates to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes.
-
-
Destaining and Solubilization:
-
Rationale: To remove unbound SRB dye and then solubilize the protein-bound dye for quantification.
-
Quickly wash the plates 4-5 times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Place on a shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Rationale: To quantify the amount of protein (as a proxy for cell number) and calculate the IC50 value.
-
Read the absorbance (Optical Density, OD) on a microplate reader at 510 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (OD_treated / OD_control) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Conclusion and Future Outlook
The pyrazolo[3,4-b]pyridine scaffold is unequivocally a highly productive platform for the discovery of potent and selective anticancer agents. The research highlighted in this guide demonstrates that derivatives can be rationally designed to inhibit a range of critical cancer targets, including CDKs, topoisomerases, and receptor tyrosine kinases[1][7][9]. The potent, low micromolar to nanomolar activities observed in vitro, coupled with selectivity over normal cells in some cases, underscores their therapeutic potential[3][9].
Future efforts should focus on optimizing the pharmacokinetic properties of these lead compounds to improve their in vivo efficacy and safety profiles. Furthermore, exploring their use in combination therapies with existing chemotherapeutics or immunotherapies could unlock synergistic effects and provide more durable treatment responses for cancer patients.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [scirp.org]
- 12. [PDF] Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4- b ]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 13. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Molecular Docking Studies of Pyrazolo[3,4-d]pyrimidine Derivatives
Introduction: The Privileged Scaffold in Modern Drug Discovery
The pyrazolo[3,4-d]pyrimidine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the native purine ring system allows it to function as a bioisostere of adenine, the cornerstone of adenosine triphosphate (ATP).[1][2][3] This mimicry enables pyrazolo[3,4-d]pyrimidine derivatives to effectively compete with ATP for the binding sites of a vast array of enzymes, most notably protein kinases.[3] Consequently, this scaffold is a fertile ground for the development of inhibitors targeting a wide spectrum of diseases, from cancer and inflammation to microbial infections.[1][4][5]
Molecular docking has emerged as an indispensable computational tool to rationalize the structure-activity relationships (SAR) of these derivatives and to guide the design of new, more potent, and selective agents. This guide provides a comparative analysis of molecular docking studies performed on pyrazolo[3,4-d]pyrimidine derivatives against various therapeutic targets. It offers field-proven protocols and explains the causality behind experimental choices, ensuring a robust and reproducible computational workflow for researchers, scientists, and drug development professionals.
Chapter 1: The Rationale - Why Pyrazolo[3,4-d]pyrimidines are Ideal for Kinase Docking
The efficacy of pyrazolo[3,4-d]pyrimidine derivatives as kinase inhibitors stems from their ability to form specific, stabilizing interactions within the ATP-binding pocket. The nitrogen atoms in the fused ring system act as key hydrogen bond acceptors and donors, perfectly positioned to engage with the "hinge region" of the kinase—a conserved sequence of amino acids that anchors ATP.[3][4] This interaction is the cornerstone of competitive kinase inhibition. Molecular docking allows for the precise visualization and energetic quantification of these interactions, providing a structural basis for a compound's inhibitory activity.
Chapter 2: A Comparative Docking Analysis Across Key Therapeutic Targets
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold is evident from the breadth of protein targets it has been successfully docked against. A comparative analysis reveals common interaction motifs and highlights how subtle chemical modifications can redirect binding affinity and selectivity.
Case Study: Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a critical regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy.[2] Numerous studies have employed molecular docking to elucidate the binding modes of pyrazolo[3,4-d]pyrimidine derivatives in the CDK2 active site.
Table 1: Comparative Docking Data for CDK2 Inhibitors
| Compound Class | Representative Derivative | Docking Score (kcal/mol) | Key H-Bond Interactions (PDB: 2A4L) | Experimental IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| Pyrazolo[4,3-e][1][2][6]triazolo[1,5-c]pyrimidine | Compound 13 | -8.5 to -9.5 (Est.) | Leu83, Gln131 | 0.081 | [2] |
| Pyrazolo[4,3-e][1][2][6]triazolo[1,5-c]pyrimidine-thioglycoside | Compound 14 | -9.0 to -10.0 (Est.) | Leu83, Asp86 | 0.057 | [2] |
| Pyrazolo[3,4-d]pyrimidinone | Compound 4a | Not reported | Ile10, Leu83, Leu134 | 0.21 |[7] |
Note: Docking scores are often software-dependent and are best used for relative ranking within the same study. Estimated ranges are provided for illustrative purposes based on reported interactions.
The consistent hydrogen bonding with the backbone of Leu83 in the hinge region is a hallmark of potent CDK2 inhibition by this scaffold.[2] The data suggests that extending the scaffold, as with the thioglycoside derivatives, can lead to additional interactions (e.g., with Asp86) and improved potency.[2] This demonstrates a clear SAR where modifications that better occupy the ATP-binding pocket and form more extensive interaction networks lead to lower IC₅₀ values.
Receptor Tyrosine Kinases (RTKs): EGFR & VEGFR2
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are primary targets in oncology.[1] Dual inhibitors that target both can offer enhanced antitumor efficacy.[1]
Table 2: Comparative Docking Data for EGFR/VEGFR2 Inhibitors
| Compound ID | Target Protein | Docking Score (kcal/mol) | Key H-Bond Interactions | Experimental IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| Compound 5i | EGFR (WT) | -9.2 | Met793, Cys797 | 0.30 | [1] |
| Compound 5i | VEGFR2 | -8.9 | Cys919, Asp1046 | 7.60 | [1] |
| Compound Z2 | EGFR | -7.953 | Arg841, Asp837 | Not reported | [8] |
| Compound Z2 | VEGFR2 | -8.225 | Ile1025, His1026, Asp1046 | Not reported |[8] |
Docking studies reveal that compounds like 5i can adapt their conformation to fit within the active sites of both EGFR and VEGFR2, forming crucial hydrogen bonds with hinge region residues (Met793 in EGFR, Cys919 in VEGFR2).[1] The ability to rationalize the dual-inhibitory profile at a molecular level is a key strength of in silico docking.
Other Promising Targets
The application of docking is not limited to kinases. Studies have successfully modeled the interactions of pyrazolo[3,4-d]pyrimidine derivatives with a variety of other targets, showcasing the scaffold's broad therapeutic potential:
-
FMS-like Tyrosine Kinase 3 (FLT3): A target for acute myeloid leukemia, where the scaffold's N1-H forms a critical hydrogen bond with the hinge residue Cys694.[9][10][11]
-
DNA Topoisomerase II: Docking studies have shown these derivatives can bind to this enzyme, a common target for anticancer agents, through intermolecular hydrogen bonds.[12]
-
Dihydrofolate Reductase (DHFR): In the context of antimicrobial activity, docking has been used to predict the binding of these compounds to the DHFR active site.[13]
-
Toxoplasma gondii CDPK1: For antiparasitic applications, docking has been instrumental in designing selective inhibitors against the parasite's calcium-dependent protein kinase 1 over human kinases.[14]
Chapter 3: A Field-Proven, Self-Validating Docking Protocol
The trustworthiness of any docking result hinges on a rigorously validated protocol. Simply reporting a low docking score is insufficient; the entire workflow must be a self-validating system. Here, we present a detailed methodology using a CDK2 inhibitor as an example.
Detailed Step-by-Step Methodology
-
Step 1: Target Protein Preparation
-
Action: Obtain the X-ray crystal structure of the target protein from the Protein Data Bank (PDB), for instance, CDK2 complexed with roscovitine (PDB ID: 2A4L).[2]
-
Procedure: Use a molecular modeling suite (e.g., Schrödinger Maestro, Discovery Studio) to process the structure. This involves removing water molecules and other non-essential heteroatoms, adding hydrogen atoms, assigning correct bond orders, and optimizing the hydrogen bond network.
-
Causality: Raw PDB files are static snapshots and often contain structural artifacts or lack information (like hydrogen positions) critical for calculating accurate interaction energies.[15] This preparation step ensures a chemically correct and energetically favorable protein structure.
-
-
Step 2: Ligand Preparation
-
Action: Prepare the 3D structures of the pyrazolo[3,4-d]pyrimidine derivatives to be docked.
-
Procedure: Draw the compounds in a 2D chemical sketcher and convert them to 3D structures. It is crucial to generate low-energy conformers and assign correct ionization states at physiological pH (e.g., using LigPrep).
-
Causality: The docking algorithm explores rotational freedom but is sensitive to the starting geometry and charge state of the ligand. A low-energy, correctly protonated ligand structure is essential for an accurate prediction of the binding pose and score.
-
-
Step 3: Binding Site Definition
-
Action: Define the search space for the docking algorithm.
-
Procedure: For a structure with a co-crystallized ligand like 2A4L, the binding site is defined by creating a grid box (typically a cube of 10-15 Å per side) centered on the position of that native ligand.
-
Causality: This focuses the computational search on the relevant active site, dramatically increasing efficiency and preventing the algorithm from finding irrelevant, low-energy poses on the protein's surface.[15]
-
-
Step 4: Docking Protocol Validation (Trustworthiness Checkpoint)
-
Action: Validate that the chosen software, settings, and prepared structures can reproduce experimental results.
-
Procedure: Extract the co-crystallized ligand (roscovitine in this case) from the PDB file and dock it back into the active site using the defined protocol. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.
-
Self-Validation System: A successful validation is typically indicated by an RMSD value of less than 2.0 Å .[16] If this threshold is not met, the protocol (e.g., grid size, scoring function, preparation steps) must be revisited and optimized until it can successfully reproduce the known binding mode. This step is non-negotiable for ensuring the reliability of subsequent predictions.
-
-
Step 5: Execution of Docking Simulation
-
Action: Dock the prepared library of pyrazolo[3,4-d]pyrimidine derivatives.
-
Procedure: Using the validated protocol, systematically dock each ligand into the defined binding site. The software will generate a set of possible binding poses for each ligand, ranked by a docking score.
-
-
Step 6: Analysis and Interpretation of Results
-
Action: Move beyond the score to a holistic analysis of the results.
-
Procedure:
-
Rank-Ordering: Use the docking score as a primary tool for ranking compounds against each other, not as an absolute measure of binding affinity.[17] A more negative score generally indicates a more favorable predicted interaction.[17]
-
Visual Inspection: Critically examine the top-ranked pose for each compound. Does the binding mode make chemical sense?
-
Interaction Analysis: Identify key interactions. Is the pyrazolo[3,4-d]pyrimidine core forming the expected hydrogen bonds with the kinase hinge region (e.g., Leu83)?[2] Are there other stabilizing hydrophobic or electrostatic interactions?
-
SAR Correlation: Compare the docking results with available experimental data (e.g., IC₅₀ values). A good docking protocol should show a reasonable correlation where top-scoring compounds are also highly active in vitro.
-
-
Chapter 4: Expert Insights - Best Practices and Common Pitfalls
-
The Scoring Function Dilemma: Understand that different docking programs use different scoring functions, which are mathematical models to estimate binding affinity. A compound that scores well with one function may not with another. The validation step is crucial to select a protocol that works for your specific target system.
-
Protein Flexibility: Standard docking treats the protein as a rigid entity, which is a significant simplification. If the binding site is known to be flexible, consider using methods like induced-fit docking (IFD) or ensemble docking (docking against multiple conformations of the protein) to account for this.[18]
-
Beyond Docking - The Role of Molecular Dynamics: A docking pose represents a single, static prediction. To assess the stability of this predicted binding mode over time, it is best practice to perform post-docking Molecular Dynamics (MD) simulations.[16][19] MD can confirm whether key interactions are maintained, providing a much higher level of confidence in the predicted pose.
-
Garbage In, Garbage Out: The most common source of error in molecular docking is inadequate preparation of the protein and ligand structures.[15] Rushing these initial steps will invalidate the entire study.
Conclusion
Molecular docking is a powerful and insightful tool for guiding the design of novel pyrazolo[3,4-d]pyrimidine-based therapeutics. Its strength lies in providing a structural hypothesis for observed biological activity, enabling medicinal chemists to make rational, data-driven decisions for lead optimization. However, the predictive power of docking is directly proportional to the rigor of the methodology. By employing a self-validating protocol, carefully analyzing interactions beyond the numerical score, and correlating findings with experimental data, researchers can confidently harness this computational technique to accelerate the discovery of next-generation inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]
- 9. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 10. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Cytotoxicity, Antimicrobial and Docking Simulation of Novel Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c] pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Best Practices for Docking-Based Virtual Screening [ouci.dntb.gov.ua]
- 19. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-1H-pyrazolo[4,3-b]pyridine
As researchers and drug development professionals, our work with novel chemical entities like 3-Bromo-1H-pyrazolo[4,3-b]pyridine is foundational to discovery. However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of these compounds, culminating in their safe and compliant disposal. Improper disposal not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties.[1] This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, ensuring that safety and compliance are integral to your laboratory's workflow.
Hazard Profile and Foundational Risk Assessment
Understanding the intrinsic hazards of a compound is the critical first step in establishing a safe disposal plan. The disposal protocol for this compound is dictated by its specific chemical properties and regulatory classification.
The primary identifier for this compound's high-risk nature is its classification as Acutely Toxic (Oral), Category 3 .[2] This classification, signified by the GHS06 Skull and Crossbones pictogram, indicates that even small quantities can be toxic if ingested.[2][3] Furthermore, as a brominated heterocyclic compound, it falls under the regulatory umbrella of halogenated organic compounds , a classification that is paramount for correct waste segregation.[4][5]
| Hazard Attribute | Classification & Details | Source(s) |
| GHS Pictogram | GHS06 (Skull and Crossbones) | [2] |
| Signal Word | Danger | [2] |
| Hazard Statement | H301: Toxic if swallowed | [2][3] |
| Hazard Class | Acute Toxicity 3 (Oral) | [2] |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds | [2] |
| Waste Category | Halogenated Organic Waste | [6][7] |
Causality Behind Segregation: The carbon-bromine bond in this compound defines it as a halogenated organic compound.[4] Disposal methods for halogenated waste, such as high-temperature incineration, are specifically designed to handle the corrosive and toxic byproducts (e.g., hydrogen bromide) generated during decomposition. Mixing this waste with non-halogenated streams contaminates the entire batch, drastically increasing disposal costs and violating federal and local regulations.[7]
Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)
Before any waste is handled, establishing a safe working environment is non-negotiable. This involves a combination of engineering controls and appropriate PPE to minimize exposure risk.
Engineering Controls: All handling and preparation of this compound waste, including weighing solids and transferring solutions, must be conducted within a properly functioning and certified laboratory chemical fume hood.
Personal Protective Equipment (PPE): The following table outlines the minimum required PPE. It is crucial to inspect all PPE for integrity before each use.
| PPE Category | Specification | Rationale & Best Practices |
| Hand Protection | Butyl rubber or similar chemically resistant gloves. | Standard nitrile gloves may not offer sufficient protection against pyridine-based compounds. Always check the manufacturer's glove compatibility chart. Dispose of contaminated gloves as hazardous waste.[8][9] |
| Eye Protection | Chemical safety goggles and/or a full-face shield. | Standard safety glasses are insufficient. Goggles provide a seal to protect against splashes and vapors.[9] |
| Body Protection | A fully buttoned, flame-retardant lab coat. | Protects against skin contact from minor spills and splashes. |
Waste Segregation and Containment Protocol
Proper segregation at the point of generation is the most effective way to ensure compliant disposal. The following workflow and step-by-step protocol must be followed meticulously.
Caption: Waste segregation decision workflow for this compound.
Step-by-Step Waste Collection Protocol:
-
Select the Correct Container:
-
Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department or approved supplier.
-
The container must be made of a material compatible with the waste (e.g., high-density polyethylene for solvents). It must be free of damage and have a secure, leak-proof screw cap.[1][10][11]
-
Never use food-grade containers (e.g., jars, bottles) for hazardous waste.[10]
-
-
Label the Container (Pre-emptive Action):
-
Before adding any waste, affix a "Hazardous Waste" label to the container.[6][12]
-
Clearly write the full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[6]
-
If it is a mixed waste stream (e.g., dissolved in a solvent), list all components with their approximate percentages.[10]
-
-
Deposit the Waste:
-
Solid Waste: Collect un-dissolved solid compound, contaminated items (like weigh boats or contaminated gloves), and place them in the designated "Solid Halogenated Organic Waste" container.
-
Liquid Waste: If the compound is in solution, deposit it into the appropriate liquid waste container as determined by the workflow diagram above.
-
Container Capacity: Never fill a liquid waste container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[11]
-
-
Secure the Container:
On-Site Storage and Management (Satellite Accumulation Area)
Laboratories are permitted to store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[10][12][13] Compliance within the SAA is critical.
SAA Compliance Checklist:
-
Location: The SAA must be under the direct control of laboratory personnel.[1][13]
-
Segregation: Incompatible waste streams must be physically separated (e.g., using secondary containment bins). Store halogenated waste separately from acids, bases, and strong oxidizers.[8][10][14]
-
Labeling: All containers must be clearly labeled and facing forward.[10]
-
Container Integrity: Containers must be in good condition and securely closed.
-
Inspections: Documented weekly inspections of the SAA are required to check for leaks, proper labeling, and container integrity.[10]
-
Time and Volume Limits: Once a container is full, it must be moved to the central storage area within three days.[10] Regulations for academic labs may allow for longer accumulation times (e.g., up to one year for partially filled containers), but you must consult your institution's specific policies and EPA's Subpart K rules.[10][13]
Final Disposal and Emergency Spill Protocol
Arranging for Final Disposal
Laboratory personnel are responsible for the proper collection, labeling, and on-site storage of waste. The final transport and disposal are handled exclusively by trained professionals.
-
Contact EHS: When a waste container is full or ready for removal, contact your institution's EHS office.
-
Provide Documentation: Complete a chemical collection request form as required, providing an accurate inventory of the waste container's contents.[8]
-
Professional Removal: Do not attempt to remove hazardous waste from the facility yourself. A licensed waste hauler must manage transportation.[11][12]
Emergency Spill Protocol
Even with careful handling, spills can occur. A swift and correct response is essential.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency number or 911.
-
Contain the Spill (If Trained and Safe):
-
Clean-Up:
-
Carefully sweep or scoop the absorbent material into a designated container for solid hazardous waste.
-
Label the container as "Spill Debris: this compound" and list any solvents present.
-
-
Report: Report the incident to your supervisor and EHS office, regardless of the spill's size.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of professional scientific conduct. By adhering to the principles of Hazard Identification, Segregation, Containment, and Consultation with EHS , you ensure a safe laboratory environment, protect our ecosystem, and uphold the rigorous standards of our profession. This protocol serves as a self-validating system, where each step, from pre-emptive labeling to professional hand-off, reinforces a culture of safety and compliance.
References
- 1. danielshealth.com [danielshealth.com]
- 2. 3-Bromo-1H-pyrazolo 4,3-b pyridine AldrichCPR 633328-33-3 [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. View Document - California Code of Regulations [govt.westlaw.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. medlabmag.com [medlabmag.com]
- 13. epa.gov [epa.gov]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Personal protective equipment for handling 3-Bromo-1H-pyrazolo[4,3-b]pyridine
Comprehensive Safety & Handling Guide: 3-Bromo-1H-pyrazolo[4,3-b]pyridine
This document provides essential safety protocols and operational guidance for the handling and disposal of this compound (CAS No. 633328-33-3). As a brominated heterocyclic compound, its unique reactivity and toxicological profile demand stringent adherence to safety procedures to mitigate risks in a research and development setting. This guide is built upon the foundational principles of risk minimization, engineering controls, and personal protection.
Core Hazard Assessment
Understanding the intrinsic hazards of a compound is the cornerstone of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) with a clear and significant primary hazard.
-
Primary Hazard: Acute Oral Toxicity. The compound is designated with the GHS hazard code H301, meaning it is Toxic if swallowed .[1] The signal word "Danger" and the GHS06 pictogram (skull and crossbones) underscore the severity of this risk.[1]
-
Inferred Hazards: Based on the toxicology of structurally similar compounds, such as 3-bromopyridine and the parent 1H-pyrazolo[4,3-b]pyridine, additional hazards should be assumed.[2][3] These include:
-
Skin Irritation (Potential H315): Brominated pyridines are known to cause skin irritation.[2]
-
Serious Eye Irritation (Potential H319): Direct contact with the eyes is likely to cause serious irritation.[2][3]
-
Respiratory Irritation (Potential H335): Inhalation of the solid dust may cause respiratory tract irritation.[2][3]
-
Given this profile, all handling procedures must be designed to prevent ingestion, inhalation, and direct contact with skin or eyes.
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are primary, a robust PPE regimen is mandatory for all personnel handling this compound. PPE should be viewed as the final barrier between the researcher and the chemical.[4]
| PPE Category | Item | Standard/Specification | Rationale |
| Eye & Face Protection | Safety Goggles | ANSI Z87.1 Compliant[5] | Protects against chemical splashes and airborne particulates. Must be worn at all times in the laboratory. |
| Face Shield | To be worn over safety goggles | Provides full-face protection during procedures with a high risk of splashing, such as when handling larger quantities or preparing solutions.[6] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable Nitrile Gloves | Prevents direct skin contact. For short-term contact, nitrile gloves are suitable.[5] For prolonged handling, consult the glove manufacturer's resistance guide. Always double-glove when handling the pure solid. |
| Body Protection | Flame-Resistant Laboratory Coat | Nomex® or 100% Cotton | Protects skin and personal clothing from contamination. Must be fully buttoned with sleeves rolled down.[4][5] |
| Full-Length Pants & Closed-Toe Shoes | Non-porous material | Ensures no exposed skin on the lower body and protects feet from potential spills.[4][5] | |
| Respiratory Protection | NIOSH-Approved Respirator | N95 or higher with appropriate cartridges | Required if there is a potential for aerosolization and work cannot be conducted within a certified chemical fume hood. |
Engineering Controls & Safe Handling Protocol
The primary objective is to contain the chemical at its source. Therefore, all manipulations involving this compound must be performed within a certified chemical fume hood.[5]
Step-by-Step Handling Procedure
-
Preparation:
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Cover the work surface within the fume hood with disposable, absorbent bench paper.[5]
-
Assemble all necessary equipment (spatulas, weigh paper, glassware, etc.) inside the fume hood before introducing the chemical.
-
Don all required PPE as detailed in the table above.
-
-
Weighing and Transferring:
-
Solution Preparation:
-
Add the solid compound to the solvent slowly to avoid splashing.
-
Ensure the vessel is appropriately sized and capped or covered during dissolution if agitation is required.
-
-
Post-Handling:
-
Thoroughly decontaminate the spatula and any reusable equipment.
-
Wipe down the work surface in the fume hood.
-
Carefully remove and dispose of contaminated bench paper and disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after exiting the lab.[7] Do not eat, drink, or smoke in the work area.[2][7]
-
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing.[2] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2] If they feel unwell, call a poison center or doctor.
-
Ingestion: DO NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[2][7]
Disposal Plan: A Cradle-to-Grave Responsibility
All waste containing this compound must be treated as hazardous waste.[5] Improper disposal can lead to environmental contamination and regulatory violations.
-
Solid Waste: Collect unused solid compound, contaminated weigh paper, and other contaminated solid materials (e.g., silica gel) in a dedicated, clearly labeled hazardous waste container for "Toxic Solid Organic Waste".[7]
-
Liquid Waste: Collect all solutions containing the compound in a labeled hazardous waste container designated for "Halogenated Organic Solvents". Do not mix with non-halogenated waste streams.
-
Contaminated PPE: Dispose of all contaminated gloves, bench paper, and other disposable PPE in a designated solid hazardous waste stream.[5]
-
Prohibition: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [5]
Workflow for Safe Handling and Disposal
Caption: Safe Handling and Disposal Workflow for this compound.
References
- 1. 3-Bromo-1H-pyrazolo 4,3-b pyridine AldrichCPR 633328-33-3 [sigmaaldrich.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Page loading... [wap.guidechem.com]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
